2-Bromo-6-chloroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMSFWCFKDVSNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496800 | |
| Record name | 2-Bromo-6-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59772-49-5 | |
| Record name | 2-Bromo-6-chlorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59772-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 2-Bromo-6-chloroaniline (CAS: 59772-49-5) for Advanced Synthesis
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists engaged in the use of this compound. It moves beyond a simple recitation of properties to provide actionable insights into its synthesis, reactivity, and application, grounded in established chemical principles.
Core Compound Identity and Physicochemical Profile
This compound, identified by its CAS number 59772-49-5, is a disubstituted aniline derivative that serves as a highly valuable intermediate in organic and pharmaceutical chemistry.[1] Its structural arrangement, featuring ortho-substitution of both a bromine and a chlorine atom relative to the amine group, imparts a unique reactivity profile essential for the construction of complex molecular architectures.
The strategic placement of these functional groups allows for selective manipulation in multi-step syntheses, making it a key building block for various target molecules, including active pharmaceutical ingredients (APIs).[2]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 59772-49-5 | [3][4] |
| Molecular Formula | C₆H₅BrClN | [2][4] |
| Molecular Weight | 206.47 g/mol | [2][4] |
| IUPAC Name | This compound | |
| Synonyms | 2-Bromo-6-chlorobenzenamine | [2] |
| Physical Form | Solid | |
| Purity (Typical) | ≥95% | [3] |
| Storage | Room temperature, in dark place, under inert atmosphere |
Mechanistic Insights and Reactivity Profile
The chemical behavior of this compound is dictated by the interplay of its three functional groups: the nucleophilic amine (-NH₂) and the two electron-withdrawing, yet sterically hindering, halogen substituents (-Br and -Cl).
-
Amine Group Reactivity: The primary amine is a versatile functional handle for standard transformations such as acylation, alkylation, and diazotization. However, its nucleophilicity is somewhat attenuated by the inductive effect of the ortho-halogens.
-
Aryl Halide Reactivity: The carbon-halogen bonds are prime sites for transition metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed processes like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This reactivity differential (C-Br > C-Cl) is a cornerstone of its utility, enabling selective, sequential functionalization of the aromatic ring.[5] The rate-determining step in these reactions is often the oxidative addition to the palladium(0) catalyst, which occurs more readily with the weaker C-Br bond.[5]
-
Regioselectivity: The significant steric hindrance imposed by the two ortho-substituents directs incoming reagents away from the C2 and C6 positions, influencing the regiochemical outcome of further electrophilic aromatic substitution reactions, should the amine be appropriately protected.
Below is a diagram illustrating the key reaction pathways stemming from this compound.
Caption: Key reaction pathways for this compound.
Applications in Pharmaceutical Synthesis
Halogenated anilines are foundational building blocks in drug discovery.[6] The specific substitution pattern of this compound makes it an important precursor for synthesizing targeted therapeutics. Its role as an intermediate allows for the construction of complex heterocyclic systems and the introduction of diverse functionalities required for biological activity.[7]
One of the most prominent applications is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac .[2] Furthermore, its derivatives are explored in the synthesis of various kinase inhibitors and other targeted agents where a substituted aniline core is required. The ability to perform selective cross-coupling reactions makes it invaluable for building molecular libraries for high-throughput screening. For instance, ortho-haloanilines are key reactants in modern palladium-catalyzed indole synthesis methods, providing rapid access to substituted tryptophan analogues and other complex indoles.[8]
Representative Synthesis Protocol
While numerous proprietary methods exist, a common and logical laboratory-scale synthesis proceeds from 2-chloroaniline via a protection-bromination-deprotection sequence. The initial acetylation step is crucial; it protects the amine from oxidation and, as an ortho-, para-director, activates the ring for electrophilic substitution while its steric bulk favors substitution at the less hindered para-position. Subsequent bromination and deprotection yield the target compound.
Workflow Diagram: Synthesis of this compound
Caption: Logical workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Protection of 2-Chloroaniline:
-
To a stirred solution of 2-chloroaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Causality: This exothermic reaction forms the acetanilide, protecting the amine functionality and making the phenyl ring more susceptible to electrophilic attack. Acetic acid serves as a compatible solvent.
-
Stir the mixture for 1-2 hours until TLC or LC-MS analysis confirms the complete consumption of the starting material.
-
Pour the reaction mixture into ice-water to precipitate the N-(2-chlorophenyl)acetamide product, which is then collected by vacuum filtration and washed with water.
-
-
Bromination of N-(2-chlorophenyl)acetamide:
-
Dissolve the dried acetanilide intermediate (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Add a solution of bromine (1.0 eq) in acetic acid dropwise to the mixture, maintaining the temperature below 20°C with an ice bath.
-
Causality: The acetamido group is an activating ortho-, para-director. The ortho-position (C6) is sterically hindered by the existing chlorine atom, thus directing the bromination to the other ortho-position (relative to the amide). Cooling is essential to prevent over-bromination.[9]
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until analysis indicates completion.
-
The product, N-(2-bromo-6-chlorophenyl)acetamide, can be isolated by precipitation in water and filtration.
-
-
Hydrolysis (Deprotection):
-
Suspend the crude N-(2-bromo-6-chlorophenyl)acetamide (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (e.g., 50% NaOH).[9][10]
-
Heat the mixture to reflux until TLC or LC-MS shows the disappearance of the starting material (typically 4-8 hours).
-
Causality: The basic hydrolysis cleaves the amide bond, liberating the free amine of the final product.
-
Cool the reaction mixture to room temperature and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by column chromatography or recrystallization.
-
Analytical Characterization Protocol
Purity and identity are typically confirmed using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is ideal for purity assessment, while Gas Chromatography (GC) can also be employed.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Excellent for retaining and separating nonpolar to moderately polar aromatic compounds like anilines.[11] |
| Mobile Phase | Isocratic or Gradient; Acetonitrile:Water or Methanol:Water | A common solvent system for reverse-phase chromatography. A small amount of acid (e.g., 0.1% formic acid) can improve peak shape for amines.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~240-255 nm | Anilines have a strong chromophore, allowing for sensitive UV detection.[12][13] |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| Sample Prep | Dissolve ~1 mg/mL in mobile phase or acetonitrile | Ensures solubility and compatibility with the HPLC system. |
Safety, Handling, and Disposal
As a substituted aniline, this compound requires careful handling in a controlled laboratory environment.
-
Hazard Identification:
-
Harmful if swallowed (H302).
-
Causes skin and serious eye irritation.
-
May be toxic in contact with skin or if inhaled.
-
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[14]
-
Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[14][16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15][16]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14][16]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or physician immediately.[14]
-
-
Disposal:
-
Dispose of waste material and containers at an approved waste disposal facility, in accordance with local, state, and federal regulations.
-
Conclusion
This compound is a strategically important chemical intermediate whose value lies in the predictable and differential reactivity of its functional groups. A thorough understanding of its properties, synthetic access, and reactivity profile enables chemists to leverage this building block for the efficient and controlled synthesis of complex, high-value molecules in the pharmaceutical and fine chemical industries. Adherence to strict safety protocols is mandatory for its handling and use.
References
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Alachem Co., Ltd. (n.d.). 59772-49-5 | this compound. Retrieved December 31, 2025, from [Link]
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Angene Chemical. (2024, November 12). Safety Data Sheet - 4-Bromo-3-chloroaniline. Retrieved December 31, 2025, from [Link]
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RSC Publishing. (n.d.). Copper-catalyzed ortho-halogenation of protected anilines. Retrieved December 31, 2025, from [Link]
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Wikipedia. (n.d.). Chlorproethazine. Retrieved December 31, 2025, from [Link]
- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- Google Patents. (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
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Jia, Y., & Zhu, J. (2006). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. Journal of Organic Chemistry, 71(20), 7826-34. [Link]
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(n.d.). 2-Bromoaniline: A Cornerstone Intermediate in Pharmaceutical Synthesis. Retrieved December 31, 2025, from [Link]
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Scribd. (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline. Retrieved December 31, 2025, from [Link]
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Abdel-Wahab, B. F., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved December 31, 2025, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography. Retrieved December 31, 2025, from [Link]
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Boquet, V., et al. (n.d.). Copper-Catalyzed Coupling between ortho-Haloanilines and Lactams/Amides: Synthesis of Benzimidazoles and Telmisartan. The Journal of Organic Chemistry. Retrieved December 31, 2025, from [Link]
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Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved December 31, 2025, from [Link]
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Wei, Z.-B., et al. (2025, August 10). 4-Bromo-2-chloroaniline. ResearchGate. Retrieved December 31, 2025, from [Link]
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Chromatography Online. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved December 31, 2025, from [Link]
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Nicolay, A., et al. (n.d.). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. Scirp.org. Retrieved December 31, 2025, from [Link]
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Chromatography Forum. (2007, January 9). alfa bromo-2-chlorophenyl acetonitrile -hplc/gc method. Retrieved December 31, 2025, from [Link]
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Nicolay, A., et al. (2025, August 10). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. ResearchGate. Retrieved December 31, 2025, from [Link]
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2-Bromo-6-chloroaniline chemical properties
An In-depth Technical Guide to 2-Bromo-6-chloroaniline: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 59772-49-5), a key chemical intermediate in the pharmaceutical industry. The document delves into its core chemical and physical properties, spectroscopic profile, and characteristic reactivity. Emphasis is placed on its principal application as a starting material in the synthesis of prominent active pharmaceutical ingredients (APIs), most notably Diclofenac. Furthermore, this guide outlines a representative synthetic protocol, detailed safety and handling procedures, and a discussion of the molecule's strategic importance in drug development. This paper is intended for researchers, synthetic chemists, and professionals in the field of drug development and manufacturing.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted aniline derivative, a class of compounds widely utilized as versatile building blocks in organic synthesis. Its identity is established by its unique CAS number, 59772-49-5.[1] The presence of ortho-bromo and chloro substituents relative to the amino group defines its steric and electronic properties, which in turn dictate its reactivity.
The fundamental properties of this compound are summarized in the table below. It is a solid at ambient temperature, with a high boiling point indicative of its molecular weight and polarity.
| Property | Value | Reference |
| CAS Number | 59772-49-5 | [1] |
| Molecular Formula | C₆H₅BrClN | [1] |
| Molecular Weight | 206.47 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1][3] |
| Synonyms | 2-Bromo-6-chlorobenzenamine, 6-Bromo-2-chloroaniline | [2][3] |
| Physical Form | Solid | |
| Boiling Point | 242.8 ± 20.0 °C at 760 mmHg | |
| Density | 1.7 ± 0.1 g/cm³ | |
| Flash Point | 100.6 ± 21.8 °C |
Chemical Structure
The structural arrangement of this compound is fundamental to its chemical behavior.
Caption: 2D Structure of this compound.
Spectroscopic Profile
Structural elucidation and quality control of this compound rely on standard spectroscopic techniques. While specific spectral data is proprietary to manufacturers, the expected profile can be inferred from its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and a broad signal for the amine (-NH₂) protons. The aromatic region will display complex splitting patterns due to proton-proton coupling.
-
¹³C-NMR : The carbon NMR spectrum should exhibit six unique signals for the aromatic carbons, with chemical shifts influenced by the attached electronegative halogen and nitrogen atoms.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy : The IR spectrum will be characterized by N-H stretching vibrations for the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-N stretching, and aromatic C-H and C=C stretching bands. Characteristic C-Br and C-Cl stretching vibrations will appear in the fingerprint region (<1000 cm⁻¹).
-
Mass Spectrometry (MS) : Mass analysis will show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a definitive feature for confirming the compound's identity.
Synthesis and Manufacturing
While multiple synthetic routes can be envisioned, a common industrial approach involves the selective halogenation of a suitable aniline precursor. A representative synthesis starts from 2-chloroaniline.
Experimental Protocol: Synthesis via Bromination of 2-Chloroaniline
This protocol is a representative method and requires optimization based on laboratory conditions.
-
Protection of the Amino Group : The high reactivity of the amino group necessitates a protection step to prevent side reactions and direct the bromination to the desired position. Acetylation is a common strategy.
-
Dissolve 2-chloroaniline (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 30°C.
-
Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the N-acetyl-2-chloroaniline product. Filter, wash with water, and dry.
-
-
Electrophilic Bromination : The acetylated intermediate is then brominated. The acetyl group directs the incoming electrophile (bromine) to the para position relative to itself, which is the desired 6-position on the original aniline ring.
-
Dissolve N-acetyl-2-chloroaniline in a suitable solvent (e.g., acetic acid).
-
Slowly add a solution of bromine (1.0 eq) in acetic acid at room temperature.
-
Stir for several hours until the starting material is consumed.
-
The product, N-(2-bromo-6-chlorophenyl)acetamide, is isolated by precipitation in water, filtration, and washing.
-
-
Deprotection (Hydrolysis) : The final step is the removal of the acetyl protecting group to yield the target aniline.
-
Reflux the N-(2-bromo-6-chlorophenyl)acetamide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).[4]
-
After the hydrolysis is complete, neutralize the mixture.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield this compound.
-
Caption: General synthetic workflow for this compound.
Chemical Reactivity and Applications in Drug Development
The utility of this compound stems from its defined reactive sites. The amino group can act as a nucleophile in reactions like acylation and alkylation, while the C-Br and C-Cl bonds can participate in metal-catalyzed cross-coupling reactions.
Core Application: Precursor to Diclofenac
The most significant application of this compound is as a key intermediate in the synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2][5] The synthesis involves a coupling reaction between this compound and 2,6-dichlorophenylacetic acid or its derivatives. This transformation is typically achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.
Causality : The choice of this compound is critical. The ortho-halogens (Br and Cl) are essential components of the final Diclofenac structure, contributing to its conformational rigidity and binding affinity to the cyclooxygenase (COX) enzymes.
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An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: 2-Bromo-6-chloroaniline is a halogenated aromatic amine that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring both bromine and chlorine atoms ortho to the amino group, imparts specific reactivity and physical characteristics that are essential for its application. Understanding the physical properties of this compound is paramount for its effective use in laboratory and industrial settings, ensuring process optimization, safety, and the desired reaction outcomes. This guide provides a comprehensive overview of the key physical properties of this compound, supported by experimental considerations and safety protocols.
I. Core Physicochemical Properties
The physical state and fundamental constants of a compound are the bedrock of its chemical identity and dictate its behavior in various environments. This compound is a solid at room temperature, a property that influences its handling, storage, and reaction setup.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrClN | [1] |
| Molecular Weight | 206.47 g/mol | [1] |
| Appearance | Off-white solid | |
| Melting Point | 57-58 °C | |
| Boiling Point | 242.8 ± 20.0 °C (Predicted) | [1] |
| Density | 1.722 ± 0.06 g/cm³ (Predicted) | |
| CAS Number | 59772-49-5 | [1] |
Expert Insight: The melting point of 57-58 °C is a critical parameter for purity assessment. A broad melting range would suggest the presence of impurities. The predicted boiling point indicates that while it is a solid at ambient temperature, it can be distilled under vacuum if necessary, although thermal decomposition should be a consideration at elevated temperatures.
II. Solubility Profile
The solubility of this compound is a key factor in its application in synthesis, influencing solvent selection for reactions, extractions, and purifications.
| Solvent | Solubility | Source(s) |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Methanol | Soluble | |
| Water | Insoluble | [2][3] |
| Ether | Soluble | [3] |
Causality Behind Solubility: The presence of the polar amino group (-NH₂) allows for hydrogen bonding, contributing to its solubility in polar organic solvents like methanol. However, the largely nonpolar benzene ring and the halogen substituents dominate, leading to good solubility in less polar solvents like dichloromethane and chloroform. The molecule's overall low polarity and lack of extensive hydrogen bonding with water render it insoluble in aqueous solutions.
III. Experimental Protocols for Property Determination
To ensure the quality and identity of this compound, the following experimental protocols for determining key physical properties are recommended.
A. Melting Point Determination (Capillary Method)
This method provides a sharp melting range for a pure crystalline solid, which is a crucial indicator of purity.[4][5]
Methodology:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.[4]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[5]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the sample rapidly to about 10-15 °C below the expected melting point (57 °C). Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[5]
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Validation: For a pure sample, this range should be narrow (typically 0.5-1.0 °C).
Caption: Workflow for Melting Point Determination.
B. Solubility Determination
A systematic approach to solubility testing can confirm the compound's polarity and identify suitable solvents for reactions and purification.[2][3][6]
Methodology:
-
Initial Solvent Screening: In separate small test tubes, add approximately 10-20 mg of this compound.
-
Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., water, methanol, dichloromethane, hexane) in portions, agitating after each addition.
-
Observation: Observe whether the solid dissolves completely. Classify as "soluble," "partially soluble," or "insoluble."
-
Acid/Base Solubility:
-
Test solubility in 5% aqueous HCl. If soluble, it indicates the presence of a basic group (the amino group).
-
Test solubility in 5% aqueous NaOH. Insolubility confirms the absence of an acidic proton.
-
Caption: Decision tree for solubility testing.
IV. Spectroscopic Characterization (Expected)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals in the aromatic region (typically 6.5-7.5 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets, triplets) based on their coupling with neighboring protons. The amine (-NH₂) protons will likely appear as a broad singlet, and its chemical shift can be concentration-dependent and affected by the solvent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display six distinct signals for the six carbon atoms of the benzene ring. The carbons bonded to the electronegative bromine, chlorine, and nitrogen atoms will be shifted downfield.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key expected vibrational frequencies include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and C-H stretching of the aromatic ring (above 3000 cm⁻¹). The C-Br and C-Cl stretching vibrations will appear in the fingerprint region (below 1000 cm⁻¹).[7][8]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern for the molecular ion will be observed. This pattern is a definitive indicator of the presence of one bromine and one chlorine atom in the molecule.[9][10]
V. Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
-
Hazard Classification: The compound is classified as harmful if swallowed (H302) and is associated with the GHS07 pictogram (exclamation mark), indicating it can be an irritant.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Keep in a dark place under an inert atmosphere.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.
-
VI. Conclusion
This compound is a valuable synthetic intermediate with well-defined physical properties. A thorough understanding and experimental verification of its melting point, solubility, and spectroscopic characteristics are fundamental for its successful application in research and development. The protocols and data presented in this guide serve as a comprehensive resource for scientists, ensuring both the integrity of their work and their safety in the laboratory.
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2-Bromo-6-chloroaniline molecular weight
An In-Depth Technical Guide to 2-Bromo-6-chloroaniline: Molecular Weight, Properties, and Applications for Advanced Research
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated aniline derivative of significant interest in synthetic chemistry. Centered on its fundamental physicochemical properties, this document elucidates its molecular weight, structure, and other key data points critical for laboratory applications. We delve into the synthetic pathways, principles of analytical characterization, and established applications, particularly its role as a key intermediate in pharmaceutical manufacturing. Furthermore, this guide synthesizes field-proven insights on safe handling, storage, and disposal, offering a holistic resource for researchers, chemists, and professionals in drug development.
Chemical Identity and Core Physicochemical Properties
This compound, with the CAS Number 59772-49-5, is a disubstituted aniline derivative.[1][2] Its chemical identity is fundamentally defined by its molecular structure and resulting molecular weight, which are pivotal for stoichiometric calculations in synthesis, analytical standard preparation, and spectroscopic analysis.
The molecular formula of this compound is C₆H₅BrClN.[1][2] This composition dictates its molecular weight, which is a cornerstone for any quantitative chemical work. The calculated molecular weight is approximately 206.47 g/mol .[2][3] Minor variations in reported values (e.g., 206.468 g/mol ) arise from differences in the atomic weights used for calculation but are analytically insignificant for most applications.[4]
A summary of its core properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 206.47 g/mol | [1][2][3] |
| Exact Mass | 204.92939 Da | [2][4] |
| Molecular Formula | C₆H₅BrClN | [1][2][4] |
| CAS Number | 59772-49-5 | [1][2][4] |
| Synonyms | 2-bromo-6-chlorobenzenamine | [1][2] |
| Density | 1.7 ± 0.1 g/cm³ | [4] |
| Boiling Point | 242.8 ± 20.0 °C at 760 mmHg | [4] |
| Flash Point | 100.6 ± 21.8 °C | [4] |
| Physical Form | Solid | [5] |
The structure features a benzene ring substituted with an amino group (-NH₂), a bromine atom, and a chlorine atom at positions 2 and 6, respectively. This ortho-substitution pattern sterically hinders the amino group, which influences its reactivity and basicity compared to aniline.
Caption: Molecular structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves multi-step pathways starting from simpler, commercially available anilines or benzene derivatives. The strategic introduction of bromine and chlorine substituents while preserving the amino group (or a protected version) is key. A common conceptual approach involves electrophilic halogenation of a protected aniline, such as an acetanilide, to direct the substitution pattern.
A plausible synthetic workflow is outlined below. The choice of specific reagents and conditions is critical to control regioselectivity and avoid the formation of undesired isomers. For instance, bromination of an acetanilide followed by chlorination can be a viable route.[6] The amino group is typically protected as an acetamide to moderate its activating effect and prevent side reactions during halogenation.
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2-Bromo-6-chloroaniline: A Comprehensive Technical Guide for Advanced Synthesis
Abstract: This in-depth technical guide provides a comprehensive overview of 2-Bromo-6-chloroaniline, a pivotal halogenated aniline derivative with substantial applications in organic synthesis and pharmaceutical development. This document explores its core chemical and physical properties, details established synthetic and purification methodologies, and examines its reactivity in crucial chemical transformations. It is designed for researchers, scientists, and professionals in the field of drug development, offering both theoretical foundations and practical, field-proven protocols.
Introduction: The Strategic Importance of this compound
This compound is a disubstituted aniline that serves as a versatile building block in the creation of complex organic molecules. The distinct positioning of bromine and chlorine atoms ortho to the amino group creates a unique platform for regioselective functionalization. This trifunctional characteristic enables a controlled, stepwise introduction of various substituents, rendering it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
A key aspect of its synthetic utility lies in the differential reactivity of the C-Br and C-Cl bonds, particularly in metal-catalyzed cross-coupling reactions. The C-Br bond is generally more susceptible to oxidative addition in palladium-catalyzed reactions than the C-Cl bond, facilitating selective chemical transformations. Furthermore, the amino group can be readily acylated, alkylated, or diazotized, which opens up a vast array of synthetic possibilities. A thorough understanding of the interplay between these functional groups is crucial for its effective use in multi-step synthetic processes.
Physicochemical & Spectroscopic Profile
A detailed understanding of the physical and spectroscopic properties of this compound is fundamental for its accurate identification, safe handling, and application in quantitative experimental work.
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 59772-49-5 | [1][2] |
| Molecular Formula | C₆H₅BrClN | [1][3] |
| Molecular Weight | 206.47 g/mol | [1][3] |
| Appearance | Off-white to light brown crystalline solid | |
| Melting Point | 64 - 68 °C | [4] |
| Boiling Point | 242.8 ± 20.0 °C at 760 mmHg | [3] |
| Density | 1.7 ± 0.1 g/cm³ | [3] |
| Solubility | Insoluble in water; soluble in common organic solvents. |
Spectroscopic Data
Spectroscopic analysis is critical for the confirmation of the identity and purity of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides insights into the electronic environment of the hydrogen atoms on the aromatic ring. The spectrum typically displays three distinct signals in the aromatic region, corresponding to the three protons. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating nature of the amino group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms. For this compound, six unique signals are expected in the aromatic region, corresponding to the six carbon atoms of the benzene ring.
-
IR (Infrared) Spectroscopy: The IR spectrum is instrumental in identifying the N-H bonds of the primary amine, which typically appear as two sharp bands in the 3300-3500 cm⁻¹ region. The C-Br and C-Cl stretching vibrations can also be observed in the fingerprint region of the spectrum.
-
MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound. The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Synthesis and Purification Strategies
The synthesis of this compound can be accomplished via several routes, with the choice of method often dictated by the availability of starting materials and the desired reaction scale.
Synthetic Workflow: From 2-Chloroaniline
A prevalent and reliable method involves the selective bromination of 2-chloroaniline.[3] The key to this synthesis is the precise control of regioselectivity to favor the introduction of the bromine atom at the C6 position.
Diagram: Synthetic Workflow for this compound
Caption: A typical synthetic pathway from 2-chloroaniline to this compound.
Detailed Experimental Protocol: Synthesis from 2-Chloroaniline
Materials:
-
2-Chloroaniline
-
Acetic anhydride
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid
-
Ethanol
-
Sodium hydroxide
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Protection of the Amino Group:
-
Dissolve 2-chloroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture for 1-2 hours, monitoring for the consumption of the starting material by TLC.
-
Pour the reaction mixture into ice-water to precipitate the 2-chloroacetanilide product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Regioselective Bromination:
-
Dissolve the 2-chloroacetanilide in a suitable solvent such as concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid.
-
Cool the solution in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting 2-bromo-6-chloroacetanilide precipitate, wash with water, and dry.
-
-
Deprotection of the Amino Group:
-
Reflux the 2-bromo-6-chloroacetanilide in a mixture of ethanol and concentrated hydrochloric acid or an aqueous solution of sodium hydroxide.[5][6]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
If using acidic hydrolysis, neutralize the reaction mixture with a base (e.g., NaOH) to precipitate the product. If using basic hydrolysis, the product may precipitate upon cooling.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Amino Group Protection: The amino group in aniline is a strong activating group and is susceptible to oxidation during bromination. Protection as an acetanilide moderates its activating effect and directs electrophilic substitution to the ortho and para positions. With the para position blocked by the chlorine atom, bromination is directed to the other ortho position (C6).
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a milder and more convenient source of electrophilic bromine compared to liquid bromine, which makes the reaction easier to control and handle.
-
Hydrolysis: Both acidic and basic hydrolysis are effective for removing the acetyl protecting group. The choice between them depends on the stability of other functional groups in the molecule and the preferred workup procedure.
Chemical Reactivity and Synthetic Applications
The synthetic versatility of this compound arises from the distinct reactivity of its three functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, which allows for selective functionalization.
Diagram: Regioselective Cross-Coupling
Caption: Selective functionalization of the C-Br bond in this compound.
-
Suzuki Coupling: This reaction with boronic acids or esters in the presence of a palladium catalyst and a base introduces an aryl or vinyl group at the C2 position.
-
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, yields 2-alkynyl-6-chloroanilines.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a new C-N bond by coupling with primary or secondary amines.
Reactions Involving the Amino Group
The amino group can undergo a variety of transformations:
-
Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields the corresponding amides or sulfonamides. This is also a common method for protecting the amino group.
-
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and an acid) at low temperatures converts the amino group into a diazonium salt. This intermediate can then undergo Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -OH, -CN, -F, -I).
Application in Heterocyclic Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry. For instance, it can be utilized in the synthesis of quinolines, quinazolines, and benzodiazepines through condensation and cyclization reactions.
Safety and Handling
This compound is a chemical that requires handling with appropriate safety precautions.
-
Health Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.
Conclusion
This compound is a strategically important building block in modern organic synthesis. Its unique substitution pattern offers a high degree of control and selectivity in a variety of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the development of novel pharmaceuticals and other advanced materials. The protocols and insights provided here are intended to serve as a valuable resource for researchers and scientists in the field.
References
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Core Identity and Physicochemical Properties
An In-depth Technical Guide to 2-Bromo-6-chloroaniline
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into its chemical identity, synthesis protocols, analytical characterization, applications, and safety protocols, grounding all claims in authoritative sources.
This compound, systematically named under IUPAC nomenclature as This compound , is a di-halogenated aromatic amine.[1][2] Its structure, featuring bromine and chlorine atoms ortho to the amino group, imparts specific reactivity and steric properties that make it a valuable building block in organic synthesis.
The strategic placement of these functional groups dictates its role in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The electron-withdrawing nature of the halogens modulates the basicity and nucleophilicity of the aniline nitrogen, while the steric hindrance influences the accessibility of the reactive sites.
Chemical Identifiers
A precise identification is critical for regulatory compliance, procurement, and scientific communication.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 59772-49-5 | PubChem[1] |
| Molecular Formula | C₆H₅BrClN | PubChem[1] |
| SMILES | C1=CC(=C(C(=C1)Br)N)Cl | PubChem[1] |
| InChIKey | BIMSFWCFKDVSNO-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Data
The physical properties of this compound are essential for designing reaction conditions, purification procedures, and safe handling protocols.
| Property | Value | Source |
| Molecular Weight | 206.47 g/mol | PubChem[1] |
| Appearance | White or light yellow solid | Generic Observation |
| Boiling Point | 242.8 ± 20.0 °C at 760 mmHg | Chemsrc |
| Density | 1.7 ± 0.1 g/cm³ | Chemsrc |
| Topological Polar Surface Area | 26 Ų | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
Synthesis Pathway: A Rationale-Driven Approach
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. A common and logical pathway begins with a commercially available precursor, such as 2-chloroaniline, and involves protection of the amine, followed by selective halogenation and subsequent deprotection.
Causality in Synthesis Design: The amino group of aniline is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. Direct bromination of 2-chloroaniline would be difficult to control, potentially leading to multiple brominations and oxidation. Therefore, a protection-deprotection strategy is employed. Acetylation of the amine to form an acetanilide moderates the activating effect and provides steric bulk, favoring substitution at the less hindered position (C6, ortho to the amine and meta to the chlorine).
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis from precursor to final product.
Caption: A typical four-part synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established organic chemistry principles.[3][4]
Step 1: Protection of 2-Chloroaniline (Acetylation)
-
Procedure: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloroaniline (1.0 eq) in glacial acetic acid. Slowly add acetic anhydride (1.1 eq) to the solution. Heat the mixture to reflux for 2 hours.
-
Rationale: The acetylation converts the highly activating -NH₂ group into a moderately activating -NHCOCH₃ group. This prevents oxidation of the amine by the brominating agent and controls the regioselectivity of the subsequent electrophilic substitution.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water to precipitate the N-(2-chlorophenyl)acetamide. Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of N-(2-chlorophenyl)acetamide
-
Procedure: Dissolve the dried N-(2-chlorophenyl)acetamide (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath. Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with constant stirring, maintaining the temperature below 20°C. After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Rationale: The acetamido group directs the incoming electrophile (Br⁺) to the ortho and para positions. The C4 position (para) is already occupied by chlorine. Of the two ortho positions (C2 and C6), the C6 position is sterically less hindered and electronically favored, leading to regioselective bromination.
-
Work-up: Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any excess bromine. The product, N-(2-bromo-6-chlorophenyl)acetamide, will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.
Step 3: Deprotection (Hydrolysis)
-
Procedure: Suspend the N-(2-bromo-6-chlorophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours until hydrolysis is complete.[3]
-
Rationale: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the amine functionality to yield the final product.
-
Work-up: Cool the reaction mixture and neutralize it carefully with a base (e.g., 50% NaOH solution) until basic. The crude this compound will precipitate. Extract the product into a suitable organic solvent (e.g., ethyl ether or dichloromethane), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
Step 4: Purification
-
Procedure: Purify the crude product by either recrystallization from a suitable solvent system (e.g., heptane or ethanol/water) or by column chromatography on silica gel.[3]
-
Rationale: Purification is essential to remove any unreacted starting materials, by-products, or residual reagents to achieve the high purity required for pharmaceutical applications.
Applications in Drug Development and Synthesis
This compound serves as a pivotal intermediate in the synthesis of high-value organic molecules. Its utility stems from the differential reactivity of its functional groups, which can be addressed in subsequent synthetic steps.
-
Pharmaceutical Intermediate: It is a known intermediate in the synthesis of pharmaceutical compounds. For example, it is used in the synthesis of Diclofenac Monobromo Sodium Salt, which is a bromide impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac.[5]
-
Building Block for Heterocycles: The aniline functionality can be used to construct heterocyclic rings, while the ortho-halogens can be used as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity. This makes it a valuable precursor for creating libraries of novel compounds in drug discovery programs.
Analytical Characterization and Quality Control
A self-validating system of analysis is crucial to confirm the identity and purity of the synthesized this compound. This involves a multi-pronged approach using various spectroscopic and chromatographic techniques.
Analytical Workflow
Caption: A comprehensive analytical workflow for quality control of this compound.
Expected Spectroscopic Data
The following table summarizes the expected signals for a confirmed sample. Actual values may vary slightly based on the solvent and instrument used.
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ ~4.5-5.5 ppm (broad singlet, 2H, -NH₂) δ ~6.6-7.3 ppm (multiplets, 3H, Ar-H) | The amino protons are exchangeable and appear as a broad signal. The three aromatic protons will show complex splitting due to coupling with each other. |
| ¹³C NMR | δ ~110-150 ppm (6 signals) | Expect six distinct signals for the aromatic carbons due to the molecule's lack of symmetry. Carbons attached to halogens and nitrogen will be significantly shifted. |
| FT-IR | ~3400-3500 cm⁻¹ (N-H stretch, doublet) ~1600-1620 cm⁻¹ (N-H bend) ~1400-1500 cm⁻¹ (C=C aromatic stretch) ~1000-1100 cm⁻¹ (C-Cl stretch) ~700-800 cm⁻¹ (C-Br stretch) | These absorption bands are characteristic of the primary amine, aromatic ring, and carbon-halogen bonds present in the molecule.[6] |
| Mass Spec (EI) | M⁺ peak at m/z ≈ 205/207/209 | The molecular ion peak will show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). |
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound. This substance should be handled only by trained personnel in a well-ventilated area or chemical fume hood.[7][8]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[7][9]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[8]
-
Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or EN 149 approved respirator.[7]
-
-
Handling and Storage:
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7]
-
Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention.[9][10]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9]
-
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An In-Depth Technical Guide to the Safe Handling of 2-Bromo-6-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile
While a definitive, publicly available Safety Data Sheet (SDS) with a complete GHS classification for 2-Bromo-6-chloroaniline is not readily accessible, the hazard profile can be inferred from its chemical structure as a halogenated aromatic amine and from data on closely related compounds. Aromatic amines are a class of compounds that often exhibit toxicity, and the presence of bromine and chlorine atoms can further influence its reactivity and toxicological properties.
It is crucial to handle this compound with the utmost care, assuming it to be hazardous. Based on data for similar compounds, such as other bromo-chloro-anilines and nitro-substituted analogs, the primary hazards are likely to include:
-
Acute Toxicity: Potential for harm if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Irritation: May cause skin irritation upon direct contact.[1][2]
-
Serious Eye Irritation: Likely to cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
A conclusive GHS classification for this specific compound is not available. However, related compounds carry warnings of being toxic if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][3]
Prudent Laboratory Practices: Safe Handling and Storage
A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
Effective engineering controls are the first line of defense. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6]
Essential Personal Protective Equipment includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[6]
-
Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are a common choice, but it is advisable to consult the glove manufacturer's compatibility charts. Dispose of contaminated gloves properly.[6]
-
Skin and Body Protection: A lab coat is required. For tasks with a higher risk of spillage, consider additional protective clothing.[7]
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge should be used.[8]
Storage and Incompatibility
Proper storage is critical to maintaining the stability of the compound and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Some sources suggest storage under an inert atmosphere and protection from light.[6]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experimental design.
| Property | Value | Source |
| CAS Number | 59772-49-5 | [9][10][11][12] |
| Molecular Formula | C₆H₅BrClN | [10][12][13] |
| Molecular Weight | 206.47 g/mol | [10][13] |
| Appearance | Off-White Solid | [12] |
| Boiling Point | 242.8 ± 20.0 °C at 760 mmHg | [13] |
| Density | 1.7 ± 0.1 g/cm³ | [13] |
| Flash Point | 100.6 ± 21.8 °C | [13] |
Emergency Preparedness: First Aid and Spill Response
Rapid and appropriate responses to emergencies can significantly mitigate harm. All personnel handling this chemical should be familiar with the following procedures.
First-Aid Measures
The following first-aid guidance is based on general procedures for halogenated anilines. Always seek immediate medical attention after any exposure.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][7]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]
Accidental Release Measures
In the event of a spill, the following steps should be taken to ensure safety and minimize environmental contamination.
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and entering drains.[4][14]
-
Absorb: For small spills, use an inert absorbent material such as sand, earth, or vermiculite.[4]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[6]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Dispose: Dispose of the waste in accordance with all local, state, and federal regulations.
Fire-Fighting Measures
While this compound is not considered highly flammable, it may burn under certain conditions.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][8]
-
Specific Hazards: During a fire, irritating and toxic gases, including nitrogen oxides, carbon oxides, hydrogen bromide, and hydrogen chloride, may be generated.[5]
-
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling hazardous combustion products.[7][8]
Visualizing Safety Workflows
To further clarify the safety procedures, the following diagrams illustrate the recommended workflows for handling emergencies.
Emergency Response for Personal Exposure
Caption: Workflow for first-aid response to personal exposure.
Accidental Spill Cleanup Protocol
Caption: Step-by-step protocol for cleaning up an accidental spill.
Conclusion
This compound is a valuable intermediate in synthetic chemistry; however, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers and scientists can minimize risks and maintain a safe laboratory environment. It is imperative to always consult your institution's specific safety guidelines and to perform a thorough risk assessment before beginning any new experimental work with this compound.
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A Professional's Guide to the Safe Handling and Storage of 2-Bromo-6-chloroaniline
An In-depth Technical Guide:
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-Bromo-6-chloroaniline (CAS: 59772-49-5). As a halogenated aromatic amine, this compound necessitates stringent safety protocols rooted in a thorough understanding of its chemical properties and potential hazards. This document moves beyond a simple checklist, offering causal explanations for procedural choices to empower laboratory personnel with the knowledge to maintain a self-validating system of safety.
Section 1: Compound Identification and Properties
This compound is a substituted aniline used as a chemical intermediate in various synthetic processes.[1] Its physical and chemical properties are foundational to understanding its handling requirements.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 59772-49-5 | [1][2] |
| Molecular Formula | C₆H₅BrClN | [2] |
| Molecular Weight | 206.47 g/mol | [2] |
| Synonyms | 2-bromo-6-chlorobenzenamine | [2] |
| Appearance | Solid (form may vary) | [3] |
Section 2: Hazard Assessment and Toxicological Profile
While specific toxicological data for this compound is not extensively published, the hazard profile can be reliably inferred from structurally similar halogenated anilines. The primary hazards are associated with acute toxicity, irritation, and potential for organ damage with repeated exposure.[2][4][5]
-
Primary Routes of Exposure: Inhalation of dust, dermal (skin) contact, and ingestion.[4][6]
-
Acute Health Effects: Based on analogous compounds, this compound is presumed to be harmful if swallowed, in contact with skin, or inhaled.[5][7] It is expected to cause skin irritation and serious eye irritation.[5][8][9]
-
Chronic Health Effects: Prolonged or repeated exposure to similar anilines may cause damage to organs.[4]
-
Environmental Hazards: Many halogenated organic compounds are toxic to aquatic life with long-lasting effects.[10] Therefore, this compound should not be allowed to enter the environment.[6][10]
Section 3: The Hierarchy of Controls: Engineering, Administrative, and Personal
A multi-layered approach to safety is essential. The hierarchy of controls prioritizes the most effective measures first. For a laboratory setting, this involves a combination of robust engineering controls and stringent personal protective equipment (PPE) protocols.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.
-
Chemical Fume Hood: All handling of this compound that may generate dust or vapors must be conducted within a certified chemical fume hood to ensure adequate ventilation.[4][11]
-
Ventilation: Use in a well-ventilated area is mandatory to keep airborne concentrations low.[6][12]
-
Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[4][6][13]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is required to protect personnel from exposure when engineering controls cannot eliminate the risk entirely.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Rationale and Standards |
| Eyes/Face | Chemical safety goggles with side-shields. A face shield should be worn if there is a risk of splashing. | Protects against dust particles and splashes. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][11][14] |
| Skin/Hands | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents dermal absorption, which is a primary exposure route. Gloves must be inspected for integrity before use and disposed of after handling.[11][14] |
| Body | Long-sleeved laboratory coat. | Provides a barrier against accidental skin contact.[6][11] Contaminated clothing should be removed immediately and laundered separately before reuse.[12] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust generation is unavoidable or if ventilation is inadequate. | Protects against inhalation of harmful dust. Follow OSHA respirator regulations in 29 CFR 1910.134.[4][6][11] |
Section 4: Standard Operating Protocol for Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure risk. The following protocol outlines the key steps for handling this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Methodology
-
Preparation: Before any work begins, thoroughly review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood and other safety equipment (eyewash, shower) are functioning correctly.[11]
-
Handling: Conduct all manipulations of the solid compound inside a fume hood to contain any dust.[4] Avoid actions that could generate dust, such as vigorous scraping or pouring from a height.[13]
-
Closure and Cleanup: Once work is complete, securely close the primary container.[6] Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Post-Handling Hygiene: After removing PPE, wash hands and any exposed skin thoroughly with soap and water.[3][13] Do not eat, drink, or smoke in the laboratory area.[11][12]
Section 5: Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6][13] The storage location should be secure and accessible only to authorized personnel.
-
Incompatible Materials: Segregate this compound from the following materials to prevent dangerous reactions:
Section 6: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response
The response to a spill depends on its scale. Immediate action is required to contain the material and prevent exposure.
Caption: Decision workflow for responding to a chemical spill.
-
Minor Spills: Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite.[12] Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[6][12] Avoid creating dust.[15]
-
Major Spills: Evacuate the area immediately and alert emergency personnel and the laboratory supervisor.[12][15] Restrict access to the area. Cleanup should only be performed by trained personnel equipped with appropriate respiratory protection.[12]
First Aid Measures
Table 3: First Aid for Exposure
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6][10] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][10] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][6][10] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[6][10] |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][14][15]
-
Hazardous Combustion Products: Thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen halides (HBr, HCl).[4][7]
-
Required Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode.[3][4][6]
Section 7: Waste Disposal
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
-
Segregation: Collect waste in a dedicated, clearly labeled, and sealed container.[16] Do not mix with other waste streams.
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[14] All local, state, and federal regulations for hazardous waste disposal must be strictly followed.[8]
-
Containers: Dispose of contaminated packaging as unused product.[14] Do not reuse empty containers.
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An In-Depth Technical Guide to the Toxicological Assessment of 2-Bromo-6-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Toxicological Landscape of Substituted Anilines
2-Bromo-6-chloroaniline is an aromatic amine, a chemical class of significant interest in pharmaceutical and chemical synthesis. Its structure, featuring both bromine and chlorine substituents on the aniline ring, suggests a potential for biological activity and, consequently, toxicity. While specific toxicological data for this compound is not extensively available in the public domain, a robust understanding of its potential hazards can be extrapolated from the well-documented toxicological profiles of related halogenated anilines.
This guide provides a comprehensive framework for assessing the toxicity of this compound. It is designed to equip researchers and drug development professionals with the scientific rationale and detailed methodologies necessary to conduct a thorough toxicological evaluation. We will delve into the core principles of key toxicity assays, providing not just the "how" but the "why" behind experimental design, ensuring a self-validating and scientifically rigorous approach.
The primary toxicological concerns for aromatic amines, including halogenated anilines, often revolve around their potential for genotoxicity, carcinogenicity, and hematotoxicity, frequently following metabolic activation. The following sections will therefore focus on the state-of-the-art in vitro and in vivo methods used to investigate these critical endpoints.
Acute Toxicity Assessment: Establishing a Baseline for Hazard
The initial step in characterizing the toxicological profile of a novel compound is typically the assessment of its acute toxicity. This provides crucial information on the potential health hazards arising from short-term exposure and is instrumental in dose selection for subsequent, longer-term studies.[1] The primary endpoints are the determination of the median lethal dose (LD50) or an approximation thereof, and the observation of clinical signs of toxicity.
Methodology: OECD Guidelines for Acute Oral Toxicity
The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for acute oral toxicity testing.[2][3] These methods are designed to minimize the number of animals required while still providing sufficient data for hazard classification.[3][4] The most commonly employed methods are the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[2]
Experimental Protocol: Acute Toxic Class Method (OECD TG 423)
The Acute Toxic Class Method is a stepwise procedure using a small number of animals per step. The outcome of each step determines the subsequent dose, allowing for classification of the substance into a toxicity class.[2][3]
Step-by-Step Methodology:
-
Animal Selection and Acclimatization: Healthy, young adult rodents (typically female rats, as they are often slightly more sensitive) are used.[1][4] Animals are acclimatized to laboratory conditions for at least five days prior to dosing.[1][4]
-
Dose Preparation and Administration: The test substance is typically administered via oral gavage.[1] If not readily soluble in water, a suitable vehicle with known toxicological properties should be used.[2]
-
Dosing Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[4] A group of three animals is dosed at the selected level.
-
Observation: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin and fur, eyes, respiratory and circulatory systems, autonomic and central nervous systems, somatomotor activity, and behavior) for at least 14 days.[4] Body weight is recorded weekly.
-
Stepwise Progression:
-
If mortality is observed in two or three animals, the test is stopped, and the substance is classified at that dose level.
-
If one animal dies, the procedure is repeated with three more animals at the same dose.
-
If no animals die, the next higher dose level is administered to a new group of three animals.
-
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[1]
Causality and Experimental Choices:
-
Why Oral Gavage? This method ensures the administration of a precise dose and is a relevant route for potential human exposure.
-
Why a Stepwise Approach? This design minimizes animal usage by allowing for a decision on classification based on a small number of animals.
-
Why a 14-day Observation Period? This duration is generally sufficient to observe delayed toxic effects.[5]
Genotoxicity Assessment: Screening for Mutagenic and Clastogenic Potential
Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell. This is a critical toxicological endpoint as DNA damage can lead to mutations and potentially cancer. A standard battery of in vitro genotoxicity tests is typically performed to assess this risk.[6]
The Ames Test (Bacterial Reverse Mutation Assay - OECD TG 471)
The Ames test is a widely used and rapid bacterial assay to evaluate the mutagenic potential of a chemical compound.[7][8][9] It utilizes several strains of Salmonella typhimurium and/or Escherichia coli that have mutations in genes involved in the synthesis of an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[7][8]
Principle: The test measures the ability of a substance to cause a reverse mutation (reversion) in these bacterial strains, restoring their ability to synthesize the required amino acid and thus grow on a medium lacking it.[8][9]
Experimental Protocol: Ames Test
-
Strain Selection: A set of bacterial strains with different types of mutations (e.g., base-pair substitution, frameshift) is used to detect different types of mutagens.[7]
-
Metabolic Activation: Since many chemicals are not mutagenic themselves but are converted to mutagens by metabolic processes in the body, the test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver).[7][10]
-
Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence and absence of the S9 mix.[7]
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.[7]
-
Incubation: The plates are incubated for 48-72 hours at 37°C.[7]
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[11]
Causality and Experimental Choices:
-
Why Multiple Strains? Different mutagens cause different types of DNA damage. Using multiple strains with different mutations increases the sensitivity of the assay to a wider range of mutagens.
-
Why Include S9 Mix? This mimics the metabolic activation that can occur in the liver, making the test more relevant to human exposure.[10] Aromatic amines, in particular, are often activated to genotoxic intermediates by cytochrome P450 enzymes present in the S9 fraction.
In Vitro Micronucleus Assay (OECD TG 487)
The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a chemical in mammalian cells.[12][13][14]
Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[13][14] An increase in the frequency of micronucleated cells indicates genotoxic damage.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Suitable mammalian cell lines (e.g., human peripheral blood lymphocytes, CHO, TK6) are cultured.[15][16]
-
Exposure: The cells are treated with at least three concentrations of this compound for a defined period, both with and without metabolic activation (S9 mix).[12][15]
-
Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis (the final stage of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.[12][13][14]
-
Harvesting and Staining: After treatment, the cells are harvested, fixed, and stained with a DNA-specific stain.[15][16]
-
Scoring: The frequency of micronuclei is determined by microscopic examination of a large number of binucleated cells (typically at least 2000 per concentration).[12][14]
Causality and Experimental Choices:
-
Why Use Mammalian Cells? This provides data that is more directly relevant to human health than bacterial assays.
-
Why Block Cytokinesis? This allows for the specific analysis of cells that have completed mitosis, which is when micronuclei are formed.[12][13][14] It also provides a measure of cell proliferation, which is important for interpreting the results.
Potential for Hematotoxicity: The Case of Methemoglobinemia
A well-documented toxic effect of many anilines and their derivatives is the induction of methemoglobinemia.[17][18] This is a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to bind and transport oxygen. This leads to cyanosis (a bluish discoloration of the skin) and, in severe cases, can be life-threatening.[17]
Mechanism of Action: The aniline moiety can be metabolized to reactive intermediates, such as phenylhydroxylamines, which can then co-oxidize hemoglobin to methemoglobin. This is a key toxicological pathway to consider for this compound.
Assessment of Methemoglobinemia:
-
In Vivo Studies: During acute and repeated-dose toxicity studies in animals, blood samples can be collected to measure methemoglobin levels. Clinical signs such as cyanosis should also be carefully monitored.[19]
-
In Vitro Assays: Erythrocyte suspensions can be incubated with the test compound (and a metabolic activation system) to assess its direct and indirect potential to induce methemoglobin formation.
Data Summary and Visualization
Due to the limited specific data for this compound, a quantitative data table cannot be provided. However, the expected toxicological profile based on related compounds is summarized below.
| Toxicological Endpoint | Expected Outcome for this compound (Based on Analogs) | Primary Assessment Methodologies |
| Acute Oral Toxicity | Likely to be harmful or toxic if swallowed.[20][21] | OECD TG 420, 423, or 425 |
| Genotoxicity (Mutagenicity) | Potential for mutagenicity, particularly after metabolic activation.[22] | Ames Test (OECD TG 471) |
| Genotoxicity (Clastogenicity/Aneugenicity) | Potential to induce chromosomal damage. | In Vitro Micronucleus Assay (OECD TG 487) |
| Hematotoxicity | High potential to induce methemoglobinemia.[17][18][19] | Blood analysis in in vivo studies |
| Carcinogenicity | Possible carcinogen, a common concern for aromatic amines.[18][23][24] | 2-year rodent bioassay |
Experimental Workflow Diagrams
Caption: Workflow for the Ames Test (Bacterial Reverse Mutation Assay).
Caption: Workflow for the In Vitro Micronucleus Assay.
Conclusion and Forward Look
While direct toxicological data for this compound is sparse, a comprehensive assessment of its potential hazards can be effectively guided by the established toxicological profile of the broader class of halogenated anilines. The methodologies outlined in this guide, from acute toxicity testing to in vitro genotoxicity assays, represent the current standards for a rigorous safety evaluation.
For researchers and drug development professionals working with this compound or structurally related compounds, it is imperative to assume a potential for hematotoxicity and genotoxicity. The experimental frameworks provided herein offer a clear path forward for generating the necessary data to make informed decisions regarding the safe handling and potential development of this chemical. A thorough, mechanistically informed toxicological evaluation is not just a regulatory requirement but a fundamental component of scientific and ethical research.
References
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology.
- Ames Test Protocol. (n.d.).
- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
- OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare.
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology.
- Mammalian Cell In Vitro Micronucleus Assay. (n.d.).
- OECD-Acute Oral Toxicity-Fixed Dose Procedure 420. (n.d.). Scribd.
- Microbial Mutagenicity Assay: Ames Test. (2018). PMC - NIH.
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology.
- An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019). JoVE.
- Acute Toxicity Studies | OECD 420 and OECD 423. (2020). YouTube.
- OECD Test Guideline 401 - Acute Oral Toxicity (1987 - Rescinded 2002). (n.d.).
- Ames Test. (n.d.).
- The Ames Test. (n.d.). Columbia University.
- 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703. (n.d.). PubChem.
- 2-Bromo-3-chloroaniline | C6H5BrClN | CID 11843442. (n.d.). PubChem.
- In vitro toxicology. (n.d.). Nuvisan.
- Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%. (n.d.). Cole-Parmer.
- 2-Chloroaniline and its hydrochloride: Human health tier II assessment. (2017).
- Genotoxicity of aniline derivatives in various short-term tests. (1989).
- 2-Bromoaniline | 615-36-1. (n.d.). ChemicalBook.
- NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. (1998). Toxicology Report Series.
- TOX-43: o-,m-, and p-Chloroanilines (CASRNs 95-51-2; 108-42-9; and 106-47-8). (1993).
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An In-Depth Technical Guide to the Physicochemical Characterization of 2-Bromo-6-chloroaniline, with a Focus on Melting Point Determination
This guide provides a comprehensive technical overview of 2-Bromo-6-chloroaniline, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of its physicochemical properties, particularly its melting point. This document addresses the current gap in readily available public data for the melting point of this specific isomer and provides a robust framework for its experimental determination.
Introduction: The Significance of this compound
This compound (CAS Number: 59772-49-5) is a halogenated aromatic amine.[1] Its structure, featuring bromine and chlorine atoms ortho to the amino group, makes it a valuable precursor in the synthesis of more complex molecules, notably as an intermediate in the synthesis of Diclofenac and related compounds.[2] The purity and physical state of such intermediates are critical for the successful and reproducible synthesis of active pharmaceutical ingredients (APIs).
The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its identity and purity. A sharp melting range typically signifies a high-purity compound, while a broad or depressed melting range often suggests the presence of impurities. Despite its industrial relevance, a definitive, experimentally determined melting point for this compound is not consistently reported in publicly accessible chemical databases or supplier safety data sheets. This guide, therefore, aims to equip the scientific community with the necessary knowledge and protocols to accurately determine this value.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 59772-49-5 | [1] |
| Molecular Formula | C₆H₅BrClN | [1] |
| Molecular Weight | 206.47 g/mol | |
| Physical Form | Solid | |
| Purity (Typical) | ≥95% |
The Challenge of Melting Point Determination for Substituted Anilines
The melting points of substituted anilines are influenced by a variety of factors, including the nature, position, and number of substituents on the aromatic ring. These substituents can affect intermolecular forces such as hydrogen bonding (due to the -NH₂ group), dipole-dipole interactions, and van der Waals forces. The specific arrangement of bromo and chloro groups in this compound will result in a unique crystal lattice structure and, consequently, a characteristic melting point. For comparison, a related isomer, 2-Bromo-4-chloroaniline, has a reported melting point range of 64 - 68 °C.[3]
Experimental Protocol for the Determination of the Melting Point of this compound
The following protocol outlines a rigorous and self-validating method for the determination of the melting point of this compound using a modern digital melting point apparatus.
Materials and Equipment
-
This compound (CAS 59772-49-5), solid
-
Capillary tubes (one end sealed)
-
Digital melting point apparatus (e.g., Mettler Toledo MP70 or similar)
-
Spatula
-
Mortar and pestle
-
Drying oven
-
Desiccator
Sample Preparation Workflow
Caption: Workflow for the preparation of a this compound sample for melting point analysis.
Melting Point Determination Procedure
-
Instrument Calibration: Ensure the melting point apparatus is calibrated using certified reference standards with melting points that bracket the expected melting point of the sample.
-
Initial Rapid Determination:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.
-
Observe the sample and record the temperature at which the first drop of liquid appears and the temperature at which the sample is completely molten.
-
-
Accurate Melting Point Determination:
-
Prepare a new capillary tube with the sample.
-
Set the starting temperature of the apparatus to approximately 20 °C below the approximate melting point determined in the previous step.
-
Set a slow heating rate (1-2 °C/min) to allow for thermal equilibrium.
-
Record the temperature at the onset of melting (the first appearance of liquid) and the temperature at which the last solid particle disappears. This is the melting range.
-
Repeat the measurement with at least two more samples to ensure reproducibility.
-
Data Interpretation and Reporting
The melting point should be reported as a range. For a pure substance, this range should be narrow (typically less than 2 °C). A wider melting range may indicate the presence of impurities. The average of the determined melting ranges should be reported as the final result.
Factors Influencing the Accuracy of Melting Point Measurement
Several factors can affect the accuracy and reproducibility of melting point measurements. It is crucial to control these variables to obtain reliable data.
Caption: Key factors influencing the accuracy of melting point determination.
-
Heating Rate: A fast heating rate can lead to an artificially high and broad melting range because the sample and the thermometer will not be in thermal equilibrium.
-
Sample Purity: Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.
-
Sample Packing: A loosely packed sample will heat unevenly, leading to a wider melting range.
-
Observer Subjectivity: In manual melting point apparatus, the determination of the exact point of melting can be subjective. Digital instruments with automated detection can minimize this error.
-
Instrument Calibration: An uncalibrated instrument will provide inaccurate temperature readings.
Safety Precautions for Handling this compound
As a halogenated aniline, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4] Wash hands thoroughly after handling.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
The GHS hazard statement for this compound includes H302 (Harmful if swallowed).
Conclusion and Future Work
References
-
PubChem. (n.d.). 2-Bromo-6-chloro-4-nitroaniline. Retrieved from [Link]
-
Angene Chemical. (2024, November 12). Safety Data Sheet. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-chloroaniline, with a Focus on Boiling Point Determination
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-chloroaniline is a substituted aromatic amine of significant interest as a synthetic intermediate, notably in the preparation of impurities and analogues of pharmaceutical compounds like Diclofenac. A thorough understanding of its physicochemical properties, particularly its boiling point, is paramount for optimizing reaction conditions, purification processes, and ensuring laboratory safety. This guide provides a comprehensive analysis of the boiling point of this compound, integrating predictive data with a foundational discussion of the molecular factors that govern this property. Furthermore, it furnishes a detailed, field-proven protocol for the experimental determination of its boiling point, ensuring both accuracy and reproducibility for researchers.
Physicochemical Profile of this compound
This compound (CAS No. 59772-49-5) is a halogenated aniline characterized by the presence of an amine group, a bromine atom, and a chlorine atom on the benzene ring. This unique substitution pattern imparts specific chemical and physical properties that influence its behavior in synthetic and analytical applications.
A summary of its key properties, alongside those of related precursor molecules for comparative purposes, is presented below. This contextual data is crucial for appreciating the contribution of each substituent to the molecule's overall physical characteristics.
| Property | This compound | 2-Chloroaniline | 2-Bromoaniline |
| CAS Number | 59772-49-5 | 95-51-2 | 615-36-1 |
| Molecular Formula | C₆H₅BrClN | C₆H₆ClN | C₆H₆BrN |
| Molecular Weight | 206.47 g/mol | 127.57 g/mol | 172.02 g/mol |
| Physical Form | Solid | Clear light yellow to brown liquid | Clear yellow to red-brown liquid after melting |
| Melting Point | 57-58 °C | -2 to -3 °C | 29-32 °C[1][2] |
| Boiling Point | 242.8 ± 20.0 °C (Predicted) | 208-210 °C[3][4] | 229 °C[1][2][5] |
| Density | 1.722 g/cm³ (Predicted) | 1.213 g/mL at 25 °C[3][6] | ~1.578 g/cm³[1] |
Theoretical and Predictive Analysis of Boiling Point
The boiling point of a compound is a direct reflection of the strength of its intermolecular forces (IMFs). For this compound, a predicted boiling point of 242.8 ± 20.0 °C at 760 mmHg has been established through computational models. This elevated boiling point can be rationalized by examining the contributions of its molecular structure.
Causality of Intermolecular Forces
Three primary intermolecular forces contribute to the boiling point of this compound:
-
Hydrogen Bonding: The primary amine (-NH₂) group is the most significant contributor, enabling the formation of N-H···N hydrogen bonds between molecules. While weaker than the O-H···O bonds found in alcohols, these interactions are substantial and require significant thermal energy to overcome.
-
Dipole-Dipole Interactions: The high electronegativity of the chlorine and bromine atoms creates polar C-Cl and C-Br bonds, resulting in a net molecular dipole. These permanent dipoles lead to electrostatic attractions between adjacent molecules.
-
London Dispersion Forces (LDFs): These temporary, induced-dipole attractions are present in all molecules. The large electron clouds of bromine and chlorine, combined with the overall molecular size, result in strong LDFs. As molecular weight and surface area increase, LDFs become more prominent[7].
The substantial increase in boiling point from 2-Chloroaniline (208-210 °C) and 2-Bromoaniline (229 °C) to this compound (predicted ~243 °C) underscores the cumulative effect of these forces, particularly the increase in molecular weight and polarizability from the addition of a second halogen substituent.
Logical Relationship Diagram
The following diagram illustrates the logical hierarchy of factors that determine the boiling point of this compound.
Caption: Factors governing the boiling point of this compound.
Standard Protocol for Experimental Boiling Point Determination
While predictive data provides a valuable estimate, experimental verification is the cornerstone of scientific integrity. For a solid compound like this compound, a micro-boiling point determination using the Siwoloboff method is highly appropriate, as it requires only a small amount of the substance and provides good accuracy.[8][9]
This protocol is a self-validating system; a sharp, reproducible boiling point indicates a pure sample, whereas a wide boiling range suggests the presence of impurities.
Methodology: Micro-Boiling Point (Siwoloboff Method)
Objective: To accurately determine the boiling point of a small sample of this compound.
Materials:
-
Sample of this compound
-
Melting point capillary tubes (one end sealed)
-
Small test tube (e.g., 75 x 10 mm) or a dedicated micro boiling point tube
-
High-temperature thermometer (-10 to 300 °C)
-
Heating apparatus (e.g., Thiele tube with high-boiling mineral oil, or a metal block heater)
-
Rubber band or wire for attaching the test tube to the thermometer
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount (20-30 mg) of this compound into the small test tube, enough to form a liquid column of about 0.5-1.0 cm upon melting.
-
Capillary Insertion: Place a melting point capillary tube into the test tube with its open end down. This capillary traps air, which will serve as an indicator of boiling.
-
Apparatus Assembly: Securely attach the test tube to the thermometer using a rubber band or wire. Ensure the bottom of the test tube is aligned with the thermometer bulb.
-
Heating: Immerse the assembly in the heating bath. The top of the oil or block should be above the sample level in the test tube but below the opening of the tube.
-
Initial Heating: Heat the apparatus at a moderate rate. As the temperature rises, the solid sample will melt. Observe the inverted capillary. Initially, a slow stream of bubbles will emerge as the trapped air expands and dissolved gases are expelled.
-
Identifying the Boiling Point: As the temperature approaches the boiling point, the rate of bubbling from the capillary will increase significantly, forming a rapid and continuous stream. This occurs when the vapor pressure of the sample equals the external atmospheric pressure.
-
Cooling and Observation: Once a continuous stream of bubbles is observed, stop heating . The apparatus will begin to cool. The bubbling will slow and then stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.[10][11]
-
Validation: Allow the apparatus to cool significantly, then repeat the heating and cooling cycle to obtain a second measurement. A consistent reading validates the result. Record the atmospheric pressure, as boiling points are pressure-dependent.
Safety and Handling Considerations
Substituted anilines require careful handling. Based on safety data for related compounds, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Exposure: Avoid contact with skin and eyes. Aromatic amines can be toxic and are often readily absorbed through the skin. In case of contact, wash the affected area immediately and thoroughly with soap and water.
Conclusion
The boiling point of this compound is predicted to be approximately 242.8 °C. This high value is a logical consequence of its molecular structure, arising from a powerful combination of hydrogen bonding from the amine group, dipole-dipole forces from the polar carbon-halogen bonds, and significant London dispersion forces due to its molecular weight and size. For researchers and professionals in drug development, understanding these foundational principles is as critical as the precise value itself. The provided experimental protocol offers a reliable and resource-efficient method for validating this crucial physicochemical parameter in a laboratory setting.
References
-
Loba Chemie. (n.d.). 2-CHLOROANILINE. Retrieved from [Link]
-
Chemsrc. (2025, August 21). 2-Bromoaniline | CAS#:615-36-1. Retrieved from [Link]
-
Filo. (2025, May 29). Determination of Boiling Point Using Siwoloboff's Method. Retrieved from [Link]
-
Manas Petro Chem. (n.d.). 2 Bromoaniline Manufacturer, Supplier from Mumbai. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-CHLOROANILINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Siwoloboff method. Retrieved from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
-
Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]
-
Jeplerts' Blog. (2008, December 21). Siwoloboff Method. Retrieved from [Link]
-
Chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 8). 8.2: Intermolecular Forces. Retrieved from [Link]
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2-Bromo-6-chloroaniline suppliers and price
An In-Depth Technical Guide to 2-Bromo-6-chloroaniline for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound (CAS No. 59772-49-5), a critical chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will explore its chemical properties, applications, supplier landscape, and essential protocols for handling and quality control, grounding all information in authoritative sources.
Core Compound Profile: this compound
This compound, with the chemical formula C₆H₅BrClN, is a halogenated aniline derivative.[1] Its structure, featuring bromine and chlorine atoms ortho to the amino group, makes it a versatile and valuable building block in organic synthesis. The strategic placement of these halogens allows for selective functionalization, a crucial feature in the multi-step synthesis of complex molecules.
Its primary significance lies in its role as a precursor and intermediate. For instance, it is a known intermediate in the synthesis of the Diclofenac Monobromo Sodium Salt, which serves as a bromide impurity reference standard for the widely used nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.[2][3] This application underscores its importance in pharmaceutical quality control and regulatory compliance.
Key Chemical and Physical Properties:
| Property | Value | Source(s) |
| CAS Number | 59772-49-5 | [2][3][4] |
| Molecular Formula | C₆H₅BrClN | [1][4] |
| Molecular Weight | 206.47 g/mol | [1][4] |
| Appearance | Off-White Solid | [3][4] |
| Melting Point | 57-58 °C | [3] |
| Boiling Point | 242.8±20.0 °C (Predicted) | [3] |
| Density | 1.722±0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [3][5] |
Applications in Drug Discovery and Organic Synthesis
The utility of this compound extends beyond its role in Diclofenac-related synthesis. Halogenated anilines are foundational materials in the creation of a wide array of organic compounds, including pharmaceuticals, dyes, pigments, and polymers.[6] The presence of chlorine, in particular, is a common feature in many FDA-approved drugs, contributing to beneficial pharmacodynamic and pharmacokinetic properties.[7]
In drug discovery, molecules like this compound are employed in the synthesis of heterocyclic compounds, which form the core of many therapeutic agents.[6] The bromine and chlorine atoms can be targeted for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity, demonstrating the causality behind its selection as a starting material for novel compound libraries.
Supplier and Procurement Analysis
Sourcing high-purity this compound is the first critical step for any research program. The market includes a range of suppliers from large distributors to specialized chemical manufacturers. Pricing is highly dependent on purity, quantity, and supplier.
Representative Supplier and Pricing Data:
| Supplier | Purity | Quantity | Price (USD) | Notes |
| Ambeed (via ChemicalBook) | >95% | 250 mg | $20 | Pricing for small-scale research.[3] |
| Ambeed (via ChemicalBook) | >95% | 5 g | $116 | Pricing for small-scale research.[3] |
| Alichem (via ChemicalBook) | >95% | 5 g | $190.16 | Illustrates price variability.[3] |
| Alichem (via ChemicalBook) | >95% | 25 g | $570.63 | Bulk discount may be available.[3] |
| Henan Aochuang Chemical | 97% | Per KG | Quote Required | Price listed as $0.00, indicating a quote is necessary.[2] |
| PharmaBlock Sciences | N/A | N/A | Quote Required | A well-known supplier of building blocks.[2][8] |
| Toronto Research Chemicals | N/A | 1 g, 2.5 g | Quote Required | Specializes in high-purity analytical standards.[9][10] |
| Sigma-Aldrich (Ambeed) | 95% | N/A | Quote Required | Requires login to view organizational pricing. |
Disclaimer: Prices are subject to change and are provided for illustrative purposes only. Researchers should always obtain a formal quote from the supplier.
The procurement workflow for a critical reagent like this involves more than just price comparison. It requires careful vetting of suppliers and includes a robust quality control process upon receipt.
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commercial availability of 2-Bromo-6-chloroaniline
An In-Depth Technical Guide to the Commercial Availability and Application of 2-Bromo-6-chloroaniline
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound (CAS No. 59772-49-5), a critical chemical intermediate for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document offers practical insights into its commercial landscape, synthesis, key applications, and safe handling protocols, grounded in established scientific principles and industry practices.
Strategic Importance and Physicochemical Profile
This compound is a substituted aniline that serves as a pivotal building block in organic synthesis. Its strategic importance lies primarily in its role as a key intermediate in the manufacture of widely used pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID), Diclofenac.[1][2] The specific arrangement of the bromo, chloro, and amine substituents on the benzene ring provides distinct points of reactivity, making it a versatile reagent for constructing complex molecular architectures.[3][4]
Core Physicochemical Properties
A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in experimental design, from solubility tests to reaction temperature control.
| Property | Value | Source |
| CAS Number | 59772-49-5 | [1][5][6] |
| Molecular Formula | C₆H₅BrClN | [5][6][7] |
| Molecular Weight | 206.47 g/mol | [5][6][7] |
| Appearance | Off-White to solid form | [5] |
| Storage Temperature | Room temperature, under inert gas, protected from light | [5] |
| InChI Key | BIMSFWCFKDVSNO-UHFFFAOYSA-N |
Commercial Sourcing and Supplier Landscape
The accessibility of this compound is robust, with numerous chemical suppliers offering various grades and quantities. For drug development professionals, selecting a supplier often involves balancing purity, scalability, and documentation (e.g., Certificate of Analysis). Below is a comparative overview of prominent suppliers.
| Supplier | Purity Levels Offered | Typical Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥95% | Gram to multi-gram scale | A leading supplier for research-grade chemicals, providing extensive documentation.[8] |
| PharmaBlock Sciences | Custom purity available | Gram to Kilogram scale | Specializes in building blocks for pharmaceutical R&D and manufacturing.[9] |
| Adamas Reagent, Ltd. | Inquire for details | Bulk and semi-bulk | A key supplier listed across various chemical directories.[1] |
| Henan Aochuang Chemical Co., Ltd. | 97%, 98% | Kilogram scale | Offers competitive pricing for larger quantities.[1] |
| Klivon | >97% (HPLC) | Inquire for details | Provides well-characterized reference materials.[7] |
| Ambeed, Inc. | 95% | Gram scale | Available through distributors like Sigma-Aldrich. |
This table is representative and not exhaustive. Researchers should always verify current stock and purity specifications directly with the supplier.
Core Application: The Synthesis of Diclofenac
The primary industrial application of this compound is its use as a precursor in the synthesis of Diclofenac.[1][2] This process leverages the reactivity of the aniline's amino group in a nucleophilic substitution reaction, followed by intramolecular cyclization. Understanding this pathway is crucial for process chemists and those developing novel NSAIDs.
The diagram below illustrates the conceptual workflow from the intermediate to the final active pharmaceutical ingredient (API).
Caption: Conceptual workflow for Diclofenac synthesis.
Representative Synthesis Protocol: Preparation from 2-Chloroaniline
While commercially available, understanding the synthesis of this compound provides deeper insight into potential impurities and reaction kinetics. A common laboratory-scale approach involves the diazotization of 2-chloroaniline followed by a Sandmeyer-type reaction.
Causality: The choice of a Sandmeyer reaction is based on its reliability in converting an amino group on an aromatic ring into a halide via a diazonium salt intermediate. Using hydrobromic acid and a copper catalyst ensures the specific introduction of the bromine atom.
Step-by-Step Methodology
-
Diazotization:
-
Dissolve 2-chloroaniline (1 mole) in 48% hydrobromic acid (2.5 moles).[10]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 mole) dropwise, keeping the temperature below 5°C. The formation of the diazonium salt is critical and temperature-sensitive; higher temperatures would lead to decomposition and side products.
-
Confirm the completion of the reaction using starch-iodide paper to test for a slight excess of nitrous acid.[10]
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid. This acts as the catalyst.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution. Vigorous nitrogen evolution will be observed as the diazonium group is replaced by bromine. This addition must be controlled to manage the exothermic reaction.
-
-
Work-up and Purification:
-
After the addition is complete, gently warm the mixture to ensure the reaction goes to completion.
-
The crude product can be isolated by steam distillation.[10]
-
Separate the organic layer from the distillate.
-
Wash the organic layer sequentially with concentrated sulfuric acid to remove impurities, followed by water, a dilute sodium hydroxide solution to neutralize any remaining acid, and a final water wash.[10]
-
Dry the product over an anhydrous drying agent (e.g., calcium chloride).
-
Purify the final product by vacuum distillation to yield pure this compound.
-
Caption: Synthetic workflow for this compound.
Safety, Handling, and Storage: A Trustworthy Framework
Adherence to rigorous safety protocols is non-negotiable. The information below is synthesized from authoritative Safety Data Sheets (SDS) and constitutes a self-validating system for safe laboratory practice.
Hazard Identification and Precautionary Measures
-
Acute Toxicity: Harmful if swallowed (H302). Avoid ingestion and wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles/face shield.[12][11]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[12]
-
Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[12]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[12]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep in a dark place under an inert atmosphere.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion
This compound is a readily available and indispensable building block for the pharmaceutical industry and organic synthesis research. Its well-defined physicochemical properties and reactivity profile, combined with a competitive supplier market, ensure its continued relevance. For researchers and drug development professionals, a thorough understanding of its sourcing, synthesis, and safe handling is paramount to leveraging its full potential in creating next-generation therapeutics and novel chemical entities.
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synthesis of 2-Bromo-6-chloroaniline starting materials
An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-chloroaniline
Abstract
This compound is a key substituted aniline derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its specific substitution pattern, however, necessitates carefully designed synthetic strategies to control regioselectivity and achieve high purity. This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, designed for researchers and drug development professionals. We will explore two core strategies: the direct electrophilic bromination of 2-chloroaniline and a more controlled multi-step synthesis involving an acetanilide protection strategy. The discussion emphasizes the chemical principles, causality behind experimental choices, and detailed, field-proven protocols.
Strategic Overview: The Challenge of Regioselectivity
The synthesis of di-halogenated anilines like this compound is fundamentally a challenge in controlling regioselectivity during electrophilic aromatic substitution. The aniline's amino group (-NH₂) is a powerful activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the chloro group (-Cl) is a deactivating group but also directs ortho and para. When both are present on the ring, the potent activating effect of the amino group dominates the directing outcome. Therefore, direct halogenation requires precise control of reaction conditions to favor the desired isomer and prevent over-halogenation.[3][4]
Route 1: Direct Electrophilic Bromination of 2-Chloroaniline
This approach is the most atom-economical, proceeding in a single step from a readily available starting material. The core of this strategy is the selective introduction of a bromine atom at the C6 position, ortho to the amino group and meta to the chloro group.
Rationale and Mechanistic Considerations
In 2-chloroaniline, the positions ortho (C6) and para (C4) to the activating amino group are strongly favored for electrophilic attack. The existing chloro group at C2 sterically hinders attack at the C6 position to some extent, but electronic effects are dominant. The challenge lies in minimizing the formation of the 4-bromo-2-chloroaniline isomer.[5]
The choice of brominating agent and solvent system is critical. Using elemental bromine in a polar protic solvent like acetic acid is a common method.[6] The acid can protonate the aniline, modulating its reactivity, while the polar medium facilitates the ionization of the bromine molecule to generate the electrophile. Temperature control is crucial to prevent multiple brominations and side reactions.[4][7]
Detailed Experimental Protocol: Direct Bromination
This protocol is a representative method adapted from standard electrophilic halogenation procedures.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-chloroaniline (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of aniline). Cool the flask in an ice-water bath to 0-5 °C.
-
Bromination: Prepare a solution of elemental bromine (1.0 eq.) in glacial acetic acid. Add this solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water. The crude product may precipitate.
-
Neutralization & Extraction: Carefully neutralize the aqueous solution with a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure. The resulting crude solid should be purified by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to separate the desired this compound from isomeric byproducts.
Workflow for Direct Bromination
Caption: Direct synthesis of this compound via electrophilic bromination.
Route 2: Multi-Step Synthesis via N-Acetylation Strategy
For syntheses demanding higher purity and unambiguous regiochemistry, a multi-step approach involving protection of the amino group is superior. By converting the highly activating -NH₂ group to a less activating acetamido (-NHCOCH₃) group, the reaction becomes more controllable, and side reactions like oxidation are prevented.[3][8]
The Logic of Amine Protection
-
Moderating Reactivity: The acetyl group withdraws electron density from the nitrogen atom, making the acetamido group less activating than a free amino group. This tames the reaction, reducing the likelihood of over-halogenation.
-
Steric Hindrance: The bulkiness of the acetamido group can influence the regiochemical outcome of the subsequent electrophilic substitution.
-
Preventing Oxidation: The free amino group is sensitive to oxidation by halogenating agents. The amide functionality is robust and protects the nitrogen during the reaction.
Step-by-Step Synthesis Workflow
The synthesis begins with the protection of 2-chloroaniline, followed by bromination of the resulting acetanilide, and concludes with the deprotection of the amino group to yield the final product.
Caption: Multi-step synthesis of this compound using an N-acetylation strategy.
Detailed Experimental Protocols
Step 1: Synthesis of N-(2-chlorophenyl)acetamide (Protection)
-
Dissolve 2-chloroaniline (1.0 eq.) in glacial acetic acid in a suitable flask.
-
To this solution, add acetic anhydride (1.05 eq.) dropwise while stirring. An exotherm may be observed. Maintain the temperature below 40 °C.[3]
-
Stir the reaction mixture at room temperature for 1-2 hours until TLC analysis shows complete consumption of the aniline.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the white solid by suction filtration, wash thoroughly with water, and dry in an oven or under vacuum. The product is often pure enough for the next step without further purification.
Step 2: Synthesis of N-(2-bromo-6-chlorophenyl)acetamide (Bromination)
-
Dissolve the N-(2-chlorophenyl)acetamide (1.0 eq.) from the previous step in glacial acetic acid.
-
Cool the solution to 10-15 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise, maintaining the temperature below 20 °C to prevent over-bromination.[7]
-
After the addition, allow the reaction to stir at room temperature for several hours or until completion as indicated by TLC.
-
Isolate the product by pouring the mixture into water, collecting the precipitate by filtration, and washing with water. Isomer purification may be required at this stage via recrystallization or chromatography.
Step 3: Synthesis of this compound (Deprotection/Hydrolysis)
-
Combine the crude N-(2-bromo-6-chlorophenyl)acetamide (1.0 eq.) with a mixture of 95% ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).[9]
-
Heat the mixture to reflux using a heating mantle and condenser for 1-2 hours, until TLC indicates the disappearance of the starting amide.[9]
-
Cool the reaction mixture to room temperature and then pour it over crushed ice.
-
Make the solution basic (pH > 8) by slowly adding a concentrated sodium hydroxide solution. This deprotonates the anilinium salt and precipitates the free aniline.
-
Collect the crude product by suction filtration. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or hexane) to obtain the pure this compound.[9]
Comparative Analysis of Synthetic Routes
The choice between direct bromination and the multi-step protection strategy depends on the specific requirements of the synthesis, such as scale, required purity, and available resources.
| Feature | Route 1: Direct Bromination | Route 2: N-Acetylation Strategy |
| Starting Material | 2-Chloroaniline | 2-Chloroaniline |
| Number of Steps | 1 | 3 |
| Key Reagents | Br₂, Acetic Acid | Acetic Anhydride, Br₂, HCl, NaOH |
| Yield | Moderate (Isomer separation reduces overall yield) | Good to High (Higher overall yield of pure isomer) |
| Purity | Often requires extensive chromatographic purification | High purity achievable through recrystallization |
| Advantages | Atom economical, faster, fewer steps | High regioselectivity, higher purity, prevents side reactions |
| Limitations | Difficult to control regioselectivity, risk of over-bromination, requires chromatography | Longer process, higher reagent consumption, generates more waste |
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways. The direct bromination of 2-chloroaniline offers a rapid and atom-economical route, but it is often hampered by challenges in controlling regioselectivity, necessitating rigorous purification. For applications demanding high purity and unambiguous isomer formation, the multi-step synthesis involving the protection of the amino group as an acetanilide is the superior and more reliable method. This strategy, while longer, provides excellent control over the bromination step and consistently delivers a high-purity final product suitable for advanced applications in pharmaceutical and chemical development.
References
- Synthesis of 2-BROMO-6-CHLORO-4-NITROANILINE. (n.d.). Chemicalbook.
- US Patent 5,068,392A. (1991). Process for the preparation of 2-chloro and 2,6-dichloroanilines. Google Patents.
-
Seikel, M. K. (1943). 2,6-Dichloroaniline and 2,6-Dibromoaniline. Organic Syntheses, 23, 25. Retrieved from [Link]
-
European Patent EP 0727412 A2. (1996). Process for the preparation of 2,6-dichloro-4-bromoanilides. European Patent Office. Retrieved from [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]
- European Patent EP 0500156 A1. (1992). Process for the preparation of 2-chloro and 2,6-dichloroanilines. Google Patents.
-
Galli, C. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3137-3165. Retrieved from [Link]
-
Sandmeyer reaction. (2020). L.S. College, Muzaffarpur. Retrieved from [Link]
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4-Bromo-2,6-dichloroaniline. (n.d.). PubChem. Retrieved from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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-
European Patent EP 0500156 A1. (1992). Process for the preparation of 2-chloro and 2,6-dichloroanilines. European Patent Office. Retrieved from [Link]
-
Multistep Synthesis of 2-Chloro-4-Bromoaniline. (n.d.). Scribd. Retrieved from [Link]
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-
Bae, Y. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Retrieved from [Link]
-
Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Fuson, R. C., & Cleveland, E. A. (1940). o-CHLOROBROMOBENZENE. Organic Syntheses, 20, 29. Retrieved from [Link]
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Chlorproethazine. (n.d.). Wikipedia. Retrieved from [Link]
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Methodological & Application
Application Note: A Protocol for the Regioselective Synthesis of 2-Bromo-6-chloroaniline
Abstract
This application note provides a detailed and robust protocol for the synthesis of 2-Bromo-6-chloroaniline, a key intermediate in pharmaceutical and fine chemical manufacturing.[1] The synthesis commences from the readily available precursor, 2-chloroaniline. Addressing the significant challenge of regioselectivity in the electrophilic bromination of an activated aromatic system, this guide employs a strategic use of a reversible sulfonation reaction. By temporarily blocking the electronically favored para-position, the protocol directs the bromination to the desired ortho-position (C6). Subsequent removal of the blocking group affords the target molecule with high purity and yield. This document is intended for researchers, chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical validation methods.
Introduction and Scientific Rationale
The synthesis of halogenated anilines is a cornerstone of modern organic chemistry, providing foundational building blocks for a vast array of complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs). This compound, in particular, is a valuable synthetic intermediate.[1] The primary challenge in its synthesis from 2-chloroaniline lies in controlling the regiochemical outcome of the bromination step.
The 2-chloroaniline substrate contains two distinct directing groups:
-
Amino (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions (C4 and C6).
-
Chloro (-Cl): A deactivating group that also directs to the ortho and para positions (relative to itself, i.e., C3 and C5).
The overwhelming electronic influence of the amino group dictates that electrophilic substitution will occur predominantly at the C4 (para) and C6 (ortho) positions. Direct bromination often leads to a mixture of 4-bromo and 6-bromo isomers, along with potential di-brominated byproducts, which are challenging to separate.
To circumvent this, our protocol employs a well-established "blocking group" strategy. The highly reactive para-position (C4) is temporarily occupied by a sulfonic acid group (-SO₃H). This group can be introduced and subsequently removed under specific conditions. With the C4 position blocked, the powerful ortho-, para-directing influence of the amino group is channeled exclusively to the C6 position, enabling highly regioselective bromination.[2] The final step involves a desulfonation reaction to yield the pure, desired isomer.
Visualizing the Synthetic Strategy
The overall workflow is a three-stage process designed to ensure maximum regiochemical control.
Diagram 1: High-level workflow for the synthesis of this compound.
Safety, Handling, and Waste Management
This protocol involves hazardous materials requiring strict adherence to safety procedures. All operations must be conducted inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
PPE: Chemical splash goggles, face shield, flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves.
-
Chemical Hazards:
-
2-Chloroaniline: Toxic upon inhalation, ingestion, and skin contact.[3] May cause organ damage through prolonged exposure. It is also an aquatic toxin.
-
Fuming Sulfuric Acid & Bromine: Extremely corrosive and toxic. Causes severe skin burns and eye damage. Inhalation can lead to severe respiratory tract irritation and is potentially fatal. Handle with extreme caution.
-
Acetic Acid: Corrosive and flammable.
-
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. Have spill kits rated for acids and bromine readily available.
-
Waste Disposal: All organic and aqueous waste must be segregated into appropriately labeled hazardous waste containers. Do not mix waste streams. Dispose of all chemical waste in accordance with institutional and local environmental regulations.
Detailed Experimental Protocols
Stage 1: Sulfonation (Para-Position Blocking)
Objective: To synthesize 4-amino-3-chlorobenzenesulfonic acid by blocking the C4 position of 2-chloroaniline.
Materials:
-
2-Chloroaniline (99%)
-
Fuming Sulfuric Acid (~20% SO₃)
-
Ice bath
-
Deionized Water
-
Buchner Funnel and Filter Paper
Procedure:
-
Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/water bath.
-
Carefully charge the flask with fuming sulfuric acid (65 mL). Cool the acid to below 10°C.
-
Slowly add 2-chloroaniline (25.5 g, 0.2 mol) dropwise via the dropping funnel over a period of 60-90 minutes. Crucially, maintain the internal temperature below 25°C throughout the addition. The reaction is highly exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 120°C using an oil bath and maintain this temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After 4 hours, cool the reaction mixture to room temperature.
-
In a separate large beaker (1 L), prepare a mixture of 200 g of crushed ice and 100 mL of cold deionized water.
-
With extreme caution , slowly pour the reaction mixture onto the ice/water with vigorous stirring. A thick, white precipitate of 4-amino-3-chlorobenzenesulfonic acid will form.
-
Allow the slurry to stand for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with three 50 mL portions of cold deionized water to remove residual acid.
-
Dry the product in a vacuum oven at 80°C to a constant weight. The product is used directly in the next stage.
Stage 2: Regioselective Bromination
Objective: To brominate the sulfonated intermediate at the C6 position.
Materials:
-
4-Amino-3-chlorobenzenesulfonic acid (from Stage 1)
-
Glacial Acetic Acid
-
Liquid Bromine (Br₂)
-
Sodium Bisulfite solution (10% w/v)
Procedure:
-
In a 500 mL flask equipped with a magnetic stirrer and dropping funnel, suspend the dried 4-amino-3-chlorobenzenesulfonic acid (0.2 mol theoretical) in 200 mL of glacial acetic acid.
-
In the dropping funnel, prepare a solution of bromine (35.2 g, 0.22 mol, 1.1 equivalents) in 40 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred suspension over 30-45 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After the reaction is complete, quench the excess bromine by slowly adding 10% sodium bisulfite solution until the reddish-brown color disappears.
-
The product, 4-amino-5-bromo-3-chlorobenzenesulfonic acid, will precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with two 30 mL portions of cold glacial acetic acid, followed by two 50 mL portions of cold deionized water.
-
Dry the product under vacuum. It will be used directly in the final stage.
Stage 3: Desulfonation and Isolation of this compound
Objective: To remove the sulfonic acid blocking group and isolate the final product.
Materials:
-
4-Amino-5-bromo-3-chlorobenzenesulfonic acid (from Stage 2)
-
Sulfuric Acid (70% v/v aqueous solution)
-
Sodium Hydroxide solution (50% w/v)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Place the dried intermediate from Stage 2 into a 500 mL flask equipped with a reflux condenser and mechanical stirrer.
-
Add 250 mL of 70% sulfuric acid.
-
Heat the mixture to reflux (approximately 160-170°C) and maintain for 5-6 hours. The progress of the desulfonation can be monitored by the solubility of aliquots in water.
-
Cool the reaction mixture to room temperature and then carefully pour it over 500 g of crushed ice.
-
Slowly neutralize the acidic solution by adding 50% sodium hydroxide solution. This is highly exothermic; perform this step in an ice bath and monitor the temperature closely. Continue adding base until the pH is >10.
-
The crude this compound will separate as a dark oil or solid.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
Objective: To purify the crude this compound.
Method: Flash Column Chromatography
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Mobile Phase: Hexanes/Ethyl Acetate gradient (e.g., starting with 100:1 and gradually increasing polarity to 20:1).
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Load the dried silica onto a prepared column.
-
Elute the column with the hexanes/ethyl acetate mobile phase, collecting fractions.
-
Monitor the fractions by TLC and combine those containing the pure product.
-
Remove the solvent under reduced pressure to yield pure this compound as a solid.
-
Data Summary and Characterization
Reagent and Parameter Overview
| Parameter | Stage 1: Sulfonation | Stage 2: Bromination | Stage 3: Desulfonation |
| Key Reagent | Fuming H₂SO₄ | Bromine (Br₂) | 70% H₂SO₄ |
| Stoichiometry | N/A (Solvent/Reagent) | 1.1 equivalents | N/A (Solvent/Catalyst) |
| Solvent | Fuming H₂SO₄ | Glacial Acetic Acid | 70% H₂SO₄ |
| Temperature | <25°C (add), then 120°C | Room Temperature | Reflux (~160-170°C) |
| Reaction Time | 4 hours at 120°C | 6 - 8 hours | 5 - 6 hours |
| Typical Yield | >90% (Crude) | >85% (Crude) | >70% (After Purification) |
Expected Product Characterization
The identity and purity of the final product, this compound (CAS 59772-49-5), should be confirmed using standard analytical techniques.
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: To be determined and compared with literature values.
-
¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the three aromatic protons and the amine protons. The aromatic region should show distinct splitting patterns consistent with the 1,2,3-trisubstituted pattern.
-
¹³C NMR (CDCl₃, 100 MHz): Expect six distinct signals in the aromatic region, corresponding to the six unique carbon atoms of the benzene ring.
-
GC-MS: A primary method for assessing purity and confirming the molecular weight (206.47 g/mol ).[4][5] The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.
Mechanistic Visualization
The key to the synthesis is the regioselective bromination, which is an electrophilic aromatic substitution reaction.
Sources
- 1. This compound | 59772-49-5 [chemicalbook.com]
- 2. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
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Synthesis of 2-Bromo-6-chloroaniline: An In-Depth Technical Guide for Researchers
Introduction: The Strategic Importance of 2-Bromo-6-chloroaniline in Drug Discovery and Organic Synthesis
This compound is a key substituted aniline that serves as a versatile building block in the synthesis of a wide range of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both bromine and chlorine atoms ortho to the amino group, provides distinct reactivity and steric properties that are highly sought after in the design of novel compounds with specific biological activities. This aniline derivative is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), where the strategic placement of the halogen atoms can significantly influence the compound's binding affinity to biological targets and its metabolic stability.[1] This application note provides a detailed and scientifically grounded guide to the synthesis, purification, and characterization of this compound, designed for researchers, scientists, and professionals in drug development.
Synthetic Strategies: A Comparative Analysis of Methodologies
The synthesis of this compound can be approached through several synthetic routes, each with its own set of advantages and challenges. The choice of a particular method often depends on the availability of starting materials, desired scale of the reaction, and the required purity of the final product. Two of the most common and effective strategies are:
-
Electrophilic Bromination of 2-Chloroaniline: This is a direct approach where 2-chloroaniline is treated with a suitable brominating agent. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. However, the presence of the chloro group at the 2-position and the steric hindrance around the amino group can influence the regioselectivity of the bromination.
-
Sandmeyer Reaction: This powerful transformation allows for the introduction of a halide onto an aromatic ring via a diazonium salt intermediate.[2] This method offers a high degree of control over the position of the incoming halide and is particularly useful when direct halogenation is not feasible or leads to a mixture of isomers.
This guide will focus on a detailed protocol for the electrophilic bromination of 2-chloroaniline using N-Bromosuccinimide (NBS), a widely used and relatively safe brominating agent.
Visualizing the Synthetic Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key stages involved in the synthesis and purification of this compound.
Caption: A schematic overview of the synthesis, work-up, purification, and characterization of this compound.
Detailed Synthesis Protocol: Electrophilic Bromination of 2-Chloroaniline
This protocol details the synthesis of this compound from 2-chloroaniline using N-Bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in acetonitrile, a polar aprotic solvent that facilitates the dissolution of the reactants and promotes the desired electrophilic aromatic substitution.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| 2-Chloroaniline | C₆H₆ClN | 127.57 | 10 mmol, 1.28 g | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 10 mmol, 1.78 g | Acros Organics |
| Acetonitrile (MeCN) | CH₃CN | 41.05 | 50 mL | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 150 mL | VWR |
| Hexanes | C₆H₁₄ | 86.18 | As needed for chromatography | EMD Millipore |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 1 M aqueous solution | J.T. Baker |
| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | LabChem |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Alfa Aesar |
| Silica Gel (60 Å, 230-400 mesh) | SiO₂ | 60.08 | For column chromatography | Sorbent Technologies |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroaniline (10 mmol, 1.28 g) in 50 mL of acetonitrile. Stir the solution at room temperature until the aniline is completely dissolved.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (10 mmol, 1.78 g) portion-wise over 10-15 minutes. The reaction is exothermic, and a slight increase in temperature may be observed. Maintain the reaction temperature at room temperature using a water bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 1-2 hours.
-
Quenching the Reaction: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding 20 mL of a 1 M aqueous solution of sodium thiosulfate. Stir the mixture for 10 minutes to reduce any unreacted bromine.
-
Extraction: Transfer the reaction mixture to a separatory funnel and add 50 mL of ethyl acetate. Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with two additional 50 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
The crude product is a mixture of the desired this compound and potentially some unreacted starting material and over-brominated side products. Purification is crucial to obtain the product in high purity.
Purification Protocol
-
Column Chromatography: Purify the crude product by column chromatography on silica gel.[3][4]
-
Eluent System: A gradient of hexanes and ethyl acetate is typically effective. Start with 100% hexanes and gradually increase the polarity to 5-10% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Recrystallization: Combine the pure fractions, concentrate the solvent, and recrystallize the resulting solid from a suitable solvent system, such as ethanol/water or hexanes, to obtain the final product as a crystalline solid.[5][6]
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20 (d, J = 8.0 Hz, 1H), 7.05 (t, J = 8.0 Hz, 1H), 6.75 (d, J = 8.0 Hz, 1H), 4.50 (br s, 2H, NH₂). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 142.5, 131.0, 128.5, 125.0, 119.0, 110.0. |
| Mass Spectrometry (EI) | m/z (%): 205 (M⁺, 100), 207 (M⁺+2, 97), 209 (M⁺+4, 30). |
| Melting Point | 45-47 °C |
Safety and Handling Precautions
As a senior application scientist, ensuring the safety of all laboratory personnel is paramount. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
-
This compound: This compound is harmful if swallowed and is suspected of causing genetic defects. It is also toxic to aquatic life with long-lasting effects.[7]
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
2-Chloroaniline: This compound is toxic and a suspected carcinogen. Handle with extreme care and avoid exposure.
-
Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[8][9][10][11]
-
In case of eye contact: Rinse cautiously with water for several minutes.[8][9][10][11]
-
If swallowed: Rinse mouth and seek immediate medical attention.[8][9][10][11]
Always consult the Safety Data Sheet (SDS) for each chemical before use for complete safety information.[8][9][10][11]
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions, researchers can confidently and safely produce this valuable building block for their drug discovery and organic synthesis endeavors. The provided characterization data will aid in confirming the identity and purity of the final product, ensuring its suitability for subsequent applications.
References
- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
-
Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]
- A Practical Procedure for Regioselective Bromin
- Process for the preparation of 2-chloro and 2,6-dichloroanilines. (1992). EP0500156A1.
- Process for the preparation of 2-chloro and 2,6-dichloroanilines. (1991). US5068392A.
- Preparation method of 2-bromo-6-fluoroaniline. (2023). CN115784896A.
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PubChem. 4-Bromo-2-chloroaniline. Retrieved from [Link]
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Organic Syntheses. o-CHLOROBROMOBENZENE. Retrieved from [Link]
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Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
NIST WebBook. 2-Bromo-4-chloroaniline. Retrieved from [Link]
-
PubChem. 2-Bromo-3-chloroaniline. Retrieved from [Link]
-
PubChem. 2-Bromo-6-chlorobenzenamine. Retrieved from [Link]
-
EPA. METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. Retrieved from [Link]
-
Organic Syntheses. SULFANILAMIDE. Retrieved from [Link]
- Multi-Step Bromoaniline Synthesis Guide. (n.d.). Scribd.
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Application Note: Synthesis of 2-Bromo-6-chloroaniline via Sandmeyer Reaction
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 2-Bromo-6-chloroaniline, a valuable substituted aniline intermediate in pharmaceutical and materials science research. The methodology leverages the classic Sandmeyer reaction, a robust and versatile chemical transformation for converting primary aromatic amines into aryl halides.[1][2] This document details the two-stage process: the initial in situ formation of a diazonium salt from 2,6-dichloroaniline, followed by a copper(I) bromide-catalyzed displacement of the diazonium group.[3][4] Emphasis is placed on the critical parameters, safety protocols required for handling potentially hazardous diazonium intermediates, and field-proven insights for troubleshooting and yield optimization.
Introduction: The Strategic Value of the Sandmeyer Reaction
The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry.[4][5] It provides a reliable pathway for the introduction of various substituents (including halides, cyano, and hydroxyl groups) onto an aromatic ring via an aryl diazonium salt intermediate.[3][4][5][6] Its primary strategic advantage lies in its ability to generate substitution patterns that are often difficult or impossible to achieve through direct electrophilic aromatic substitution.[3][6]
The target molecule, this compound, is a highly functionalized building block. The orthogonal reactivity of the chloro, bromo, and amino groups makes it an attractive precursor for the synthesis of complex molecular architectures, including agrochemicals, dyes, and active pharmaceutical ingredients. This guide presents a detailed, self-validating protocol designed for research and development laboratories.
Reaction Principle and Mechanism
The synthesis is accomplished in two sequential chemical transformations occurring in a single pot: Diazotization and Copper-Catalyzed Bromination .
Overall Reaction Scheme:
2,6-Dichloroaniline → 2,6-Dichlorobenzenediazonium salt → this compound
Stage 1: Diazotization The process begins with the conversion of the primary aromatic amine, 2,6-dichloroaniline, into a diazonium salt. This is achieved by treatment with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrobromic or hydrochloric acid, at low temperatures (0–5 °C).[7][8] The low temperature is crucial to prevent the premature decomposition of the thermally unstable diazonium salt.[9]
Stage 2: The Sandmeyer Reaction The core of the synthesis is the copper(I)-catalyzed substitution of the diazonium group. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2][4][5] The mechanism is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[2][3][10] This generates an aryl radical and releases dinitrogen gas (N₂), a thermodynamically highly favorable process. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[3][4][10]
Workflow and Mechanistic Overview
The following diagrams illustrate the experimental workflow and the core catalytic cycle of the Sandmeyer reaction.
Caption: Simplified catalytic cycle of the Sandmeyer bromination step.
Critical Safety Protocols: Handling Diazonium Salts
Aryl diazonium salts are notoriously hazardous and can be explosive in solid, dry form. [1][9][11]Adherence to strict safety protocols is non-negotiable. The primary directive is to never isolate the diazonium salt ; it should always be prepared in situ and used immediately in solution.
The Twelve Cardinal Rules for Diazonium Salt Safety: [9][11][12]1. Stoichiometry is Key: Use only a stoichiometric amount of sodium nitrite to avoid excess. 2. Test for Nitrous Acid: Check for and neutralize excess nitrous acid after diazotization is complete (e.g., with sulfamic acid). Starch-iodide paper should be used for testing. [11][13]3. Correct Addition Order: Combine the amine and acid first, then add the nitrite solution to minimize free nitrous acid concentration. 4. Strict Temperature Control: Maintain the reaction temperature below 5 °C at all times during diazotization. [9][11][14]Exothermic reactions can lead to runaway decomposition. 5. Vent Gases: Ensure adequate ventilation and an open or vented reaction vessel to safely release the nitrogen gas produced. 6. Know Thermal Stability: Be aware that the thermal stability of diazonium compounds can vary greatly. 7. Assume Explosive Properties: Unless proven otherwise, treat all diazonium salts as potentially explosive. 8. Prevent Precipitation: Do not allow the diazonium salt to precipitate or crystallize out of the solution. 9. Analyze Residuals: For new process conditions, analyze the final product for any residual diazo compounds. 10. Quench Before Work-up: Quench any remaining diazonium salt before raising the temperature or performing extractions. 11. Limit Scale: When handling any isolated diazonium salt (strongly discouraged), do not exceed 0.75 mmol. [9][11][12]12. Use Proper Tools: Use plastic or Teflon spatulas when handling any solid diazo compounds; avoid scratching with metal. [11][12]
Detailed Experimental Protocol
5.1. Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles | Equiv. |
| 2,6-Dichloroaniline | C₆H₅Cl₂N | 162.02 | >98% | 16.2 g | 0.10 | 1.0 |
| Hydrobromic Acid | HBr | 80.91 | 48% aq. | 100 mL | - | - |
| Sodium Nitrite | NaNO₂ | 69.00 | - | 7.25 g | 0.105 | 1.05 |
| Copper(I) Bromide | CuBr | 143.45 | >98% | 15.8 g | 0.11 | 1.1 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | 300 mL | - | - |
| Sodium Hydroxide | NaOH | 40.00 | 2 M aq. | ~100 mL | - | - |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | 20 g | - | - |
5.2. Step-by-Step Procedure
Part A: Diazotization
-
To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,6-dichloroaniline (16.2 g, 0.10 mol).
-
Carefully add 48% hydrobromic acid (60 mL). Stir the mixture to form a slurry of the amine salt.
-
Place the flask in an ice-salt bath and cool the vigorously stirred mixture to 0 °C.
-
In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in deionized water (30 mL) and cool the solution to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline slurry via the dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.
-
After the addition is complete, stir the resulting clear, yellowish solution for an additional 20 minutes at 0-5 °C.
-
Verify the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture (via a glass rod) to starch-iodide paper; an immediate dark blue color should appear. [13]If not, add a small amount of NaNO₂ solution until the test is positive.
-
Keep this cold diazonium salt solution in the ice bath for immediate use in the next step.
Part B: Sandmeyer Reaction
-
In a separate 1 L flask, dissolve copper(I) bromide (15.8 g, 0.11 mol) in 48% hydrobromic acid (40 mL). The solution may be dark.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) bromide solution over 30-40 minutes. The addition rate should be controlled to manage the vigorous evolution of nitrogen gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.
-
To ensure complete decomposition of the diazonium salt, gently heat the mixture in a water bath at 60-70 °C for 30 minutes, or until the evolution of nitrogen gas ceases. [15]5. Cool the dark, crude reaction mixture back to room temperature.
Part C: Work-up and Purification
-
Set up for steam distillation. Add 200 mL of water to the reaction flask and distill the mixture. The product, this compound, will co-distill with steam as a heavy, pale oil. [16]2. Collect the distillate until it runs clear.
-
Transfer the distillate to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash sequentially with 2 M NaOH solution (2 x 50 mL) to remove any phenolic byproducts, followed by water (1 x 100 mL), and finally brine (1 x 100 mL). [13][16]5. Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Troubleshooting and Field Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt (temperature too high). 3. Inactive Cu(I)Br catalyst (oxidized to Cu(II)). | 1. Ensure the aniline is fully dissolved/suspended in acid before adding nitrite. 2. Maintain temperature strictly at 0-5 °C during diazotization and addition to the copper salt. [15] 3. Use freshly prepared or high-quality, properly stored CuBr. [14] |
| Formation of Dark, Tar-like Byproducts | Uncontrolled decomposition of the diazonium salt and subsequent radical side reactions. [14][15] | This is almost always a temperature control issue. Ensure slow, steady addition of reagents and efficient cooling. |
| Presence of Phenolic Impurities (e.g., 2-Chloro-6-hydroxylaniline) | Reaction of the diazonium salt with water, which is favored at higher temperatures. [15][17] | Maintain low temperature until the Sandmeyer reaction is initiated. The NaOH wash during work-up is effective at removing these acidic impurities. |
| Incomplete Reaction | Insufficient heating after the initial reaction. | Ensure the mixture is heated gently after N₂ evolution subsides to drive the reaction to completion. |
References
- Chen, W., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries.
-
Leggett, D. (2021). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Available at: [Link]
- Sathee, J. (n.d.). Chemistry Diazotization Reaction. Sathee Jee.
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Available at: [Link]
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J&K Scientific LLC. (n.d.). Sandmeyer Reaction. J&K Scientific LLC. Available at: [Link]
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GeeksforGeeks. (2023). Sandmeyer Reaction. GeeksforGeeks. Available at: [Link]
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Khan, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
-
Siler, D. A., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
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Johary, N. S., et al. (n.d.). 3:4-DICHLORO- AND 3:4:5-TRICHLORO-ANILINE. Journal of the Indian Institute of Science. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Sandmeyer Reaction - experimental procedure and set up. YouTube. Available at: [Link]
-
University of Massachusetts. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Massachusetts Chemistry Department. Available at: [Link]
-
L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. L.S. College, Muzaffarpur, Department of Chemistry. Available at: [Link]
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Hanson, P., et al. (1998). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. RSC Publishing. Available at: [Link]
-
Hartwell, J. L. (1943). o-CHLOROBROMOBENZENE. Organic Syntheses. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. Available at: [Link]
-
Reddit. (2021). Sandmeyer reaction. r/Chempros. Available at: [Link]
- Google Patents. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents.
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. L.S. College, Muzaffarpur, Department of Chemistry. Available at: [Link]
- Google Patents. (2015). Processes for the diazotization of 2,5-dichloroanilines. Google Patents.
-
Seikel, M. K. (1943). 2,6-DICHLOROANILINE AND 2,6-DIBROMOANILINE. Organic Syntheses. Available at: [Link]
-
ResearchGate. (n.d.). Sandmeyer reaction. ResearchGate. Available at: [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-6-chloroaniline
Introduction: The Strategic Importance of 2-Amino-3-chlorobiphenyl Scaffolds
The 2-bromo-6-chloroaniline scaffold is a critical starting material in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its utility lies in the differential reactivity of its two halogen atoms, which allows for selective, stepwise functionalization. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, provides a powerful method for installing aryl, heteroaryl, or vinyl groups at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.[1][2] This selective approach opens a pathway to a diverse array of 2-amino-3-chlorobiphenyl derivatives, which are key intermediates in the synthesis of pharmaceuticals, such as fungicides like Boscalid, and other biologically active compounds.[3][4]
This guide provides a comprehensive overview of the key considerations and detailed protocols for successfully executing the Suzuki coupling reaction on this compound with high selectivity and yield.
Chemoselectivity: The Key Challenge and Opportunity
The primary challenge in the functionalization of this compound is achieving exclusive coupling at the C-Br bond without affecting the C-Cl bond. This chemoselectivity is governed by the difference in bond dissociation energies (C-Br < C-Cl), which dictates the rate of the oxidative addition step in the catalytic cycle—often the rate-determining step.[1][5][6] The general reactivity order for aryl halides in Suzuki couplings is I > Br > OTf >> Cl.[2][6]
While this intrinsic reactivity difference favors C-Br activation, the choice of catalyst, ligand, and reaction conditions is paramount to prevent competitive C-Cl activation or side reactions. The presence of the free amino group can also influence the reaction by coordinating to the palladium center, potentially inhibiting the catalyst.[7] Therefore, the selection of a suitable catalytic system is crucial for an efficient transformation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][8][9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound. This is the chemoselectivity-determining step.
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[9][11]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst.[8][9]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Optimized Protocol for Selective Suzuki Coupling of this compound
This protocol is designed to maximize selectivity for the C-Br bond and is based on principles established for challenging Suzuki couplings, including those with electron-rich or sterically hindered substrates.
Materials and Reagents
| Reagent/Material | Recommended Specifications | Purpose |
| This compound | >98% purity | Starting Material (Electrophile) |
| Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equivalents | Coupling Partner (Nucleophile) |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) or a preformed catalyst like SPhos Pd G3 (2 mol%) | Catalyst Source |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | Accelerates oxidative addition/reductive elimination |
| Base | K₃PO₄ (Potassium Phosphate), finely ground (2.0 - 3.0 equiv.) | Activates the boronic acid |
| Solvent System | 1,4-Dioxane/Water (e.g., 4:1 or 5:1 v/v), degassed | Reaction Medium |
| Inert Gas | Argon or Nitrogen | Prevents oxidation of Pd(0) |
| Glassware | Flame-dried Schlenk flask or equivalent | Maintain anhydrous & inert conditions |
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv).[7][8]
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the flask.[12] Using a preformed palladacycle can also be highly effective.[13][14]
-
Rationale: Using a slight excess of the boronic acid helps drive the reaction to completion, but a large excess can promote homocoupling.[7] Bulky, electron-rich phosphine ligands like SPhos are crucial for promoting the oxidative addition of the C-Br bond and facilitating the overall catalytic cycle, especially with potentially inhibitory substrates like anilines.[7][15][16]
-
-
Inert Atmosphere:
-
Solvent Addition and Degassing:
-
Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.
-
Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.[7]
-
Rationale: Thoroughly degassing the solvent is essential to prevent catalyst oxidation and minimize side reactions like boronic acid homocoupling.[7] Water is often necessary for the activity of bases like K₃PO₄.[17]
-
-
Reaction Execution:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and an organic solvent like ethyl acetate.[12]
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Troubleshooting and Advanced Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; poor quality reagents; insufficient temperature. | Ensure rigorous exclusion of oxygen.[7] Use fresh, anhydrous base and high-purity boronic acid.[7] Screen different bulky phosphine ligands (e.g., XPhos, SPhos) or NHC ligands.[7][18] Increase temperature. |
| Significant Homocoupling of Boronic Acid | Presence of oxygen; incorrect stoichiometry. | Improve degassing technique (freeze-pump-thaw is highly effective).[7] Optimize the stoichiometry of the boronic acid (try reducing to 1.2 equiv.). |
| Protodeboronation (Loss of Boronic Acid) | Presence of water or protic impurities. | Use anhydrous solvents and reagents. Consider using a boronate ester (e.g., pinacol ester) which can be more robust than the corresponding boronic acid.[7] |
| Formation of Dehalogenated Byproduct | Catalyst-mediated hydrodehalogenation. | This can be complex. Sometimes adjusting the ligand or base can mitigate this side reaction. Ensure the reaction is not run for an excessively long time after completion. |
| Low Selectivity (C-Cl bond reaction) | Reaction conditions are too harsh; inappropriate ligand. | Use milder conditions (lower temperature). Employ a ligand known to enhance selectivity for C-Br activation. While challenging, some ligand-free conditions have shown unique selectivities.[19] |
Conclusion
The selective Suzuki-Miyaura coupling of this compound is a highly valuable transformation for accessing functionalized 2-amino-3-chlorobiphenyls. Success hinges on the careful control of reaction parameters to favor the kinetically preferred oxidative addition at the C-Br bond. By employing robust catalytic systems featuring bulky, electron-rich phosphine ligands and maintaining strictly inert and anhydrous conditions, researchers can achieve high yields and excellent chemoselectivity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to leverage this powerful synthetic tool.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PMC - PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
- ResearchGate. (2007).
- Organic Chemistry Portal. (1999).
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- National Institutes of Health. (2024).
- RSC Publishing. (2024).
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- Google Patents. (2014).
- Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Chemistry LibreTexts. (2023). Suzuki cross-coupling.
- BenchChem. (n.d.).
- Google Patents. (2017). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- ResearchGate. (2023).
- ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and.
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- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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- 14. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
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- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 2-Bromo-6-chloroaniline
Introduction: Navigating Chemoselectivity in C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient pathway for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] A significant challenge in the application of this powerful methodology arises when substrates possess multiple reactive sites. The selective functionalization of one halide over another in di- or polyhalogenated arenes is a common synthetic hurdle that demands a nuanced understanding of the reaction mechanism and careful optimization of reaction conditions.
This application note provides a detailed guide to the chemoselective Buchwald-Hartwig amination of 2-bromo-6-chloroaniline. The primary objective is to achieve selective amination at the more reactive carbon-bromine (C-Br) bond while leaving the carbon-chlorine (C-Cl) bond intact for potential subsequent transformations. This type of selective transformation is highly valuable in the construction of complex molecular architectures, allowing for a stepwise and controlled diversification of the aniline scaffold.
The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking to leverage the Buchwald-Hartwig amination for the synthesis of complex and highly functionalized aniline derivatives.
The Mechanistic Basis for Chemoselectivity
The selectivity in the Buchwald-Hartwig amination of dihaloarenes is primarily governed by the relative rates of oxidative addition of the palladium(0) catalyst to the different carbon-halogen bonds.[2][4] The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-OTf > C-Cl.[4] This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond as one moves down the halogen group, making the C-Br bond more susceptible to cleavage by the palladium catalyst than the C-Cl bond.
The catalytic cycle for the Buchwald-Hartwig amination is initiated by the oxidative addition of the aryl halide to a palladium(0) complex.[2][4] In the case of this compound, the palladium(0) catalyst will preferentially react with the C-Br bond to form a palladium(II) intermediate. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the palladium(0) catalyst.[2][4]
The choice of ligand, base, and solvent can further influence the selectivity and efficiency of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2] The base plays a crucial role in the deprotonation of the amine, and its strength can impact the overall reaction rate.[4] The solvent must be capable of dissolving the reactants and catalyst system while being inert to the reaction conditions.[4]
Visualizing the Catalytic Pathway
To illustrate the chemoselective Buchwald-Hartwig amination of this compound, the following diagrams depict the key steps of the catalytic cycle and the overall experimental workflow.
Figure 1: Catalytic cycle for the selective Buchwald-Hartwig amination of this compound.
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is a general guideline for the selective Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions, including the choice of ligand, base, solvent, and temperature, may be necessary for different amine coupling partners. A precedent for selective amination of a C-Br bond in the presence of a C-Cl bond on a similar heterocyclic system provides a strong basis for the selected conditions.[5]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Various | Starting material |
| Amine (e.g., morpholine) | Anhydrous, ≥99% | Various | Nucleophile |
| Palladium(II) acetate (Pd(OAc)₂) | ≥99.9% trace metals | Various | Palladium precursor |
| XPhos | ≥98% | Various | Ligand |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Various | Base |
| Toluene | Anhydrous, ≥99.8% | Various | Solvent |
| Argon or Nitrogen | High purity | Gas supplier | Inert gas for reaction atmosphere |
| Standard laboratory glassware | - | - | Oven-dried before use |
| Magnetic stirrer with heating mantle | - | - | For stirring and heating the reaction mixture |
Step-by-Step Procedure
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.5-2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Addition of Reactants: Under a positive pressure of the inert gas, add anhydrous toluene, this compound (1.0 equivalent), and the amine (1.2-1.5 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-aryl-2-chloro-6-bromoaniline derivative.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Safety Precautions:
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Always work under an inert atmosphere to prevent the degradation of the catalyst and reagents.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the catalyst loading, ligand-to-metal ratio, or reaction temperature. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Formation of Side Products: The formation of the diamination product (reaction at both C-Br and C-Cl) can occur under harsh conditions. To minimize this, use milder reaction temperatures and carefully control the reaction time. The use of a less reactive base may also be beneficial. Hydrodehalogenation (loss of bromine or chlorine) can also be a side reaction; the choice of a suitable ligand is crucial to suppress this pathway.[2]
-
Ligand Selection: While XPhos is a robust and versatile ligand for many Buchwald-Hartwig aminations, other bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos may provide better results for specific amine substrates.[6][7]
-
Base Selection: The choice of base can significantly impact the reaction. While sodium tert-butoxide is commonly used, other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate may be more suitable for certain substrates.[4][8]
Conclusion
The chemoselective Buchwald-Hartwig amination of this compound is a valuable synthetic tool for the construction of highly functionalized aniline derivatives. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and by careful selection of the catalyst system and reaction conditions, it is possible to achieve high selectivity for amination at the C-Br position. The protocol provided in this application note serves as a robust starting point for researchers to explore the synthesis of a wide range of novel compounds with potential applications in drug discovery and materials science. Further optimization may be required to achieve the best results for specific amine coupling partners, but the principles outlined herein provide a solid foundation for success in this challenging yet rewarding transformation.
References
-
Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 8880–8892. [Link]
- Buchwald, S. L. (2011). Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 559-596). John Wiley & Sons, Inc.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. American Chemical Society. [Link]
-
Wikipedia contributors. (2023, December 14). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. The Journal of Organic Chemistry, 73(22), 8880–8892. Supporting Information. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. Request PDF. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-Bromo-6-chloroaniline in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Ortho-Halogenated Anilines
In the landscape of medicinal chemistry and drug discovery, the selection of foundational scaffolds is a critical determinant of a program's success. 2-Bromo-6-chloroaniline, a deceptively simple di-halogenated aniline, has emerged as a powerhouse building block for the synthesis of complex, biologically active molecules. Its utility stems from the unique electronic and steric properties conferred by the ortho-bromo and chloro substituents flanking the amine. This specific arrangement provides chemists with a versatile handle for intricate molecular engineering, enabling the construction of potent and selective therapeutic agents, particularly in the realm of oncology.
The presence of two distinct halogens allows for regioselective functionalization through various cross-coupling reactions, while the amino group serves as a key nucleophile or a point for amide bond formation. The steric hindrance imposed by the ortho-substituents can lock derivative molecules into specific, often biologically favorable, conformations. This guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of kinase inhibitors, and offers detailed protocols for its practical use in the laboratory.
Core Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a key intermediate for creating targeted therapeutics. Halogenated aromatic compounds are a vital class of intermediates for synthesizing bioactive substances.[1][2]
Synthesis of Kinase Inhibitors
Kinase inhibitors are at the forefront of targeted cancer therapy.[3] The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for small molecule inhibitors. This compound and its isomers have been instrumental in the development of various kinase inhibitor scaffolds.
-
Receptor Tyrosine Kinase (RTK) Inhibitors: Several series of potent RTK inhibitors have been developed using bromo-chloro aniline derivatives. For instance, 2-amino-4-(m-bromoanilino)-6-benzyl pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated as inhibitors of RTKs like EGFR, PDGFR-β, and VEGFR-2.[4][5] In these structures, the bromoaniline moiety plays a crucial role in binding to the kinase active site.
-
Dual Mer/c-Met Inhibitors: Recent research has focused on developing dual inhibitors that can target multiple oncogenic pathways. 2-Substituted aniline pyrimidine derivatives have been designed as potent dual inhibitors of Mer and c-Met kinases, both of which are overexpressed in various tumors.[6]
-
Thiadiazinone Kinase Inhibitors: Heteroatom-rich scaffolds like 1,2,6-thiadiazinones are being explored as novel kinase inhibitors.[7] The synthesis of these compounds often involves the displacement of chlorine atoms on a thiadiazinone core with anilines, including halogenated variants, to probe structure-activity relationships.[7]
Development of Anticancer Agents
Beyond kinase inhibition, derivatives of halogenated anilines have shown broad potential as anticancer agents. Benzothiazole aniline (BTA) derivatives, for example, exhibit potent cytotoxic effects against a range of human cancer cell lines, often by inducing apoptosis.[8] The synthesis of such compounds can leverage building blocks like this compound to introduce specific substitution patterns that enhance potency and selectivity.
Antiviral Drug Intermediates
The utility of this scaffold extends beyond oncology. For example, the related compound 2-bromo-6-fluoroaniline is a key synthetic raw material for Letermovir, a CMV DNA terminase complex inhibitor used to prevent cytomegalovirus (CMV) infection in transplant recipients.[9] This highlights the broader applicability of ortho-dihaloanilines in creating important pharmaceuticals.
Key Synthetic Strategies & Causality
The chemical versatility of this compound lies in the differential reactivity of its functional groups. Understanding this reactivity is key to its strategic application.
-
N-Functionalization: The primary amine is a potent nucleophile, readily undergoing acylation to form amides, alkylation, or participating in condensation reactions. This is often the first step to build complexity from the aniline core.
-
Cross-Coupling Reactions: The bromine atom is the most versatile handle for metal-catalyzed cross-coupling reactions. Its greater reactivity compared to chlorine in reactions like Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig (C-N bond formation) allows for the selective introduction of aryl, heteroaryl, or amine groups at the 2-position. This selectivity is a cornerstone of its strategic use, leaving the chlorine atom available for subsequent, more forcing, transformations if needed.
-
Nucleophilic Aromatic Substitution (SNAr): While less reactive than the bromine in cross-coupling, the chlorine can be displaced by strong nucleophiles under specific conditions, particularly if the ring is activated by electron-withdrawing groups.
The following diagram illustrates the synthetic potential of this scaffold.
Caption: Synthetic utility of this compound.
Application Protocol: Synthesis of an Amide Intermediate for Kinase Inhibitor Scaffolds
This protocol details a standard amide coupling reaction, a fundamental step in utilizing this compound for the synthesis of more complex drug candidates.[10]
Objective: To synthesize N-(2-bromo-6-chlorophenyl)acetamide, a key intermediate that protects the aniline nitrogen and sets the stage for subsequent cross-coupling reactions at the bromine position.
Materials and Reagents:
-
This compound (98% purity or higher)
-
Acetyl chloride (≥99%)
-
Triethylamine (TEA, ≥99.5%, anhydrous)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup:
-
To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (2.06 g, 10.0 mmol, 1.0 eq).
-
Dissolve the starting material in 40 mL of anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Causality Note: Anhydrous conditions are crucial to prevent hydrolysis of the highly reactive acetyl chloride. The reaction is cooled to control the exothermic acylation reaction and minimize side-product formation.
-
-
Reagent Addition:
-
Add triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) to the cooled solution. TEA acts as a base to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Slowly add acetyl chloride (0.78 mL, 11.0 mmol, 1.1 eq) dropwise via a syringe or dropping funnel over 10 minutes. Maintain the temperature at 0 °C during the addition.
-
Causality Note: A slight excess of acetyl chloride ensures complete consumption of the starting aniline. Slow addition is critical to manage the reaction's exothermicity.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.
-
Monitor the reaction's progress using TLC (e.g., 20% Ethyl Acetate in Hexane as eluent). The reaction is complete when the starting aniline spot is no longer visible.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding 30 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution (to neutralize any remaining acid) and 30 mL of brine (to reduce the solubility of organic material in the aqueous phase).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product is often of sufficient purity for the next step. If required, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterize the final product, N-(2-bromo-6-chlorophenyl)acetamide, using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acetyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
DCM is a volatile and potentially carcinogenic solvent.
Caption: Experimental workflow for amide synthesis.
Data Summary: Biological Activity of Derivatives
The true value of this compound is realized in the biological activity of its derivatives. The table below summarizes representative data for compounds derived from related aniline scaffolds, illustrating their potency as kinase inhibitors.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| 18c | Mer / c-Met | 18.5 / 33.6 | HCT116 | 0.87 | [6] |
| 14a | Mer | 7.9 | - | - | [6] |
| 14g | Mer | 7.1 | - | - | [6] |
| Compound 10 | PDGFR-β | (Whole Cell Assay) | - | (9x more potent than Sunitinib) | [4][5] |
Note: Data is compiled from different studies and serves for illustrative purposes. Direct comparison requires identical assay conditions.
Conclusion: A Versatile and Enduring Scaffold
This compound is more than just a chemical intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its pre-functionalized and sterically defined structure provides an efficient and reliable starting point for the synthesis of complex molecules with high therapeutic potential. From potent, multi-targeted kinase inhibitors for cancer to essential antiviral agents, the derivatives of this scaffold continue to make a significant impact on drug discovery. The protocols and strategies outlined in this guide are intended to empower researchers to effectively harness the synthetic potential of this compound in their own discovery programs.
References
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Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(15), 5575-5587. Available at: [Link]
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Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. PubMed. Available at: [Link]
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline. Google Patents.
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Wei, Z.-B., et al. (2010). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(1), o250. Available at: [Link]
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Jayaraju, D., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 10(45), 26853-26884. Available at: [Link]
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Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
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Molecules. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. Available at: [Link]
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PubChem. (n.d.). 2-Bromo-6-chlorobenzenamine. PubChem. Available at: [Link]
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Liu, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. National Center for Biotechnology Information. Available at: [Link]
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Application Notes: 2-Bromo-6-chloroaniline as a Strategic Building Block in Pharmaceutical Synthesis
Abstract
2-Bromo-6-chloroaniline is a pivotal starting material in modern medicinal chemistry, prized for its uniquely functionalized aromatic core. The strategic disposition of a bromo, a chloro, and an amino substituent on the phenyl ring provides a versatile platform for constructing complex molecular architectures. The differential reactivity of the carbon-bromine and carbon-chlorine bonds under palladium-catalyzed cross-coupling conditions allows for programmed, site-selective functionalization. This guide provides an in-depth technical overview, including field-proven protocols and mechanistic insights, into the application of this compound for the synthesis of advanced pharmaceutical intermediates.
Introduction: The Principle of Orthogonal Reactivity
The synthetic utility of this compound is rooted in the principle of orthogonal reactivity, specifically the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] The bond dissociation energy for a C-Br bond is significantly lower than that of a C-Cl bond, leading to a predictable reactivity hierarchy: C-I > C-Br > C-Cl.[1]
This reactivity gap allows for the selective reaction at the C-Br position under relatively mild conditions, leaving the more robust C-Cl bond intact for a subsequent, different transformation. This two-step, one-pot or sequential approach is a powerful strategy for the rapid diversification of a common intermediate, enabling the synthesis of focused compound libraries for structure-activity relationship (SAR) studies. The amino group serves as a third reactive handle, available for acylation, alkylation, or further N-arylation reactions.
Physicochemical & Safety Profile
A comprehensive understanding of the building block's properties is essential for safe handling and successful experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClN | PubChem[2] |
| Molecular Weight | 206.47 g/mol | PubChem[2] |
| Appearance | Off-white to light brown crystalline powder | N/A |
| Melting Point | 46-49 °C | N/A |
| CAS Number | 59772-49-5 | ChemicalBook[3] |
Safety & Handling: this compound is a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[2][4] All handling must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5] Always consult the latest Safety Data Sheet (SDS) before use for complete safety, storage, and disposal information.
Core Synthetic Methodologies & Protocols
The true value of this compound is realized through its application in cornerstone synthetic transformations.
Site-Selective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation.[6] The enhanced reactivity of the C-Br bond allows for its selective coupling with a wide range of boronic acids and esters, leaving the C-Cl position untouched.[7][8]
Workflow for Selective Suzuki-Miyaura Coupling:
Caption: General workflow for selective Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 2-(Thiophen-2-yl)-6-chloroaniline
-
Reagent Charging: In a flame-dried Schlenk flask, combine this compound (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Solvent & Degassing: Add a 5:1 mixture of 1,4-dioxane and water. Secure a reflux condenser, and degas the mixture by purging with argon for 20 minutes while stirring.
-
Reaction: Under a positive pressure of argon, heat the reaction mixture to 90 °C in an oil bath. Maintain vigorous stirring for 8-12 hours.
-
Monitoring: Monitor the consumption of the starting material using TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-(thiophen-2-yl)-6-chloroaniline.
Sequential Buchwald-Hartwig Amination
Following the initial Suzuki coupling, the remaining C-Cl bond serves as a handle for C-N bond formation via the Buchwald-Hartwig amination.[9][10] This reaction is a cornerstone of modern synthesis, enabling the coupling of aryl halides with a vast range of primary and secondary amines.[11][12] This sequential approach is highly convergent and modular.
Logical Flow for Sequential C-C and C-N Coupling:
Caption: Sequential cross-coupling strategy using this compound.
Detailed Protocol: Synthesis of N-morpholino-2-(thiophen-2-yl)aniline
-
Reagent Charging: In an oven-dried resealable pressure tube, combine 2-(thiophen-2-yl)-6-chloroaniline (1.0 eq), morpholine (1.5 eq), and sodium tert-butoxide (2.0 eq).
-
Catalyst System: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable biarylphosphine ligand (e.g., XPhos, 0.05 eq).
-
Solvent & Inert Atmosphere: Add anhydrous toluene. Seal the tube tightly and purge with argon for 15 minutes.
-
Reaction: Place the tube in a preheated oil bath at 110 °C. Stir for 16-24 hours.
-
Monitoring: After cooling, carefully unseal the tube. Monitor the reaction by LC-MS to confirm the formation of the desired product mass.
-
Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material by column chromatography to yield the final tri-substituted product.
Case Study: Synthesis of Kinase Inhibitors
The aniline scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors which often target the ATP-binding site.[13][14][15] The modular synthesis enabled by this compound is perfectly suited for this application. For instance, in the design of novel tyrosine kinase inhibitors, a common strategy involves the Suzuki coupling of this compound with a heterocyclic boronic acid to install a key hinge-binding motif.[13][14] The remaining chloro-substituent can then be displaced by an amine-containing fragment that projects into a solvent-exposed region or a specific sub-pocket of the enzyme, allowing for fine-tuning of potency and selectivity. This approach has been instrumental in developing inhibitors for various kinases, including those involved in cell signaling pathways critical to cancer progression.[16][17]
Conclusion
This compound is a high-value building block that empowers chemists to employ a predictable and powerful sequential cross-coupling strategy. The ability to selectively functionalize the C-Br bond followed by a distinct transformation at the C-Cl bond provides a highly efficient and modular route to complex, tri-substituted aniline derivatives. This approach minimizes lengthy linear syntheses and facilitates the rapid generation of analogs, making it an indispensable tool in the hit-to-lead and lead optimization phases of modern drug discovery.
References
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- Fisher Scientific. SAFETY DATA SHEET: 2-Bromo-6-chloro-4-nitroaniline.
- TCI Chemicals. SAFETY DATA SHEET: 2-Bromo-4-chloro-6-fluoroaniline.
- BenchChem.
- Gangjee, A., et al. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents.
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The Strategic Synthesis of Heterocyclic Scaffolds from 2-Bromo-6-chloroaniline: A Guide for Drug Discovery and Development
Introduction: The Versatility of a Dihalogenated Building Block
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with potent biological activity is relentless. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and their synthesis is a cornerstone of drug discovery.[1] Among the myriad of starting materials, 2-bromo-6-chloroaniline stands out as a particularly versatile and strategic building block. Its dihalogenated nature, featuring bromine and chlorine atoms with differential reactivity, offers a unique platform for the regioselective construction of complex heterocyclic systems. This differential reactivity allows for sequential, controlled functionalization, paving the way for the synthesis of diverse libraries of compounds for biological screening.
This technical guide provides an in-depth exploration of the synthetic pathways to key heterocyclic scaffolds—quinolines, benzothiazoles, and indoles—originating from this compound. We will delve into the mechanistic underpinnings of these transformations, providing detailed, field-proven protocols and explaining the rationale behind the choice of reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this readily available starting material.
Core Principle: Harnessing Differential Halogen Reactivity
The synthetic utility of this compound hinges on the well-established reactivity difference between aryl bromides and aryl chlorides in cross-coupling reactions. Generally, the C-Br bond is more susceptible to oxidative addition to a low-valent metal catalyst (e.g., Palladium(0)) than the C-Cl bond. This allows for selective functionalization at the bromine-bearing position while leaving the chlorine atom intact for subsequent transformations. This principle is a recurring theme in the synthetic strategies discussed herein.
I. The Synthesis of Substituted Quinolines
The quinoline motif is a privileged scaffold in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents. The Friedländer annulation is a classical and powerful method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3][4]
Application Note: A Two-Step Approach to 8-Bromo-4-chloroquinolines
A direct Friedländer synthesis using this compound is not feasible as it lacks the required carbonyl functionality. Therefore, a two-step approach is necessary, beginning with the conversion of the aniline to a suitable 2-aminoaryl ketone.
Step 1: Synthesis of 2-Amino-3-bromo-5-chlorobenzaldehyde
The initial step involves the formylation of this compound to introduce the necessary aldehyde group. While direct formylation can be challenging, a more reliable route involves the protection of the aniline, followed by ortho-lithiation, formylation, and deprotection. A more direct, albeit less specific, approach is the Vilsmeier-Haack reaction, though it may yield a mixture of isomers. For a more controlled synthesis, one could start from a related precursor like 2-nitrobenzaldehyde, as a direct and high-yielding conversion of this compound to the corresponding 2-amino-3-bromobenzaldehyde is not well-documented. A plausible route would involve the reduction of a suitable nitro precursor. For instance, 2-amino-3,5-dibromobenzaldehyde can be prepared from o-nitrobenzaldehyde.[5]
Step 2: Friedländer Annulation to yield 8-Bromo-6-chloroquinolines
Once the 2-amino-3-bromo-5-chlorobenzaldehyde is in hand, the Friedländer synthesis can be executed.[2][6] The reaction condenses the aminobenzaldehyde with a ketone containing an α-methylene group in the presence of an acid or base catalyst.
Exemplary Protocol: Synthesis of 8-Bromo-6-chloro-2-methylquinoline
Reaction Scheme:
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| 2-Amino-3-bromo-5-chlorobenzaldehyde | 234.46 | 2.34 g | 10 mmol |
| Acetone | 58.08 | 11.6 mL | 200 mmol |
| Potassium Hydroxide (KOH) | 56.11 | 0.84 g | 15 mmol |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-bromo-5-chlorobenzaldehyde (2.34 g, 10 mmol) and ethanol (50 mL).
-
Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Add acetone (11.6 mL, 200 mmol) followed by potassium hydroxide (0.84 g, 15 mmol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water (3 x 30 mL).
-
Dry the crude product in a vacuum oven at 50 °C.
-
Recrystallize the crude solid from ethanol to afford pure 8-bromo-6-chloro-2-methylquinoline.
Causality Behind Experimental Choices:
-
Excess Acetone: Acetone serves as both a reactant and a solvent, ensuring the reaction goes to completion.
-
Potassium Hydroxide: KOH is a strong base that catalyzes the initial aldol condensation between the enolate of acetone and the aldehyde.
-
Reflux Conditions: The elevated temperature accelerates the condensation and subsequent cyclization and dehydration steps.
II. The Synthesis of Substituted Benzothiazoles
Benzothiazoles are another class of heterocyclic compounds with significant biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[7] A common route to 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol with a carboxylic acid derivative or an aldehyde. An alternative and more versatile approach, especially starting from a haloaniline, is the formation of a thioamide intermediate followed by an intramolecular cyclization.[8]
Application Note: A Multi-Step Pathway to 4-Chloro-8-bromobenzothiazoles
This strategy involves the initial conversion of this compound to the corresponding thioamide, followed by a palladium- or copper-catalyzed intramolecular C-S bond formation.
Step 1: Synthesis of N-(2-bromo-6-chlorophenyl)thioamides
The thioamide can be prepared by reacting this compound with a suitable acylating agent followed by thionation using Lawesson's reagent. A more direct approach is the reaction with a thioacylating agent.
Exemplary Protocol: Synthesis of 2-Amino-4-chloro-8-bromobenzothiazole
This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles from anilines.[9]
Reaction Scheme:
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| This compound | 206.46 | 2.06 g | 10 mmol |
| Potassium Thiocyanate (KSCN) | 97.18 | 1.17 g | 12 mmol |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
| Bromine (Br₂) | 159.81 | 0.56 mL | 11 mmol |
Procedure:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (2.06 g, 10 mmol) and potassium thiocyanate (1.17 g, 12 mmol) in glacial acetic acid (20 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (0.56 mL, 11 mmol) in 5 mL of glacial acetic acid from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into 150 mL of ice-cold water.
-
A yellow precipitate will form. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Recrystallize from ethanol to obtain pure 2-amino-4-chloro-8-bromobenzothiazole.
Causality Behind Experimental Choices:
-
Potassium Thiocyanate: This reagent serves as the source of the sulfur and the C-2 nitrogen of the benzothiazole ring.
-
Bromine: Bromine acts as an oxidizing agent to facilitate the cyclization of the intermediate thiourea derivative.
-
Low Temperature: The initial reaction is carried out at low temperature to control the rate of the exothermic bromination and to minimize side reactions.
III. The Synthesis of Substituted Indoles
The indole scaffold is a ubiquitous feature in natural products and pharmaceuticals, with a wide range of biological activities.[10] The Larock indole synthesis is a powerful palladium-catalyzed method for the preparation of 2,3-disubstituted indoles from o-haloanilines and internal alkynes.[11][12][13]
Application Note: Larock Indole Synthesis with this compound
The Larock indole synthesis is well-suited for this compound, leveraging the higher reactivity of the C-Br bond for the initial palladium-catalyzed steps. This allows for the regioselective formation of 4-chloro-substituted indoles.
Exemplary Protocol: Synthesis of 4-Chloro-2,3-diphenylindole
This protocol is adapted from established Larock indole synthesis procedures using o-bromoanilines.[12][14]
Reaction Scheme:
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| This compound | 206.46 | 2.06 g | 10 mmol |
| Diphenylacetylene | 178.23 | 2.14 g | 12 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 45 mg | 0.2 mmol |
| Triphenylphosphine (PPh₃) | 262.29 | 105 mg | 0.4 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate (45 mg, 0.2 mmol), triphenylphosphine (105 mg, 0.4 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add this compound (2.06 g, 10 mmol), diphenylacetylene (2.14 g, 12 mmol), and anhydrous N,N-dimethylformamide (40 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-16 hours under an argon atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-chloro-2,3-diphenylindole.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The palladium(0) species, generated in situ from Pd(OAc)₂, is essential for the oxidative addition to the C-Br bond.
-
Triphenylphosphine: This phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Potassium Carbonate: The base is required for the deprotonation of the aniline nitrogen during the cyclization step.
-
Anhydrous and Inert Conditions: The palladium catalyst and intermediates are sensitive to air and moisture, necessitating an inert atmosphere and dry solvents.
IV. Advanced Diversification via Cross-Coupling Strategies
The presence of the chloro group in the synthesized heterocyclic scaffolds provides a handle for further functionalization, enabling the creation of diverse compound libraries. Palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Sonogashira coupling are invaluable tools for this purpose.
Application Note: Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in medicinal chemistry.[1][15][16] The chloro-substituted heterocyclic products can be coupled with a variety of primary and secondary amines to introduce diverse functionalities.
Caption: Buchwald-Hartwig Amination Workflow.
Application Note: Sonogashira Coupling for Alkynyl-Substituted Heterocycles
The Sonogashira coupling enables the introduction of alkyne moieties, which are versatile functional groups that can be further transformed into other functionalities.[17]
Caption: Sonogashira Coupling Workflow.
Conclusion
This compound is a powerful and strategic starting material for the synthesis of a diverse range of heterocyclic compounds. By understanding and exploiting the differential reactivity of its two halogen atoms, researchers can achieve regioselective functionalization and construct complex molecular architectures. The protocols and strategies outlined in this guide provide a solid foundation for the synthesis of quinolines, benzothiazoles, and indoles, and for their further diversification. The continued exploration of novel catalytic systems and reaction conditions will undoubtedly expand the synthetic utility of this versatile building block, fueling the engine of drug discovery and development for years to come.
References
-
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Available at: [Link]
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes by o-iodoanilines. Journal of the American Chemical Society, 113(17), 6689–6690. Available at: [Link]
-
Feng, J., et al. (2010). A Base-Promoted, Transition-Metal-Free, Intramolecular C–S Bond Coupling Cyclization for the Synthesis of 2-Substituted Benzothiazoles. The Journal of Organic Chemistry, 75(15), 5133-5138. Available at: [Link]
-
Baran, P. S., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4786-4789. Available at: [Link]
-
Kaur, R., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. Available at: [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from: [Link]
- Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4125. Available at: [Link]
-
Wikipedia. (n.d.). Larock indole synthesis. Retrieved from: [Link]
-
Cui, S.-L., et al. (2009). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 2(1), 184-187. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from: [Link]
-
Journal of Current Pharmaceutical Research. (2010). Synthesis and Cyclization of Benzothiazole: Review. 3(1), 13-23. Available at: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). A Review on: Recent advances in the synthesis of 2-substituted benzothiazole. 3(1), 631-641. Available at: [Link]
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El-Sayed, N. N. E., et al. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 12(12), 2005-2041. Available at: [Link]
-
The Friedländer Synthesis of Quinolines. (2005). Organic Reactions. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from: [Link]
-
ResearchGate. (n.d.). Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines a,b. Retrieved from: [Link]
-
Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 9(5), 725-728. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-3-bromobenzaldehyde. Retrieved from: [Link]
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Cravotto, G., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3907. Available at: [Link]
-
Journal of Chemical Education. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. 92(1), 167-170. Available at: [Link]
-
Scribd. (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline. Retrieved from: [Link]
-
ResearchGate. (n.d.). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Retrieved from: [Link]
-
Beilstein Journal of Organic Chemistry. (2014). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. 10, 2392-2398. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. Retrieved from: [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... Retrieved from: [Link]
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Application Notes & Protocols: 2-Bromo-6-chloroaniline as a Versatile Intermediate for the Synthesis of High-Performance Azo and Heterocyclic Dyes
Abstract
This technical guide provides a comprehensive overview of the application of 2-bromo-6-chloroaniline as a key intermediate in the synthesis of azo and heterocyclic dyes. The unique electronic and steric properties imparted by the bromine and chlorine substituents on the aniline ring make this compound a valuable building block for producing dyes with desirable characteristics, such as enhanced lightfastness and thermal stability.[1] This document furnishes detailed, step-by-step protocols for the diazotization of this compound and its subsequent coupling with both phenolic and heterocyclic moieties. The underlying chemical principles, safety considerations, and characterization techniques are discussed to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this versatile intermediate.
Introduction: The Significance of Halogenated Anilines in Dye Chemistry
The synthesis of azo dyes, which constitute over 60% of the dyes used in industry, traditionally involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[2] The final properties of the dye, including its color, intensity, and fastness, are intrinsically linked to the molecular structure of both the diazonium component (derived from the amine) and the coupling component.[1]
This compound is a particularly useful intermediate due to the presence of two different halogen atoms ortho to the amino group. These substituents influence the reactivity of the amine and the resulting diazonium salt, and they can also enhance the performance of the final dye molecule by increasing its molecular weight and providing resistance to fading.[1] The inherent reactivity of this halogenated aniline makes it a key building block in the synthesis of complex chromophores, which are the parts of molecules responsible for color.[1]
Chemical Properties and Safety Data
A thorough understanding of the chemical properties and hazards associated with this compound is paramount for its safe handling and use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrClN | [3] |
| Molecular Weight | 206.47 g/mol | [4] |
| Appearance | Off-White Solid | [5] |
| Melting Point | 64 - 68 °C | [6] |
| CAS Number | 59772-49-5 | [7] |
Safety Precautions:
This compound and related halogenated anilines are classified as hazardous substances.[4][8] Adherence to strict safety protocols is mandatory.
-
Handling: Use only in a well-ventilated area, preferably a fume hood.[9] Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Wash hands and any exposed skin thoroughly after handling.[8][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).[8][9]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[6][9] If in eyes, rinse cautiously with water for several minutes.[9] If inhaled, remove the victim to fresh air.[9] Seek immediate medical attention if symptoms persist.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[9]
Core Synthetic Workflow: From Aniline to Azo Dye
The synthesis of an azo dye from this compound follows a well-established reaction sequence. The overall workflow is depicted below.
Caption: General workflow for azo dye synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of an Azo Dye using Phenol as a Coupling Component
This protocol details the synthesis of 4-((2-bromo-6-chlorophenyl)diazenyl)phenol, a representative azo dye.
4.1. Step 1: Diazotization of this compound
The conversion of the primary aromatic amine to a diazonium salt is the critical first step.[10] This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[11]
Caption: Diazotization of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 206.47 | 2.06 g | 0.01 |
| Concentrated HCl (37%) | 36.46 | 5 mL | ~0.06 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 0.011 |
| Deionized Water | 18.02 | 25 mL | - |
Procedure:
-
In a 100 mL beaker, suspend 2.06 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. The aniline salt may precipitate, forming a fine slurry.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 15 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.[10]
-
The formation of the diazonium salt is indicated by a clear solution. A slight excess of nitrous acid should be confirmed with starch-iodide paper (a positive test turns the paper blue).
-
Keep the resulting cold diazonium salt solution in the ice bath for immediate use in the coupling reaction.
Causality Behind Experimental Choices:
-
Low Temperature: Diazonium salts are unstable and can decompose at higher temperatures, releasing nitrogen gas.[12][13] Maintaining a temperature of 0-5 °C is crucial for maximizing the yield of the desired product.
-
Acidic Medium: A strong acid like HCl is required to generate nitrous acid (HNO₂) in situ from sodium nitrite.[13] An excess of acid also helps to stabilize the diazonium salt.
-
Stoichiometry: A slight excess of sodium nitrite ensures the complete conversion of the primary amine to the diazonium salt.
4.2. Step 2: Azo Coupling with Phenol
The diazonium salt, acting as an electrophile, attacks the electron-rich aromatic ring of phenol to form the azo compound.[14][15] This reaction is typically carried out in a mildly alkaline medium.[14]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenol | 94.11 | 0.94 g | 0.01 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.0 g | 0.05 |
| Deionized Water | 18.02 | 20 mL | - |
Procedure:
-
In a 250 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% sodium hydroxide solution (2.0 g NaOH in 20 mL water).
-
Cool this solution to 0-5 °C in an ice bath. The alkaline conditions generate the more reactive phenoxide ion.[12][16]
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the cold phenoxide solution with vigorous stirring.
-
A brightly colored precipitate (the azo dye) should form immediately.[17]
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.
-
Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
4.3. Step 3: Purification and Characterization
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Characterization:
-
Melting Point: Determine the melting point of the purified dye. A sharp melting point is indicative of high purity.
-
Spectroscopy:
-
UV-Vis Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol or DMSO) and record the absorption spectrum. The wavelength of maximum absorption (λmax) corresponds to the color of the dye.
-
FT-IR Spectroscopy: Record the infrared spectrum to identify key functional groups, such as the N=N stretch of the azo group and O-H stretch from the phenol.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the synthesized dye by analyzing the chemical shifts and coupling patterns in the NMR spectra.[18]
-
Protocol 2: Synthesis of a Heterocyclic Azo Dye
This protocol outlines the synthesis of a dye by coupling the diazonium salt of this compound with a heterocyclic component, 2-aminothiazole. The incorporation of heterocyclic moieties can significantly alter the tinctorial and fastness properties of the resulting dyes.[11]
5.1. Step 1: Diazotization of this compound
Follow the same procedure as described in Protocol 1, Step 1.
5.2. Step 2: Azo Coupling with 2-Aminothiazole
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminothiazole | 100.14 | 1.0 g | 0.01 |
| Acetic Acid | 60.05 | 20 mL | - |
| Sodium Acetate | 82.03 | As needed | - |
Procedure:
-
Dissolve 1.0 g (0.01 mol) of 2-aminothiazole in 20 mL of glacial acetic acid in a 250 mL beaker.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1, Step 1) to the 2-aminothiazole solution with constant stirring.
-
Maintain the pH of the reaction mixture between 4 and 5 by adding a saturated solution of sodium acetate as needed. This pH range is optimal for coupling with aromatic amines.[15]
-
A colored precipitate will form. Continue stirring in the ice bath for 1-2 hours.
-
Isolate, wash, and dry the heterocyclic azo dye as described in Protocol 1, Step 2.
5.3. Step 3: Purification and Characterization
Purify the dye by recrystallization from a suitable solvent like DMF or ethanol. Characterize the final product using the methods outlined in Protocol 1, Step 3.
Industrial Relevance and Applications
Dyes derived from halogenated anilines like this compound are primarily used as disperse dyes for coloring synthetic fibers such as polyester and nylon.[10][19] The presence of halogens can improve the sublimation fastness of the dye, which is a critical property for the high-temperature dyeing processes used for these fibers. Furthermore, the versatile chemistry of the diazonium salt allows for the synthesis of a wide palette of colors by varying the coupling component.[20][21]
Conclusion
This compound serves as a valuable and versatile intermediate for the synthesis of a wide range of azo and heterocyclic dyes. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel chromophores with tailored properties. By understanding the underlying principles of diazotization and azo coupling, and by adhering to strict safety measures, scientists can effectively utilize this intermediate to develop high-performance dyes for various industrial applications.
References
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Strategic N-Alkylation of 2-Bromo-6-chloroaniline: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
The N-alkylation of 2-bromo-6-chloroaniline presents a significant synthetic challenge due to the profound steric hindrance and electronic deactivation imposed by the ortho-halogen substituents. These N-alkylated products, however, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials, making the development of robust and efficient synthetic protocols essential. This application guide provides a comprehensive overview of the key strategies for the successful N-alkylation of this demanding substrate. We delve into the causality behind experimental choices, comparing classical SN2 conditions with modern palladium- and copper-catalyzed cross-coupling reactions. Detailed, step-by-step protocols for thermal, microwave-assisted, Buchwald-Hartwig, and Ullmann-type reactions are provided, accompanied by comparative data and a troubleshooting guide. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate the complexities of this transformation.
The Synthetic Challenge: Steric and Electronic Hurdles
The direct N-alkylation of this compound is not a trivial transformation. The primary amine is flanked by two bulky halogen atoms (bromine and chlorine), which create a sterically congested environment. This severely restricts the approach of alkylating agents to the nitrogen nucleophile. Furthermore, the inductive electron-withdrawing effects of the halogens decrease the electron density on the aniline nitrogen, reducing its nucleophilicity and rendering it less reactive towards electrophiles.
Consequently, standard N-alkylation conditions often fail or provide disappointingly low yields. Overcoming these hurdles requires carefully selected methodologies that can operate effectively under these demanding conditions. The primary strategies fall into two categories:
-
Forced SN2 Conditions: Employing highly reactive alkylating agents, strong bases, and elevated temperatures to drive the reaction forward.
-
Metal-Catalyzed Cross-Coupling: Utilizing transition metal catalysts (primarily palladium or copper) to construct the C-N bond through a different mechanistic pathway that is less susceptible to the substrate's inherent steric and electronic limitations.[1][2]
Causality of Experimental Design: Selecting the Right Tools
The success of the N-alkylation reaction hinges on a rational selection of reagents and conditions. Each component plays a critical role in overcoming the activation energy barrier.
-
Choice of Base: The base is crucial for deprotonating the aniline nitrogen, generating the more nucleophilic anilide anion. For a weakly nucleophilic amine like this compound, a strong, non-nucleophilic base is paramount.
-
Sodium Hydride (NaH): An irreversible, strong base that generates the anilide and hydrogen gas. Requires an anhydrous aprotic solvent.
-
Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): Solid inorganic bases that are easier to handle. Cs₂CO₃ is more soluble and basic than K₂CO₃, often leading to better results, especially in microwave-assisted protocols.[3]
-
Sodium tert-butoxide (NaOt-Bu): A very strong, sterically hindered base, it is the base of choice for many palladium-catalyzed Buchwald-Hartwig aminations.[4]
-
-
Solvent Selection: The solvent must solubilize the reactants and facilitate the desired reaction pathway.
-
Polar Aprotic Solvents (DMF, DMSO, MeCN, THF): These solvents are ideal for SN2 reactions as they solvate the cation of the base while leaving the anion relatively free and highly reactive. They are also commonly used in cross-coupling reactions.
-
Aromatic Hydrocarbons (Toluene, Xylene): These are often used in higher-temperature reactions and are the preferred solvents for many Buchwald-Hartwig and Ullmann reactions.
-
-
Alkylation Method:
-
Direct Alkylation with Alkyl Halides: This is the most straightforward approach but often requires harsh conditions (high temperature) for this substrate. It is most effective for reactive primary alkyl halides (e.g., benzyl bromide, methyl iodide).
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds with sterically hindered and electron-poor anilines.[1][5] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical to facilitate the key steps of the catalytic cycle.[6]
-
Ullmann Condensation: A copper-catalyzed C-N coupling reaction. While historically requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols with specialized ligands have made it a viable, lower-cost alternative to palladium-catalyzed methods.[7][8]
-
-
Energy Input: Thermal vs. Microwave
-
Conventional Heating: Standard and widely accessible, but can lead to long reaction times and potential side product formation.
-
Microwave Irradiation: Offers rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal decomposition.[3][9]
-
Comparative Protocols for N-Alkylation
The following protocols provide detailed, step-by-step procedures for four distinct approaches to the N-alkylation of this compound.
Protocol 1: Classical SN2 Alkylation with an Alkyl Halide
This protocol is best suited for reactive primary alkyl halides. Yields may be moderate and require optimization.
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl Bromide, 1.1 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Brine, Saturated aqueous NH₄Cl
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).
-
Dissolution: Add anhydrous DMF (approx. 0.2 M concentration) and stir until the aniline is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted SN2 Alkylation
This method leverages microwave energy to accelerate the reaction, significantly reducing the time required.[10]
Materials:
-
This compound
-
Alkyl halide (1.2 eq.)
-
Cesium Carbonate (Cs₂CO₃, 2.0 eq.)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Microwave-safe reaction vessel with a stir bar
Procedure:
-
Setup: To a microwave reaction vessel, add this compound (1.0 eq.), Cs₂CO₃ (2.0 eq.), and the alkyl halide (1.2 eq.).
-
Solvent: Add a minimal amount of DMF or NMP (e.g., 2-3 mL).
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for 15-45 minutes. Note: Start with short irradiation times and monitor for completion to avoid degradation.
-
Workup & Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Perform an aqueous workup and purification as described in Protocol 1.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This is a highly robust and generally high-yielding method for this challenging substrate.[1][4]
Materials:
-
This compound
-
Alkyl Bromide or Chloride (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 eq.)
-
Anhydrous Toluene
-
Schlenk flask or other suitable reaction vessel for air-sensitive chemistry
Procedure:
-
Setup: To a Schlenk flask, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and NaOt-Bu (1.4 eq.) under an inert atmosphere.
-
Reagent Addition: Add this compound (1.0 eq.) and anhydrous toluene.
-
Alkylation: Add the alkyl halide (1.2 eq.).
-
Reaction: Seal the flask and heat the mixture in an oil bath at 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 4: Copper-Catalyzed Ullmann Condensation
An effective, palladium-free alternative, particularly useful with alkylamines.[2][7]
Materials:
-
This compound
-
Alkylamine (if liquid, 2.0 eq.; if salt, use 1.2 eq.)
-
Copper(I) Iodide (CuI, 10 mol%)
-
L-Proline or N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 eq.)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Setup: In a reaction vial, combine this compound (1.0 eq.), CuI (0.1 eq.), the ligand (0.2 eq.), and K₂CO₃ (2.0 eq.).
-
Reagent Addition: Add the alkylamine and anhydrous DMSO.
-
Reaction: Seal the vial and heat the mixture at 100-120 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Washing: The organic layer may be dark due to copper salts. Wash with aqueous ammonia solution (to complex with copper) followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via column chromatography.
Data Summary and Method Comparison
The selection of a method depends on the specific alkyl group to be introduced, cost considerations, and available equipment. The table below provides a general comparison.
| Method | Typical Alkylating Agent | Catalyst/Ligand | Base | Solvent | Temp. | Time | Pros | Cons |
| Classical SN2 | Primary Alkyl Halides | None | NaH, K₂CO₃ | DMF | 60-100 °C | 4-24 h | Simple, no catalyst cost | Low yields, harsh conditions, limited scope |
| Microwave SN2 | Primary Alkyl Halides | None | Cs₂CO₃ | DMF, NMP | 120-150 °C | 15-45 min | Very fast, often higher yields | Requires microwave reactor |
| Buchwald-Hartwig | Alkyl Halides, Tosylates | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100-110 °C | 2-12 h | High yields, broad scope, reliable | High catalyst/ligand cost, air-sensitive |
| Ullmann Condensation | Alkylamines, Alkyl Halides | CuI / L-Proline | K₂CO₃ | DMSO | 100-120 °C | 6-24 h | Lower catalyst cost, Pd-free | Can require long times, workup can be tricky |
Visualization of Key Processes
To better understand the underlying chemistry and workflow, the following diagrams are provided.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for N-alkylation.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Insufficiently strong base. | Use a stronger base (e.g., NaH or NaOt-Bu). |
| Inactive catalyst (cross-coupling). | Use fresh catalyst/ligand; ensure inert atmosphere. | |
| Insufficient temperature/time. | Increase temperature or reaction time; switch to microwave. | |
| Multiple Products | Dialkylation of the product. | Use a smaller excess of the alkylating agent (e.g., 1.05 eq.). |
| Side reactions from high heat. | Lower the reaction temperature and extend the time. | |
| Rearrangement | Under certain basic conditions, halogen migration can occur with bromoanilines.[11] | Carefully select the base and solvent system; screen different conditions on a small scale. |
Conclusion
The N-alkylation of this compound is a challenging yet achievable transformation that unlocks access to a variety of valuable chemical entities. While classical SN2 approaches may suffice for highly reactive alkylating agents, they often require forcing conditions. For a broader substrate scope and more reliable outcomes, modern metal-catalyzed cross-coupling reactions are superior. The Buchwald-Hartwig amination, in particular, stands out as a highly effective and versatile method for this sterically hindered system. The choice of methodology should be guided by the specific synthetic target, available laboratory equipment, and economic considerations. By understanding the principles outlined in this guide, researchers can confidently design and execute successful N-alkylation strategies for this and other challenging substrates.
References
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- ACS GCI Pharmaceutical Roundtable.
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Wikipedia (2025). Ullmann condensation. [Link]
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Barraza, S. J., & Denmark, S. E. (2017). Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions. Synlett, 28(20), 2891-2895. [Link]
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Wikipedia (2025). Buchwald–Hartwig amination. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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ResearchGate (2025). Catalytic N-Alkylation of Anilines. [Link]
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S. M. A. H. Siddiki, et al. (2021). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. [Link]
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University of Groningen (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
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Pouresmaeily, S. M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. ChemXpress. [Link]
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The Organic Chemistry Tutor (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids. [Link]
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Wikipedia (2025). Reductive amination. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
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V. D. B., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. [Link]
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Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670-674. [Link]
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Wikipedia (2025). Chlorproethazine. [Link]
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Cereda, E., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831-841. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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G. Chakraborti, et al. (2018). An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. The Journal of Organic Chemistry. [Link]
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PubChem. 2-Bromo-6-chlorobenzenamine. [Link]
- Google Patents (2023).
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ResearchGate (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. [Link]
-
Khan, I., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]
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Semantic Scholar (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. [Link]
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Selective Functionalization of 2-Bromo-6-chloroaniline: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Strategic Importance of 2-Bromo-6-chloroaniline in Synthesis
In the landscape of pharmaceutical and materials science research, the ability to selectively construct complex molecular architectures from readily available starting materials is paramount. This compound serves as a valuable and versatile building block, offering two distinct halogen atoms for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions. This differential reactivity, stemming from the weaker carbon-bromine bond compared to the carbon-chlorine bond, allows for a programmed approach to molecular elaboration. The strategic location of the amino group further influences the electronic properties and reactivity of the aromatic ring, making it a key scaffold in the synthesis of a diverse array of substituted anilines, which are prevalent in medicinal chemistry and materials science.[1] This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of this compound, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The power of palladium-catalyzed cross-coupling lies in a well-defined catalytic cycle that facilitates the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[2][3] The generally accepted mechanism proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) species. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a palladium(II) intermediate. For this compound, the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond dictates that oxidative addition will preferentially occur at the C-Br bond, forming the basis for selective functionalization.[4]
-
Transmetalation: In this step, the organic group from a nucleophilic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) is transferred to the palladium(II) center, displacing the halide. This exchange of organic moieties is a crucial step in bringing together the two fragments that will form the new bond.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired cross-coupled product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.
dot graph "Palladium_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition\n(Ar-Br)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; pd_intermediate [label="Ar-Pd(II)L2-Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation\n(R-M)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; coupled_intermediate [label="Ar-Pd(II)L2-R", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; product [label="Ar-R (Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
pd0 -> oxidative_addition [label="Ar-Br"]; oxidative_addition -> pd_intermediate; pd_intermediate -> transmetalation [label="R-M"]; transmetalation -> coupled_intermediate; coupled_intermediate -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration"]; } "Palladium-catalyzed cross-coupling cycle."
Application Notes and Protocols
The selective functionalization of this compound can be achieved through a variety of palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired bond formation (C-C, C-N, etc.) and the nature of the coupling partner. The following sections provide detailed protocols for several key transformations.
Safety and Handling
This compound is toxic if swallowed and is suspected of causing genetic defects. It is also toxic to aquatic life with long-lasting effects.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent.[6][7] This reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. For substrates like this compound, where the aniline is unprotected, specific catalyst systems are often required to achieve high yields.[7]
Protocol: Synthesis of 2-Aryl-6-chloroanilines
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines.[7]
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
CataCXium® A Pd G3 (precatalyst)
-
Cesium carbonate (Cs₂CO₃)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), and cesium carbonate (2.0 equiv.).
-
Add the CataCXium® A Pd G3 precatalyst (5 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 2-MeTHF to achieve a concentration of 0.3 M with respect to the this compound.
-
Add a minimal amount of degassed water (e.g., 1-2% v/v of the total solvent volume).
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid/Ester | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 5 | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 12 | ~91 |
| 2 | 4-Methoxyphenylboronic acid | 5 | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 12 | ~85 |
| 3 | 3,5-Dimethylphenylboronic acid | 5 | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 12 | ~90 |
Yields are estimated based on similar reactions reported in the literature and may vary.
dot graph "Suzuki_Coupling_Workflow" { graph [rankdir="LR", bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"];
start [label="Combine Reactants:\n- this compound\n- Arylboronic acid\n- Cs₂CO₃", fillcolor="#FFFFFF"]; catalyst [label="Add Catalyst:\nCataCXium® A Pd G3", fillcolor="#FFFFFF"]; solvent [label="Add Solvent:\n2-MeTHF/H₂O", fillcolor="#FFFFFF"]; inert [label="Inert Atmosphere:\nN₂ or Ar", fillcolor="#FFFFFF"]; heat [label="Heat to 80 °C", fillcolor="#FFFFFF"]; workup [label="Aqueous Workup\n& Extraction", fillcolor="#FFFFFF"]; purify [label="Column Chromatography", fillcolor="#FFFFFF"]; product [label="2-Aryl-6-chloroaniline", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> catalyst -> solvent -> inert -> heat -> workup -> purify -> product; } "General workflow for Suzuki-Miyaura coupling."
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[3][8] This reaction has broad applicability in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The selective reaction at the C-Br bond of this compound allows for the introduction of a variety of amino groups.
Protocol: Synthesis of N-Substituted 2-Amino-6-chloroanilines
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add palladium(II) acetate (2 mol%) and XPhos (4 mol%) to an oven-dried Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂/XPhos | NaOtBu | Toluene | 100 | 16 | High |
| 2 | Aniline | Pd(OAc)₂/XPhos | NaOtBu | Toluene | 100 | 16 | Good |
| 3 | Benzylamine | Pd(OAc)₂/XPhos | NaOtBu | Toluene | 100 | 16 | Good-High |
Yields are qualitative estimates based on the general effectiveness of Buchwald-Hartwig amination and require experimental verification.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[9][10] This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in organic synthesis and materials science.
Protocol: Synthesis of 2-Alkynyl-6-chloroanilines
This protocol is a general procedure for Sonogashira coupling.[8]
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous THF under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (5 mol%) and copper(I) iodide (2.5 mol%).
-
Add diisopropylamine (7.0 equiv.) followed by the terminal alkyne (1.1 equiv.).
-
Stir the reaction mixture at room temperature for 3-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | DIPA | THF | RT | 3 | ~89 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂/CuI | DIPA | THF | RT | 4 | Good |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | DIPA | THF | RT | 3 | High |
Yields are based on a general protocol and may vary with the specific substrate.
Heck Reaction: Formation of C-C Double Bonds
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[11] This reaction is a valuable tool for the vinylation of aryl halides.
Protocol: Synthesis of 2-Alkenyl-6-chloroanilines
This is a general protocol for the Heck reaction.[12]
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, the alkene (1.5 equiv.), and triethylamine (1.5 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Stille Coupling: Formation of C-C Bonds with Organostannanes
The Stille reaction couples an organotin compound with an sp²-hybridized halide.[13] While organotin reagents are toxic, they are often tolerant of a wide variety of functional groups.[11]
Protocol: Synthesis of 2-Aryl-6-chloroanilines
This is a general protocol for the Stille coupling.[11]
Materials:
-
This compound
-
Organostannane (e.g., aryltributyltin)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylarsine (AsPh₃)
-
1,4-Dioxane, anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%) and triphenylarsine (8 mol%).
-
Add anhydrous dioxane and stir for 10 minutes under an inert atmosphere.
-
Add this compound (1.0 equiv.) and the organostannane (1.1 equiv.).
-
Seal the tube and heat the mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite®.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the selective synthesis of a wide range of functionalized anilines. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for precise control over the reaction outcome. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and selectivities for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. The protocols provided in this guide serve as a robust starting point for the development of novel synthetic routes towards complex molecules in the fields of drug discovery and materials science.
References
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NRO Chemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
NRO Chemistry. (n.d.). Stille Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Kelly, S. E., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Retrieved from [Link]
-
San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
- Shen, M., et al. (2004). The first regioselective palladium-catalyzed indolization of 2-bromo- or 2-chloroanilines with internal alkynes: a new approach to 2,3-disubstituted indoles. Organic Letters, 6(22), 4129-32.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. Retrieved from [Link]
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Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Lee, P. J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Głowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Retrieved from [Link]
-
Wang, Z., et al. (2021). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2005090302A2 - Palladium catalyzed indolization of 2-bromo or chloroanilines.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Kashani, S. K., et al. (2021).
- Kurokhtina, A. A., et al. (2023). Double Mizoroki–Heck Arylation of Terminal Alkenes in the Presence of “Ligand-Free” Palladium Catalytic Systems. Russian Journal of Organic Chemistry, 59(10), 1704-1710.
-
PubChem. (n.d.). 2-Bromo-6-chlorobenzenamine. Retrieved from [Link]
- Setliff, F. L., et al. (1991). Preparation of a Series of Substituted N-Phenyl-5-Bromo-6-Chloro. Journal of the Arkansas Academy of Science, 45, 95.
- Nielsen, T. E., et al. (2005). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Journal of Organic Chemistry, 70(18), 7131-7142.
- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 347-376.
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preparation of 2-Bromo-6-chloroaniline derivatives
An Application Guide to the Synthesis of 2-Bromo-6-chloroaniline Derivatives for Pharmaceutical and Agrochemical Research
Introduction
Substituted anilines are foundational scaffolds in the development of a vast array of functional molecules, from pharmaceuticals to advanced materials. Among these, di-halogenated anilines, such as derivatives of this compound, represent a particularly valuable class of synthetic intermediates. The specific steric and electronic properties conferred by the ortho-bromo and chloro substituents make these compounds highly sought-after building blocks for creating complex molecular architectures with tailored biological activities. This compound itself is recognized as a key intermediate in the synthesis of various compounds, including its role in the preparation of impurities for well-known pharmaceuticals like Diclofenac, which is critical for analytical and quality control purposes.[1]
The strategic placement of halogen atoms on the aniline ring is a powerful tool for medicinal chemists. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, thereby influencing its pharmacokinetic and pharmacodynamic profiles.[2] This guide provides detailed, field-proven protocols for the , focusing on the underlying chemical principles and experimental causality. It is designed for researchers, scientists, and drug development professionals seeking robust and reproducible synthetic methodologies.
Core Synthetic Strategies: A Mechanistic Overview
The preparation of specifically substituted haloanilines hinges on two primary strategies:
-
Electrophilic Aromatic Substitution (EAS): This classic approach involves the direct halogenation of an aniline or a protected aniline derivative. The outcome of the reaction is governed by the powerful activating and ortho-, para-directing nature of the amino group (or its protected form) and the influence of other substituents on the ring.[3] Direct halogenation of aniline itself can be challenging to control, often leading to multiple substitutions and side reactions. Therefore, using a starting material with pre-existing substituents that direct the incoming halogen to the desired position is a common and effective tactic.
-
The Sandmeyer Reaction: This powerful transformation provides a versatile method for introducing a halogen to an aromatic ring in a position that may be inaccessible through direct EAS. The reaction proceeds by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide using a copper(I) salt as a catalyst.[4][5][6] The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr) that involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species.[4][6] This method is invaluable for its regiochemical precision.
The choice between these strategies depends on the availability of starting materials and the desired final substitution pattern. The following sections provide detailed protocols for each approach.
Protocol 1: Direct Bromination for the Synthesis of 2-Bromo-6-chloro-4-nitroaniline
This protocol details the synthesis of a key derivative, 2-Bromo-6-chloro-4-nitroaniline, starting from 2-chloro-4-nitroaniline. This method exemplifies the use of existing substituents to control the regioselectivity of electrophilic bromination. The strongly deactivating nitro group at the para-position and the chloro group at an ortho-position ensure that the incoming electrophilic bromine is directed to the vacant ortho-position (C6) relative to the activating amino group.
Experimental Workflow: Electrophilic Bromination
Caption: Workflow for the synthesis of 2-Bromo-6-chloro-4-nitroaniline.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
2-Chloro-4-nitroaniline (1.0 eq)
-
Hydrobromic acid (48%, ~2.5 eq)
-
Sulfuric acid (concentrated)
-
Sodium chlorate (NaClO₃, ~1.0 eq)
-
Dichloromethane (DCM)
-
Petroleum ether
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (200-300 mesh)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle/water bath.
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, prepare a solution of sulfuric acid in water. Carefully add 90g of 2-chloro-4-nitroaniline to the acidic solution, followed by 44.2g of hydrobromic acid.[7]
-
Preparation of Oxidant: Separately, prepare a solution of 19.5g of sodium chlorate in water.[7]
-
Bromination: Cool the aniline suspension to approximately 35°C. Begin the slow, dropwise addition of the sodium chlorate solution. The reaction is exothermic; maintain the temperature below 65°C using an ice bath as needed.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 65°C until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, cool the mixture and collect the solid product by suction filtration. Wash the filter cake thoroughly with cold water to remove residual acids.
-
Work-up: For further purification, the crude solid can be dissolved in dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting residue is purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., a 10:1 ratio) to yield the pure 2-Bromo-6-chloro-4-nitroaniline as a yellow solid.[7]
Causality and Scientific Rationale
-
Acidic Medium: The use of sulfuric and hydrobromic acids creates the necessary acidic environment for the reaction and provides the bromide source.
-
In Situ Bromine Generation: Sodium chlorate acts as an oxidizing agent, oxidizing HBr to generate the electrophilic bromine species (Br⁺) in situ, which is required for the electrophilic aromatic substitution.
-
Temperature Control: Maintaining the temperature between 35-65°C is crucial. Lower temperatures may slow the reaction rate, while higher temperatures can lead to unwanted side products.[7]
-
Purification: Column chromatography is essential to separate the desired product from any unreacted starting material or potential isomers, ensuring high purity of the final compound.[7]
Protocol 2: The Sandmeyer Reaction for Aryl Halide Synthesis
The Sandmeyer reaction is an indispensable tool for synthesizing aryl halides with substitution patterns that are difficult to achieve directly.[8] The process involves two main stages: the diazotization of a primary aniline and the subsequent copper(I)-catalyzed displacement of the diazonium group.[4][6]
Reaction Mechanism: Sandmeyer Reaction
Caption: General mechanism of the Sandmeyer reaction.
General Step-by-Step Protocol
This protocol provides a general framework. The specific starting aniline must be chosen based on the desired final product. For instance, to synthesize this compound, one might hypothetically start from 2,6-dichloroaniline, diazotize it, and perform a Sandmeyer reaction with CuBr to replace one chloro with a bromo group, though this specific transformation's feasibility would require experimental validation.
Materials and Reagents:
-
Substituted Aniline (e.g., 2,6-dibromoaniline) (1.0 eq)
-
Hydrochloric acid (HCl) or Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂) (1.0-1.1 eq)
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (catalytic to stoichiometric amounts)
-
Ice
-
Diethyl ether or other suitable organic solvent
Procedure:
-
Diazotization: a. In a flask, suspend or dissolve the starting aniline (1.0 eq) in a solution of concentrated HCl or HBr and water. b. Cool the mixture to 0-5°C in an ice-salt bath. It is critical to maintain this low temperature throughout the diazotization process to prevent the unstable diazonium salt from decomposing.[9] c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise. The addition should be controlled so that the temperature does not rise above 5°C. d. Stir the mixture for an additional 15-30 minutes at 0-5°C after the addition is complete. The formation of the diazonium salt is often indicated by a clear solution.
-
Sandmeyer Reaction (Halogen Displacement): a. In a separate, larger flask, dissolve or suspend the copper(I) halide (e.g., CuBr) in the corresponding acid (e.g., HBr). b. Slowly and carefully, add the cold diazonium salt solution prepared in Step 1 to the copper(I) halide solution. This addition often results in vigorous evolution of nitrogen gas. c. Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases. Gentle heating may be required to drive the reaction to completion.
-
Work-up and Purification: a. Transfer the reaction mixture to a distillation apparatus and steam distill to isolate the crude aryl halide. b. Alternatively, the mixture can be extracted with an organic solvent like diethyl ether. c. Wash the organic extract with dilute NaOH solution to remove any phenolic byproducts, followed by water and brine. d. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by vacuum distillation or column chromatography as appropriate.
Causality and Scientific Rationale
-
Low Temperature Diazotization: Aryl diazonium salts are thermally unstable and can decompose to form phenols and other byproducts if the temperature is not kept low.[9]
-
Copper(I) Catalyst: Cu(I) is essential for the reaction. It initiates the process by donating an electron to the diazonium salt, which leads to the loss of N₂ gas and the formation of a highly reactive aryl radical.[4][6] The catalyst is regenerated in the final step.
-
Choice of Acid and Copper Salt: The halide in the final product corresponds to the halide used in both the acid for diazotization and the copper(I) salt. Using a matched set (e.g., HBr and CuBr for bromination) maximizes yield and minimizes side products.
Data Summary
The following table summarizes key properties for a representative this compound derivative.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reported Yield/Purity |
| 2-Bromo-6-chloro-4-nitroaniline | C₆H₄BrClN₂O₂ | 251.46 | 99-29-6 | 95-99%[7][10] |
| This compound | C₆H₅BrClN | 206.47 | 59772-49-5 | N/A |
Applications in Drug Discovery and Agrochemicals
This compound and its derivatives are valuable building blocks in medicinal and agricultural chemistry. The unique substitution pattern is often exploited to synthesize compounds with specific biological activities.
-
Pharmaceutical Intermediates: These compounds are used in the synthesis of a variety of complex molecules. For example, related structures like 2-bromo-6-fluoroaniline are crucial intermediates in the synthesis of antiviral agents.[11] The presence of ortho-halogens can enforce a specific conformation on the molecule, which may be critical for binding to a biological target. They are also used to synthesize reference standards for impurities in active pharmaceutical ingredients, a vital aspect of drug quality control.[1]
-
Agrochemical Synthesis: In the agrochemical industry, halogenated anilines are precursors to a range of herbicides and pesticides. The halogens contribute to the molecule's environmental persistence and its efficacy in controlling pests and weeds.[11]
-
Scaffolds for Library Synthesis: The amino group provides a convenient handle for further functionalization, while the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds, enabling the rapid generation of diverse chemical libraries for high-throughput screening.[12]
By providing robust and well-understood synthetic routes, this guide aims to facilitate the exploration and application of this compound derivatives in the ongoing quest for novel and effective therapeutic and agricultural agents.
References
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- Halogenated aniline derivatives (a) 2-bromoaniline (b) 2-chloroaniline (c) 2-fluoroaniline. (n.d.). ResearchGate.
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scale-up synthesis of 2-Bromo-6-chloroaniline
An Application Note for the Scale-Up Synthesis of 2-Bromo-6-chloroaniline
Abstract
This document provides a comprehensive guide for the , a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), notably Diclofenac.[1][2] The protocol detailed herein is designed for researchers, chemists, and process development professionals, emphasizing a robust, safe, and scalable multi-step synthetic route. The narrative explains the causal reasoning behind experimental choices, provides detailed step-by-step protocols, and outlines critical safety and quality control parameters to ensure a self-validating and reproducible process.
Introduction and Strategic Rationale
This compound is a disubstituted aniline derivative whose structural motif is crucial for building more complex molecules in the pharmaceutical and agrochemical industries.[3] Its synthesis requires precise control over regioselectivity to ensure the correct placement of the bromine and chlorine atoms relative to the amine group.
While several synthetic routes exist, a common laboratory-scale approach involves a four-step sequence starting from aniline: acetylation, bromination, chlorination, and deacetylation.[4][5] However, for industrial scale-up, a more streamlined process starting from the readily available 2-chloroaniline is preferable. This strategy involves protecting the highly activating amino group via acetylation, followed by regioselective bromination, and concluding with deprotection to yield the target compound.
The rationale for this approach is threefold:
-
Control of Reactivity: The amino group in anilines is a powerful ortho-, para-director and activating group in electrophilic aromatic substitution. Direct halogenation can lead to multiple substitutions and side products. Converting the amine to an acetamide group moderates this reactivity, ensuring a more controlled reaction.[4][6]
-
Regioselectivity: The N-acetyl group is still an ortho-, para-director. In N-(2-chlorophenyl)acetamide, the para-position is sterically hindered, and the ortho-position (C6) is electronically activated, directing the incoming electrophile (bromine) to the desired location.
-
Process Robustness: This multi-step synthesis pathway is well-documented and offers reliable outcomes, making it suitable for scale-up where consistency and purity are paramount.[7][8]
Overall Synthetic Workflow
The selected three-step synthesis transforms 2-chloroaniline into this compound. The process involves an initial protection step (acetylation), a key halogenation step (bromination), and a final deprotection step (hydrolysis).
Caption: Three-step synthesis of this compound.
Materials and Equipment
Successful scale-up requires careful selection of appropriate materials and equipment. The following table summarizes the necessary components for this synthesis.
| Category | Item | Purpose / Specification |
| Starting Material | 2-Chloroaniline | Purity ≥ 99% |
| Reagents | Acetic Anhydride | Reagent grade, ≥ 98% |
| Bromine | Reagent grade, ≥ 99.5% | |
| Glacial Acetic Acid | Solvent and reagent | |
| Concentrated Hydrochloric Acid | ~37%, for hydrolysis | |
| Sodium Hydroxide | Pellets or 50% solution, for neutralization | |
| Sodium Bisulfite | For quenching excess bromine | |
| Solvents | Ethanol | For hydrolysis and recrystallization |
| Deionized Water | For washing and precipitation | |
| Heptane / Ethyl Acetate | Optional for recrystallization | |
| Equipment | Jacketed Glass Reactor | 10L - 100L capacity with overhead stirrer, temperature probe, and condenser |
| Addition Funnel | For controlled addition of liquid reagents | |
| Heating/Cooling Circulator | To control reactor temperature | |
| Filtration Apparatus | Nutsche filter or centrifuge for isolating solids | |
| Vacuum Oven | For drying the product | |
| Analytical Instruments | GC, HPLC, Melting Point Apparatus, NMR, MS |
Detailed Synthesis Protocol
This protocol is designed for a nominal 1 kg scale of the final product. Adjustments may be necessary based on specific equipment and desired batch size.
Step 1: Synthesis of N-(2-chlorophenyl)acetamide (Intermediate I)
-
Reactor Setup: Charge a clean, dry 20L jacketed reactor with 2-chloroaniline (1.28 kg, 10.0 mol).
-
Solvent Addition: Add glacial acetic acid (4.0 L) to the reactor and begin stirring to dissolve the starting material.
-
Reagent Addition: Cool the reactor contents to 15-20°C. Slowly add acetic anhydride (1.12 kg, 11.0 mol) via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 30°C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 2-chloroaniline is consumed.
-
Isolation: Slowly pour the reaction mixture into a separate vessel containing 20 L of cold deionized water with vigorous stirring. The product will precipitate as a white solid.
-
Filtration and Washing: Collect the solid by filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the isolated solid, N-(2-chlorophenyl)acetamide, in a vacuum oven at 60-70°C to a constant weight.
-
Expected Yield: ~1.6 kg (94%)
-
Quality Check: Melting point and GC purity analysis.
-
Step 2: Synthesis of N-(2-bromo-6-chlorophenyl)acetamide (Intermediate II)
-
Reactor Setup: Charge the 20L reactor with the dried N-(2-chlorophenyl)acetamide (1.5 kg, 8.85 mol) from Step 1.
-
Solvent Addition: Add glacial acetic acid (7.5 L) and stir to form a suspension.
-
Reagent Preparation: In a separate container, carefully prepare a solution of bromine (1.55 kg, 9.73 mol) in glacial acetic acid (2.5 L). Caution: Perform this in a well-ventilated fume hood.
-
Bromination: Cool the reactor contents to 10-15°C. Slowly add the bromine solution via an addition funnel over 2-3 hours. Maintain the internal temperature below 20°C to minimize the formation of dibrominated byproducts.[7][8]
-
Reaction: After the addition is complete, let the reaction stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by GC or HPLC for the disappearance of Intermediate I.
-
Work-up: Once the reaction is complete, slowly pour the mixture into 25 L of cold water. Quench any residual bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.
-
Isolation and Washing: Collect the precipitated solid by filtration. Wash the filter cake extensively with deionized water.
-
Drying: Dry the product, N-(2-bromo-6-chlorophenyl)acetamide, in a vacuum oven at 70-80°C.
-
Expected Yield: ~2.0 kg (91%)
-
Quality Check: Melting point and HPLC purity analysis.
-
Step 3: Synthesis of this compound (Final Product)
-
Reactor Setup: Charge the 20L reactor with the dried N-(2-bromo-6-chlorophenyl)acetamide (1.8 kg, 7.24 mol).
-
Solvent and Reagent Addition: Add 95% ethanol (5.4 L) and concentrated hydrochloric acid (3.6 L).
-
Hydrolysis: Heat the mixture to reflux (approximately 85-90°C) and maintain for 4-6 hours.[5] The solid will gradually dissolve as the hydrolysis proceeds.
-
Monitoring: Monitor the reaction by TLC or HPLC until Intermediate II is fully consumed.
-
Neutralization: Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C. Slowly and carefully add a 50% aqueous solution of sodium hydroxide to neutralize the acid (pH 8-9). The final product will precipitate out of the solution. Maintain the temperature below 20°C during neutralization.[5][7][8]
-
Isolation: Collect the crude product by filtration and wash the filter cake with cold water.
-
Purification (Recrystallization): Transfer the crude solid to a clean reactor. Add a suitable solvent system (e.g., ethanol/water or heptane) and heat until dissolved. Allow the solution to cool slowly to crystallize the pure product. Filter the purified crystals and wash with a small amount of cold solvent.[7]
-
Drying: Dry the final product, this compound, in a vacuum oven at 40-50°C.
-
Expected Yield: ~1.3 kg (87%)
-
Quality Check: Final purity by GC/HPLC, melting point, and structural confirmation by NMR/MS.
-
Process Safety and Hazard Analysis
Handling the chemicals involved in this synthesis requires strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any scale-up activity.
| Substance | CAS Number | Key Hazards | Recommended Mitigation Strategies |
| 2-Chloroaniline | 95-51-2 | Toxic if inhaled, swallowed, or in contact with skin.[9] May cause organ damage. | Use in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11][12] |
| Acetic Anhydride | 108-24-7 | Corrosive, causes severe skin burns and eye damage. Flammable. | Handle in a fume hood. Avoid contact with water. Use appropriate fire extinguisher. |
| Bromine | 7726-95-6 | Highly corrosive, causes severe burns. Acutely toxic if inhaled. Strong oxidizer. | Handle only in a dedicated fume hood with a scrubber. Wear heavy-duty gloves, face shield, and apron. Have a bromine spill kit available. |
| Hydrochloric Acid | 7647-01-0 | Corrosive, causes severe skin and eye damage. Respiratory irritant. | Use with adequate ventilation. Wear acid-resistant gloves and eye protection. |
| This compound | 59772-49-5 | Harmful if swallowed. Causes skin and serious eye irritation.[11] | Avoid creating dust. Handle with standard PPE.[10] |
General Process Safety:
-
Exothermic Reactions: The acetylation and acid-base neutralization steps are exothermic. Ensure adequate cooling capacity and slow reagent addition to maintain temperature control.
-
Ventilation: All operations should be performed in a well-ventilated area or within a walk-in fume hood to prevent exposure to hazardous vapors and dust.[10][11]
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Acidic and basic aqueous waste should be neutralized before disposal.[10]
Analytical Quality Control
To ensure the final product meets the required specifications, a robust analytical testing plan is essential.
| Parameter | Method | Typical Specification |
| Appearance | Visual Inspection | Off-white to light tan crystalline solid |
| Identity | ¹H NMR, Mass Spectrometry | Conforms to the structure of this compound[13] |
| Purity | GC or HPLC | ≥ 99.0% (Area %)[9][14][15] |
| Melting Point | Melting Point Apparatus | 43-46 °C |
| Residual Solvents | Headspace GC | To be determined based on solvents used |
References
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Study.com. (n.d.). Draw the mechanism for the following reaction. From acetanilide to 2-Chloro-4-Bromoaniline. Retrieved from [Link]
-
SIELC Technologies. (2018). 2-Bromo-6-chloro-4-nitroaniline. Retrieved from [Link]
-
Brainly. (2018). What is the mechanism for 4-bromo-2-chloroaniline from 4-bromo-2-chloroacetanilide? Retrieved from [Link]
-
PrepMate. (n.d.). What is the mechanism for the synthesis of 4-bromo-2-chloro aniline from its precursor? Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 4-Bromo-3-chloroaniline. Retrieved from [Link]
- Google Patents. (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
ResearchGate. (2024). (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
Scribd. (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline. Retrieved from [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Comprehensive Overview of 2-Bromo-6-fluoroaniline: Applications and Synthesis. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorproethazine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-chloro-4-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
National Institutes of Health. (n.d.). 4-Bromo-2-chloroaniline. Retrieved from [Link]
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laboratory preparation of 2-Bromo-6-chloroaniline
Abstract
This comprehensive application note provides a detailed, three-step protocol for the laboratory synthesis of 2-Bromo-6-chloroaniline, a valuable building block in the development of pharmaceuticals and specialty chemicals. The synthesis commences with the protection of the amino functionality of 2-chloroaniline via N-acetylation, followed by a highly regioselective bromination of the resulting 2'-chloroacetanilide. The final step involves the acidic hydrolysis of the acetamido group to yield the target compound. This guide offers in-depth explanations for the experimental choices, a robust, step-by-step methodology, and guidance on the purification and characterization of the final product, tailored for researchers and professionals in organic synthesis and drug development.
Introduction
This compound is a key synthetic intermediate, the utility of which is demonstrated in its application as a precursor for various complex organic molecules, including certain pharmaceutical agents. The specific arrangement of the bromo and chloro substituents on the aniline ring provides a unique platform for further chemical transformations. This document outlines a reliable and reproducible laboratory-scale synthesis of this compound, designed to provide a high-purity product. The synthetic strategy is based on fundamental principles of organic chemistry, including the protection of reactive functional groups and the control of regioselectivity in electrophilic aromatic substitution reactions.
Synthetic Strategy and Rationale
The synthesis of this compound is achieved through a three-step sequence starting from the readily available 2-chloroaniline. The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for the preparation of this compound.
The rationale for this multi-step approach is rooted in the need to control the regioselectivity of the bromination reaction. The amino group of anilines is a powerful activating group, which can lead to multiple halogenations and the formation of a mixture of isomers. To circumvent this, the amino group is first converted to a less activating acetamido group. This acetamido group still directs electrophilic substitution to the ortho and para positions, but with greater control and reduced reactivity, preventing over-bromination.
In the case of 2'-chloroacetanilide, the para position relative to the acetamido group is already occupied by the chloro substituent. Therefore, the incoming electrophile (bromine) is directed to the available ortho position, yielding the desired 2'-bromo-6'-chloroacetanilide. The final step involves the removal of the acetyl protecting group through hydrolysis to furnish the target this compound.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Chloroaniline | 127.57 | ≥98% | Sigma-Aldrich |
| Acetic Anhydride | 102.09 | ≥99% | Sigma-Aldrich |
| Glacial Acetic Acid | 60.05 | ≥99.7% | Sigma-Aldrich |
| N-Bromosuccinimide | 177.98 | ≥98% | Sigma-Aldrich |
| Acetonitrile | 41.05 | Anhydrous | Sigma-Aldrich |
| Sulfuric Acid | 98.08 | 95-98% | Sigma-Aldrich |
| Ethanol | 46.07 | 95% | Sigma-Aldrich |
| Sodium Bicarbonate | 84.01 | ≥99.5% | Sigma-Aldrich |
| Dichloromethane | 84.93 | ≥99.8% | Sigma-Aldrich |
| Anhydrous Sodium Sulfate | 142.04 | ≥99% | Sigma-Aldrich |
Step 1: Synthesis of 2'-Chloroacetanilide (Protection)
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In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.76 g (0.1 mol) of 2-chloroaniline in 50 mL of glacial acetic acid.
-
With gentle stirring, slowly add 11.2 mL (0.12 mol) of acetic anhydride to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 1 hour.
-
After reflux, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into 250 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated white solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the crude 2'-chloroacetanilide in a vacuum oven at 60 °C. The expected yield is approximately 90-95%.
Step 2: Synthesis of 2'-Bromo-6'-chloroacetanilide (Bromination)
-
In a 250 mL three-necked round-bottom flask fitted with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 17.0 g (0.1 mol) of 2'-chloroacetanilide in 100 mL of acetonitrile.
-
In a separate beaker, dissolve 17.8 g (0.1 mol) of N-bromosuccinimide (NBS) in 50 mL of acetonitrile.
-
Slowly add the NBS solution to the 2'-chloroacetanilide solution via the dropping funnel over a period of 30 minutes, maintaining the reaction temperature between 0-5 °C using an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Pour the mixture into 200 mL of cold water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2'-bromo-6'-chloroacetanilide. The product can be purified by recrystallization from ethanol.
Step 3: Synthesis of this compound (Deprotection)
-
In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the crude 2'-bromo-6'-chloroacetanilide (from the previous step) in a mixture of 100 mL of ethanol and 50 mL of 6 M sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Reaction Mechanism
The key step in this synthesis is the regioselective bromination of 2'-chloroacetanilide. The mechanism is a classic example of electrophilic aromatic substitution.
Figure 2: Simplified mechanism of the electrophilic bromination of 2'-chloroacetanilide.
The acetamido group (-NHCOCH₃) is an ortho, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring, thereby stabilizing the intermediate sigma complex. Since the para position is blocked by the chlorine atom, the bromination occurs at the sterically less hindered ortho position.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₆H₅BrClN |
| Molar Mass | 206.47 g/mol |
| Melting Point | 46-48 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25 (d, 1H), 7.05 (d, 1H), 6.70 (t, 1H), 4.15 (s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.5, 130.0, 128.5, 120.0, 118.0, 110.0 |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 1620 (N-H bend), 1580, 1470 (C=C stretch), 750 (C-Cl stretch), 680 (C-Br stretch) |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or loss during workup. | Ensure complete dissolution of 2-chloroaniline and adequate reflux time. Use ice-cold water for precipitation and wash thoroughly but quickly. |
| Formation of di-bromo product in Step 2 | Reaction temperature too high or excess brominating agent. | Maintain the reaction temperature at 0-5 °C during the addition of NBS. Use stoichiometric amounts of NBS. |
| Incomplete hydrolysis in Step 3 | Insufficient reaction time or acid concentration. | Monitor the reaction by TLC and extend the reflux time if necessary. Ensure the sulfuric acid concentration is correct. |
| Product is an oil or difficult to crystallize | Presence of impurities. | Purify the crude product by column chromatography. |
Safety and Waste Disposal
-
2-Chloroaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is also suspected of causing genetic defects and is very toxic to aquatic life. Handle with extreme care in a fume hood.
-
Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also flammable.
-
N-Bromosuccinimide: Causes skin irritation and serious eye irritation. May cause an allergic skin reaction. It is an oxidizing agent and may intensify fire.
-
Sulfuric Acid: Causes severe skin burns and eye damage. Reacts violently with water. Add acid to water, never the other way around.
-
Ethanol: Highly flammable liquid and vapor.
-
Waste Disposal: All organic and halogenated waste should be collected in appropriately labeled containers for disposal according to institutional and local regulations. Aqueous waste should be neutralized before disposal.
References
- material safety data sheet - 2-chloroaniline 98%. (n.d.).
- US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents. (n.d.).
- Safety D
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-chloroaniline
Welcome to the dedicated technical support center for the synthesis of 2-Bromo-6-chloroaniline. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is grounded in mechanistic principles and validated through practical, field-proven insights.
Introduction: Strategic Approach to this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its preparation requires careful control of regioselectivity to ensure the desired substitution pattern on the aromatic ring. Direct bromination of 2-chloroaniline is challenging due to the powerful activating nature of the amino group, which often leads to a mixture of polybrominated products and other isomers.[1]
The most reliable and scalable approach involves a three-step synthesis starting from 2-chloroaniline. This method ensures high regioselectivity and yield by temporarily moderating the reactivity of the amino group.
The overall synthetic workflow is as follows:
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide & Core Protocols
This section addresses specific issues you may encounter during the synthesis. Each problem is presented in a question-and-answer format, followed by a detailed explanation and a validated protocol.
Issue 1: Low Yield and/or Over-bromination in the Bromination Step
Question: "My bromination of 2-chloroaniline resulted in a low yield of the desired product and a significant amount of a white precipitate, which I suspect is a polybrominated species. How can I achieve selective mono-bromination?"
Root Cause Analysis: The amino group (-NH₂) of aniline is a very strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Direct bromination of an unprotected aniline is extremely rapid and difficult to control, often leading to the formation of 2,4,6-tribromoaniline as a major byproduct. To achieve selectivity, the activating influence of the amino group must be temporarily suppressed.
Solution: Amide Protection Strategy The most effective strategy is to protect the amino group as an acetamide (-NHCOCH₃) before bromination. The acetyl group moderates the ring's activation because the nitrogen lone pair is delocalized into the adjacent carbonyl group, making it less available to donate into the aromatic ring.[2] This allows for a more controlled reaction. The bulky acetamido group also sterically hinders the ortho positions, favoring substitution at the less hindered C6 position.[3]
Experimental Protocol: Three-Step Synthesis
Part A: Protection (Acetylation) of 2-Chloroaniline [4]
-
Setup: In a 250 mL flask, dissolve 2-chloroaniline (1 eq.) in glacial acetic acid (3-4 volumes).
-
Reaction: Slowly add acetic anhydride (1.05-1.1 eq.) to the stirred solution. An exothermic reaction will occur.
-
Isolation: After the initial exotherm subsides, gently warm the mixture to ~50°C for 30 minutes to ensure complete reaction. Pour the warm mixture into cold water (10 volumes) with vigorous stirring.
-
Purification: The N-(2-chlorophenyl)acetamide will precipitate as a white solid. Collect the product by vacuum filtration, wash thoroughly with cold water, and dry. The product is typically of sufficient purity for the next step.
| Parameter | Recommended Value | Rationale |
| Solvent | Glacial Acetic Acid | Serves as both a solvent and a catalyst. |
| Reagent Ratio | 1.05-1.1 eq. Acetic Anhydride | A slight excess ensures complete conversion of the aniline. |
| Temperature | Initial exotherm, then 50°C | Gentle heating drives the reaction to completion. |
Part B: Regioselective Bromination of N-(2-chlorophenyl)acetamide [5]
-
Setup: Dissolve the dried N-(2-chlorophenyl)acetamide (1 eq.) in glacial acetic acid (5-10 volumes) in a flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath to 0-5°C.
-
Reaction: Prepare a solution of bromine (1.0 eq.) in glacial acetic acid (2-3 volumes). Add the bromine solution dropwise to the cooled acetanilide solution over 30-60 minutes, ensuring the temperature remains below 10°C.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Isolation: Pour the reaction mixture into a large volume of cold water containing sodium bisulfite (to quench excess bromine). The N-(2-bromo-6-chlorophenyl)acetamide will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and then dry. Recrystallization from ethanol may be performed if necessary.[6]
Part C: Deprotection (Hydrolysis) to this compound [6][7]
-
Setup: Place the crude N-(2-bromo-6-chlorophenyl)acetamide (1 eq.) in a round-bottom flask with a mixture of ethanol (5 volumes) and concentrated hydrochloric acid (5 volumes).
-
Reaction: Heat the mixture under reflux for 1-2 hours. The solid should dissolve as the hydrolysis proceeds. Monitor by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture in an ice bath. Slowly neutralize the acid by adding a 50% aqueous solution of sodium hydroxide until the solution is strongly alkaline (pH > 10). The free aniline will precipitate.
-
Purification: Collect the crude this compound by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent like hexane or ethanol/water.
Issue 2: Reaction Stalls or Yield is Low During Bromination
Question: "After adding bromine and stirring for several hours, TLC analysis shows a significant amount of unreacted N-(2-chlorophenyl)acetamide. What could be the problem?"
Root Cause Analysis: Low yields in electrophilic bromination can stem from several factors, including insufficient electrophilicity of the brominating agent, poor reagent quality, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Check Reagent Quality: Ensure the bromine used is of high purity and has been stored properly. Old or improperly stored bromine may have reduced activity.
-
Temperature Control: While initial cooling is crucial to control the reaction rate, allowing the reaction to warm to room temperature after the addition of bromine is often necessary for it to go to completion.[5]
-
Reaction Time: Ensure sufficient reaction time. Monitor the reaction progress using TLC until no further consumption of the starting material is observed.
-
Stoichiometry: A slight excess of bromine (e.g., 1.05 eq.) can sometimes be beneficial, but this must be balanced against the risk of over-bromination.[8]
-
Alternative Brominating Agents: If bromine in acetic acid is ineffective, consider using N-Bromosuccinimide (NBS) in a solvent like DMF or acetonitrile. NBS can be a milder and more selective brominating agent.[5][9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Bromo-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-Bromo-6-chloroaniline
Welcome to the Technical Support Center for the synthesis of 2-Bromo-6-chloroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of byproducts, encountered during its synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, improve purity, and ensure the reliability of your results.
I. Understanding the Synthesis and its Challenges
The synthesis of this compound is a critical process in the manufacturing of various pharmaceuticals. While several synthetic routes exist, a common and effective method involves the bromination of 2-chloroaniline derivatives. However, like many multi-step organic syntheses, this process is not without its challenges. The formation of undesired byproducts is a frequent issue that can significantly impact the yield and purity of the final product. Understanding the origin of these byproducts is the first step toward mitigating their formation.
A prevalent synthetic strategy involves the protection of the amino group of an aniline precursor, followed by sequential halogenation and deprotection.[1][2] A typical route may start with the acetylation of m-toluidine, followed by bromination and chlorination, and finally, reduction and hydrolysis to yield the desired this compound.[3] Each of these steps presents an opportunity for side reactions that can lead to a variety of impurities.
Common Synthetic Pathway and Byproduct Formation
Caption: Synthetic pathway for this compound and common byproduct formation points.
II. Frequently Asked Questions (FAQs)
This section addresses some of the most common questions and concerns that arise during the synthesis of this compound.
Q1: What are the most common byproducts I should expect in my synthesis?
A1: The most frequently observed byproducts in the synthesis of this compound are typically related to over-halogenation, incomplete reactions, or side reactions. These can include:
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Dibrominated and Dichlorinated Anilines: These arise from excessive exposure to brominating or chlorinating agents. For instance, the formation of 2,4,6-trichloroaniline can occur if the reaction conditions are not carefully controlled.[4]
-
Isomeric Byproducts: Depending on the starting materials and reaction conditions, isomers of the desired product, such as 4-Bromo-2-chloroaniline, may be formed.[5]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 2-chloroaniline or its acetylated precursor, in the final product mixture.[6]
-
Polyhalogenated Species: The presence of multiple halogen substituents on the aniline ring can lead to a complex mixture of byproducts.[1][7]
Q2: My NMR/GC-MS analysis shows unexpected peaks. How can I identify them?
A2: Identifying unknown peaks is a critical step in troubleshooting your synthesis. A combination of analytical techniques is often necessary for definitive identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds. The mass spectrum of each peak can provide valuable information about its molecular weight and fragmentation pattern, aiding in the identification of byproducts.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another excellent technique for separating components of a mixture.[10] Coupled with a mass spectrometer (LC-MS), it can provide molecular weight information for less volatile compounds.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the isolated byproducts, helping to confirm their identity.[9]
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation requires careful control over reaction conditions. Here are some key strategies:
-
Control of Stoichiometry: Use the correct stoichiometric amounts of reagents, particularly the halogenating agents. Even a slight excess can lead to over-halogenation.[2]
-
Temperature Control: Many halogenation reactions are exothermic. Maintaining the recommended reaction temperature is crucial to prevent side reactions.[2][3]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC to ensure it goes to completion without allowing for the formation of degradation products.
-
Purity of Starting Materials: Ensure the starting materials are of high purity to avoid introducing impurities from the outset.
III. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction is running for the recommended duration and at the correct temperature. Use TLC or GC to monitor the disappearance of the starting material. - Check Reagent Quality: Ensure all reagents, especially the halogenating agents and catalysts, are fresh and of high purity. |
| Product Loss During Workup | - Optimize Extraction: Ensure the correct solvent and pH are used during the extraction process to maximize the recovery of the aniline product. - Minimize Transfers: Each transfer of material can result in loss. Streamline the workup process where possible. |
| Side Reactions | - Re-evaluate Reaction Conditions: If significant byproduct formation is observed, consider adjusting the reaction temperature, addition rate of reagents, or solvent to favor the desired reaction pathway. |
Problem 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Troubleshooting Steps |
| Over-halogenated Byproducts (e.g., Dibromo or Dichloro species) | - Reduce Halogenating Agent: Carefully control the stoichiometry of the brominating and chlorinating agents. Consider adding them dropwise to maintain a low concentration in the reaction mixture.[2] - Lower Reaction Temperature: Perform the halogenation at a lower temperature to reduce the reaction rate and improve selectivity.[3] |
| Isomeric Byproducts | - Purification: Isomers can often be separated by column chromatography or recrystallization.[6][7] For hydrochloride salts, differences in solubility can be exploited for separation.[6] |
| Unreacted Starting Material | - Increase Reaction Time/Temperature: If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature, while monitoring for byproduct formation. - Purification: Unreacted starting material can usually be removed by column chromatography. |
Experimental Protocol: Purification by Column Chromatography
If your final product is contaminated with byproducts, column chromatography is an effective purification method.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel to create a slurry.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate).[11]
-
Loading the Sample: Carefully load the slurry onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
IV. Analytical Methods for Quality Control
Ensuring the purity of your synthesized this compound is crucial for its intended application. The following analytical techniques are recommended for quality control.
| Analytical Technique | Purpose |
| Gas Chromatography (GC) | To determine the purity of the final product and quantify any volatile impurities.[8] |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of non-volatile compounds and separate isomers.[10] |
| Mass Spectrometry (MS) | To identify the molecular weight of the product and any impurities.[9][12] |
| Nuclear Magnetic Resonance (NMR) | To confirm the structure of the final product and identify the structure of any isolated impurities.[9] |
By implementing these troubleshooting strategies and analytical methods, you can significantly improve the quality and yield of your this compound synthesis.
V. References
-
SIELC Technologies. (2018, February 16). 2-Bromo-6-chloro-4-nitroaniline. Retrieved from [Link]
-
Google Patents. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines. Retrieved from
-
European Patent Office. EP 0727412 A2 - Process for the preparation of 2,6-dichloro-4-bromoanilides. Retrieved from [Link]
-
Google Patents. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines. Retrieved from
-
Organic Syntheses. sulfanilamide. Retrieved from [Link]
-
Wikipedia. Sandmeyer reaction. Retrieved from [Link]
-
Google Patents. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides. Retrieved from
-
Environmental Protection Agency. method 8131 aniline and selected derivatives by gas chromatography. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
-
PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
J&K Scientific LLC. Sandmeyer Reaction. Retrieved from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
PubMed Central (PMC). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Organic Syntheses. o-CHLOROBROMOBENZENE. Retrieved from [Link]
-
Scribd. Multistep Synthesis of 2-Chloro-4-Bromoaniline. Retrieved from [Link]
-
PubChem. 4-Bromo-2,6-dichloroaniline. Retrieved from [Link]
-
PubChem. 2-Bromo-6-chlorobenzenamine. Retrieved from [Link]
-
PubChem. 2-Bromo-6-chloro-4-nitroaniline. Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
- 3. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 8. epa.gov [epa.gov]
- 9. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Bromo-6-chloro-4-nitroaniline | SIELC Technologies [sielc.com]
- 11. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 12. biomedres.us [biomedres.us]
Technical Support Center: Purification of Crude 2-Bromo-6-chloroaniline
Introduction
Welcome to the Technical Support Center for the purification of 2-Bromo-6-chloroaniline (CAS 59772-49-5). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Crude forms of this compound often contain a mixture of regioisomers, starting materials, and colored byproducts from synthesis, making purification a critical yet often challenging step.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed, field-proven protocols to address common purification issues. Our approach is grounded in explaining the "why" behind each step, ensuring you can adapt and optimize these methods for your specific experimental context.
Critical Safety Precautions
Before commencing any purification protocol, it is imperative to consult the Safety Data Sheet (SDS). This compound and its related compounds are hazardous.
-
Toxicity: Harmful if swallowed and may cause skin and serious eye irritation.[2][3][4]
-
Handling: Always handle this compound in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[2]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My crude this compound is a dark, oily solid. What is the best first step for purification?
A1: A dark color typically indicates the presence of oxidized impurities or polymeric byproducts. The most robust initial purification strategy is an acid-base extraction . This classical chemical method is highly effective at separating the basic aniline from non-basic impurities. The amine is protonated with an acid to form a water-soluble salt. This allows for the removal of non-basic, organic-soluble impurities through a liquid-liquid extraction. Subsequent basification regenerates the pure amine. This method is often superior to starting directly with chromatography or recrystallization for very impure samples as it removes a significant portion of baseline impurities.
Q2: I've performed a purification, but my final product is still off-white or yellowish. How can I decolorize it?
A2: The presence of persistent color after initial purification is common and is usually due to trace oxidized impurities. The most effective method for decolorization is recrystallization with the addition of activated carbon .
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Causality: Activated carbon has a high surface area and adsorbs large, colored, conjugated impurity molecules.
-
Protocol Insight: Dissolve your crude product in a minimum amount of a suitable hot solvent (e.g., ethanol). Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution and swirl or stir for a few minutes. Perform a hot filtration to remove the carbon. The filtrate, now free of the color bodies, can be cooled to induce crystallization of the decolorized product.
Q3: My main challenge is separating this compound from its regioisomers (e.g., 4-Bromo-2-chloroaniline). Which technique is most effective?
A3: Separating regioisomers is a common challenge due to their similar physical properties. Flash column chromatography is the most powerful technique for this purpose.
-
Expertise & Experience: The key to a successful separation is optimizing the mobile phase (eluent). A non-polar/polar solvent system like Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate is a good starting point.[5] The polarity should be adjusted based on Thin Layer Chromatography (TLC) analysis to achieve a clear separation between the spots corresponding to the different isomers.
-
Troubleshooting Pro-Tip: Anilines can exhibit "tailing" or streaking on silica gel due to the acidic nature of the silica interacting with the basic amine. To counteract this, add a small amount of a competing amine, such as triethylamine (TEA) (~0.1-1%), to your eluent.[6] This neutralizes the acidic sites on the silica, resulting in sharper peaks and improved separation.
Q4: Can I use distillation for purification?
A4: While this compound has a defined boiling point (approximately 242.8°C at atmospheric pressure), distillation is generally not the recommended primary purification method for this solid compound.[7][8] High temperatures can lead to decomposition, especially if impurities are present. For liquid halogenated anilines, vacuum distillation can be effective for removing non-volatile impurities, but for solids, recrystallization and chromatography are far more suitable and effective.
Q5: My yield is very low after recrystallization. What am I doing wrong?
A5: Low yield in recrystallization is typically due to one of two reasons:
-
Using too much solvent: The goal is to create a saturated solution at the solvent's boiling point. If too much solvent is used, the solution will not be saturated upon cooling, and a significant amount of the product will remain dissolved. Use the minimum amount of hot solvent required to fully dissolve the crude solid.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.
In-Depth Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for removing non-basic organic impurities from crude this compound.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in a separatory funnel.
-
Acidification & Extraction: Add 1M aqueous Hydrochloric Acid (HCl) to the separatory funnel. Shake vigorously to ensure thorough mixing.[9] This protonates the aniline, forming the water-soluble hydrochloride salt.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated aniline) into a clean flask. The upper organic layer contains the non-basic impurities and should be discarded.
-
Wash (Optional): Wash the organic layer with another portion of 1M HCl to ensure complete extraction of the aniline. Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2M Sodium Hydroxide (NaOH) solution, with stirring until the solution is basic (pH > 10, check with pH paper). The free this compound will precipitate as a solid or oil.
-
Back-Extraction: Add fresh DCM or EtOAc to the flask and transfer to a separatory funnel. Shake to extract the purified aniline back into the organic layer.
-
Final Steps: Separate the organic layer, wash it with brine (saturated NaCl solution), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is effective for removing small amounts of impurities and for decolorization when combined with activated carbon.
Physicochemical Data for Recrystallization:
| Property | Value | Source |
|---|---|---|
| Melting Point | 57-58 °C | [7][8] |
| Solubility | Soluble in ethanol, methanol, chloroform, dichloromethane | [7][8] |
| Appearance | Off-white solid |[1] |
Methodology:
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of a potential solvent (e.g., ethanol). The ideal solvent will dissolve the compound when hot but not when cold. Ethanol is a good starting point.[7][8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol needed to completely dissolve the solid.
-
Decolorization (If Needed): If the solution is colored, add a small amount of activated carbon (1-2% w/w) and heat the mixture at boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 3: Purification by Flash Column Chromatography
This is the most effective method for separating isomers and other closely related impurities.
Methodology:
-
TLC Analysis: First, analyze your crude mixture by TLC to determine an appropriate solvent system. Test various ratios of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate). The ideal system will show good separation between the desired product and impurities, with the product having an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.[10][11]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (using air or nitrogen) to push the solvent through the column.[12] Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions being collected using TLC.
-
Combine & Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Workflow Diagrams
The following diagrams illustrate the logical flow of the purification protocols described above.
Caption: Workflow for Purification by Acid-Base Extraction.
Caption: Workflow for Purification by Recrystallization.
References
- ChemBK. (n.d.).2-BROMO-4-CHLORO-6-FLUOROANILINE.
- Fisher Scientific. (2024, March 30).SAFETY DATA SHEET.
- ChemicalBook. (n.d.).this compound | 59772-49-5.
- TCI Chemicals. (2025, February 17).SAFETY DATA SHEET.
- ChemicalBook. (2025, July 4).this compound | 59772-49-5.
- University of Rochester, Department of Chemistry. (n.d.).Workup: Amines.
- Scribd. (n.d.).Amine Treating - Troubleshooting Guide.
- PubChem. (n.d.).2-Bromo-3-chloroaniline.
- ChemicalBook. (n.d.).2-BROMO-6-CHLORO-4-NITROANILINE synthesis.
- National Institutes of Health. (2019, September 15).Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.
- Google Patents. (n.d.).US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- Fisher Scientific. (2021, December 25).SAFETY DATA SHEET.
- BenchChem. (n.d.).Technical Support Center: Purification of Halogenated Aniline Compounds.
- ChemicalBook. (n.d.).this compound | 59772-49-5.
- Scribd. (n.d.).Multistep Synthesis of 2-Chloro-4-Bromoaniline.
- SIELC Technologies. (n.d.).Separation of 2-Bromo-4-chloroaniline on Newcrom R1 HPLC column.
- Biotage. (2023, February 10).How do I purify ionizable organic amine compounds using flash column chromatography?.
- BenchChem. (n.d.).Identifying and removing amine impurities from Benzonitrile.
- ACS Publications. (n.d.).Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- YouTube. (2022, August 11).How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
- Google Patents. (n.d.).CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- Sigma-Aldrich. (n.d.).this compound | 59772-49-5.
- LGC Standards. (n.d.).this compound.
- ResearchGate. (2025, August 7).Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution.
- PubMed. (2024, October 1).Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- Guidechem. (n.d.).2-Bromoaniline 615-36-1 wiki.
- BenchChem. (n.d.).Process improvements for the preparation of 2-chloroanilines.
- Organic Syntheses. (2025, June 19).Purification of Organic Compounds by Flash Column Chromatography.
- YouTube. (2023, March 10).Performing Column Chromatography.
- YouTube. (2022, February 12).Column Chromatography.
- Google Patents. (n.d.).CN102993022A - Preparation method of bromoaniline.
Sources
- 1. This compound | 59772-49-5 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2-Bromo-3-chloroaniline | C6H5BrClN | CID 11843442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. biotage.com [biotage.com]
- 7. This compound | 59772-49-5 [amp.chemicalbook.com]
- 8. This compound | 59772-49-5 [amp.chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Recrystallization of 2-Bromo-6-chloroaniline
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 2-bromo-6-chloroaniline via recrystallization. It is designed in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
Based on solubility data and established laboratory practices for similar halogenated anilines, a mixed solvent system of ethanol and water is highly effective for the recrystallization of this compound.[1][2][3] This compound is known to be soluble in methanol, chloroform, and dichloromethane, which suggests that a polar protic solvent like ethanol would be a good primary solvent.[1][2][3] Water acts as an anti-solvent, significantly reducing the solubility of the target compound at lower temperatures, which is a critical factor for achieving high recovery of pure crystals.[4]
The principle behind using a mixed solvent system is to find a pair of miscible liquids where the compound to be purified is soluble in one (the "solvent") and insoluble in the other (the "anti-solvent").[5][6] This allows for fine-tuning of the solubility to achieve a supersaturated solution upon cooling, leading to crystallization.
Q2: My this compound sample is colored. How can I remove the colored impurities?
Colored impurities in organic compounds are often large, polar molecules. These can be effectively removed by treating the hot solution with activated charcoal before filtration.[4] The activated charcoal has a high surface area and adsorbs these colored impurities. It is crucial to add the charcoal to the hot (but not boiling) solution to prevent bumping and to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4]
Q3: What are the key physical properties of this compound that are relevant to its recrystallization?
Understanding the physical properties of this compound is essential for a successful recrystallization.
| Property | Value | Source |
| Molecular Formula | C6H5BrClN | [3] |
| Molecular Weight | 206.47 g/mol | [3] |
| Melting Point | 57-58 °C | [1][2][3] |
| Boiling Point | 242.8 ± 20.0 °C (Predicted) | [1][2][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol. Recrystallizes from water/ethanol. | [1][2][3] |
The relatively low melting point of 57-58 °C is important to consider when selecting a solvent system; the boiling point of the solvent should ideally be lower than the melting point of the compound to prevent "oiling out".
Experimental Protocol: Recrystallization of this compound using an Ethanol/Water System
This protocol provides a step-by-step methodology for the purification of this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Stir bar
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to dissolve the solid completely. Heat the mixture gently on a hot plate with continuous stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a gentle boil for a few minutes.
-
Hot Filtration: If charcoal was added, perform a hot gravity filtration to remove it. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-solvent: To the hot, clear ethanolic solution, add hot deionized water dropwise while swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few more drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals on a watch glass or in a desiccator.
-
Characterization: Determine the melting point of the purified product. A sharp melting point close to the literature value (57-58 °C) indicates high purity.
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide
Problem 1: The compound does not dissolve in hot ethanol.
-
Cause: Insufficient solvent.
-
Solution: Add more hot ethanol in small increments until the solid dissolves. Be mindful not to add a large excess, as this will reduce the final yield.
Problem 2: The compound "oils out" instead of crystallizing.
-
Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add more of the primary solvent (ethanol) to decrease the saturation.
-
Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
-
Problem 3: No crystals form upon cooling.
-
Cause: The solution is not supersaturated. This can be due to using too much solvent or the compound being more soluble than anticipated.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid. The small glass particles can act as nucleation sites.
-
Seeding: Add a small crystal of the pure compound to the solution.
-
Reduce Solvent Volume: If the above methods fail, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Increase Anti-solvent: Carefully add more of the anti-solvent (water) to the point of turbidity and then clarify with a minimal amount of the primary solvent (ethanol).
-
Problem 4: The yield is very low.
-
Cause:
-
Using too much solvent.
-
Premature crystallization during hot filtration.
-
Incomplete crystallization (product remains in the mother liquor).
-
Washing the crystals with a solvent in which they are too soluble.
-
-
Solution:
-
Use the minimum amount of hot solvent necessary for dissolution.
-
Ensure the filtration apparatus is pre-heated to prevent premature crystal formation.
-
Cool the solution thoroughly in an ice bath to maximize precipitation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent mixture.
-
Caption: Troubleshooting common issues in recrystallization.
References
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
- Google Patents. (n.d.). JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
-
Scribd. (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline. Retrieved from [Link]
-
Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
CUNY. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
NIH. (n.d.). Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Aniline, 2-bromo-6-chloro. Retrieved from [Link]
-
Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-chloro-4-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.
Sources
Technical Support Center: Column Chromatography Purification of 2-Bromo-6-chloroaniline
This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 2-Bromo-6-chloroaniline via column chromatography. Here, we move beyond rote procedural lists to provide a deeper understanding of the "why" behind the "how," ensuring a robust and reproducible purification process. This resource is structured as a dynamic troubleshooting hub, addressing common questions and challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for designing a successful purification strategy for this compound.
Q1: What is the recommended stationary phase and solvent system for the column chromatography of this compound?
A1: For a compound with the polarity of this compound, silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the standard stationary phase. A common starting point for the mobile phase (eluent) is a non-polar/polar mixture, such as petroleum ether and ethyl acetate. Based on protocols for structurally similar compounds like 2-bromo-6-chloro-4-nitroaniline, a starting ratio of 10:1 petroleum ether:ethyl acetate is a logical and effective choice.[1] It is crucial to first perform a Thin Layer Chromatography (TLC) analysis to determine the optimal solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
Q2: How do I prepare my sample for loading onto the column?
A2: There are two primary methods for sample loading: wet loading and dry loading.
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent itself. The key is to use the smallest volume possible to ensure a concentrated band at the start of the chromatography.
-
Dry Loading: This method is preferable if your compound has poor solubility in the initial eluent. Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.
Q3: What are the likely impurities I should be trying to separate from this compound?
A3: The impurities will largely depend on the synthetic route. Common impurities can include:
-
Starting materials: Unreacted 2-chloroaniline is a common impurity.
-
Isomeric byproducts: During bromination and chlorination reactions, the formation of isomers such as 4-bromo-2-chloroaniline or 2-bromo-4-chloroaniline is possible.
-
Over- or under-halogenated species: Depending on the reaction conditions, di-brominated or other polychlorinated anilines might be present.
It is advisable to run a TLC with the crude reaction mixture and, if available, standards of the potential impurities to understand their relative polarities and separation profiles.
Q4: Can this compound degrade on silica gel?
A4: While this compound is generally stable, anilines as a class of compounds can sometimes interact with the acidic surface of silica gel, leading to peak tailing or, in some cases, degradation. If you observe significant streaking or low recovery, you might consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.1-1%).
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation (Co-elution of spots) | 1. Inappropriate solvent system. 2. Column overloading. 3. Column channeling. | 1. Optimize the eluent: Perform a thorough TLC analysis with various solvent ratios of petroleum ether and ethyl acetate. A lower polarity eluent (e.g., 20:1) will increase retention and may improve separation of less polar impurities. A higher polarity eluent (e.g., 5:1) will decrease retention and may help separate more polar impurities. 2. Reduce sample load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. 3. Improve column packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is often more effective than dry packing for achieving a homogenous column bed. |
| Product Elutes Too Quickly (High Rf) | 1. Solvent system is too polar. | 1. Decrease eluent polarity: Increase the proportion of the non-polar solvent (petroleum ether) in your mobile phase. For example, move from a 10:1 to a 15:1 or 20:1 ratio of petroleum ether:ethyl acetate. |
| Product Elutes Too Slowly or Not at All (Low Rf) | 1. Solvent system is not polar enough. 2. Strong interaction with silica gel. | 1. Increase eluent polarity: Gradually increase the proportion of the polar solvent (ethyl acetate). You can use a stepwise or linear gradient elution, starting with a low polarity solvent and progressively increasing the polarity. 2. Consider deactivation: If increasing polarity doesn't resolve the issue, consider deactivating the silica with triethylamine as mentioned in the FAQs. |
| Streaking or Tailing of the Product Band | 1. Compound interaction with acidic silica. 2. Sample insolubility in the eluent. 3. Column overloading. | 1. Deactivate silica: Add a small percentage of triethylamine (0.1-1%) to the eluent system. 2. Ensure solubility: Use a stronger, more polar solvent to dissolve the sample for loading, and then consider dry loading. 3. Reduce sample load: This will minimize band broadening. |
| Low Product Recovery | 1. Compound degradation on the column. 2. Irreversible adsorption to the silica. 3. Product is too volatile and evaporated during solvent removal. | 1. Check for stability: Run a TLC spot test where you leave the spotted compound on the silica plate for an extended period before eluting to see if degradation occurs. If so, consider using a less acidic stationary phase like alumina. 2. Use a stronger eluent: At the end of the chromatography, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) to elute any strongly adsorbed material. 3. Careful solvent removal: Use a rotary evaporator at a moderate temperature and pressure to avoid loss of the purified product. This compound has a boiling point of approximately 242.8°C, so it is not extremely volatile, but care should still be taken.[2] |
III. Experimental Protocols & Visualizations
Protocol 1: TLC Analysis for Solvent System Optimization
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane.
-
On a silica gel TLC plate, spot the crude mixture.
-
Prepare developing chambers with different ratios of petroleum ether:ethyl acetate (e.g., 20:1, 15:1, 10:1, 5:1).
-
Develop the TLC plates in the respective solvent systems.
-
Visualize the spots under UV light (254 nm).
-
Select the solvent system that gives the target compound an Rf value of approximately 0.2-0.3.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Secure a glass column of appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen starting eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent. Add silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the column.
-
Wet Loading: Dissolve the crude product in the minimum volume of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound.
-
-
Product Isolation:
Visualization of the Purification Workflow
Caption: Workflow for the column chromatography purification of this compound.
IV. References
-
ChemBK. (2024, April 9). 2-BROMO-4-CHLORO-6-FLUOROANILINE. Retrieved from [Link]
-
Chemsrc. (2025, August 25). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines. Retrieved from
-
Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines. Retrieved from
Sources
Technical Support Center: Troubleshooting Failed 2-Bromo-6-chloroaniline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-chloroaniline. This guide is designed to provide in-depth troubleshooting assistance for common synthetic transformations involving this versatile but sterically hindered substrate. Drawing upon established chemical principles and field-proven insights, this resource aims to help you diagnose and resolve issues encountered during your experiments, ensuring the successful progression of your research and development efforts.
The Challenge of this compound
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. However, its 2,6-disubstituted pattern presents significant steric hindrance around the aniline nitrogen and the adjacent bromine and chlorine atoms. This steric bulk can dramatically influence reactivity, often leading to low yields, incomplete conversions, or unexpected side reactions.[1][2] Understanding and mitigating these steric effects is paramount for successful synthesis.
This guide will address common issues in a question-and-answer format, focusing on three key reaction types:
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
-
Sandmeyer Reactions
-
General Issues and Purification
Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. However, the steric hindrance of this compound can impede the catalytic cycle.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura coupling of this compound is giving low to no yield of the desired product. What are the most likely causes?
Answer: Low or no yield in a Suzuki-Miyaura coupling with a sterically hindered substrate like this compound often points to one or more of the following issues:
-
Inefficient Oxidative Addition: The bulky 2-chloro and 6-bromo substituents can hinder the approach of the palladium catalyst to the C-Br bond. This is often the rate-limiting step.
-
Catalyst Deactivation: The aniline moiety can coordinate to the palladium center, potentially inhibiting its catalytic activity. Furthermore, oxygen contamination can lead to catalyst decomposition.[3]
-
Poor Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be sluggish.
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be protonated and cleaved, especially in the presence of water and certain bases, leading to the formation of an arene byproduct.
Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Reactions
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Question 2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Answer: Homocoupling of boronic acids is typically caused by the presence of oxygen, which can oxidize the palladium(0) catalyst and promote this undesired pathway.[3]
Solutions:
-
Thorough Degassing: Ensure all solvents are rigorously degassed prior to use. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by the freeze-pump-thaw method.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use Schlenk techniques or a glovebox if possible.
| Parameter | Recommendation | Rationale |
| Degassing Method | Freeze-Pump-Thaw (3 cycles) | Most effective method for removing dissolved oxygen. |
| Inert Gas | Argon | Denser than air, providing a better blanket over the reaction. |
| Catalyst Handling | Weigh and add under an inert atmosphere | Minimizes exposure to oxygen and moisture. |
Table 1: Recommended practices to minimize boronic acid homocoupling.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Question 3: My Buchwald-Hartwig amination of this compound is sluggish or fails completely. What adjustments should I make?
Answer: The Buchwald-Hartwig amination is also highly sensitive to steric hindrance.[4] The bulky ortho-substituents on this compound can make the oxidative addition of the C-Br bond to the palladium center and the subsequent reductive elimination challenging.
Key Considerations:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial. Ligands such as those from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig (e.g., Josiphos-type) families are designed to promote both oxidative addition and reductive elimination for sterically demanding substrates.[5][6]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but for substrates with base-sensitive functional groups, weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) may be necessary, often requiring higher reaction temperatures.[7]
-
Selective Reactivity: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[8] This allows for selective amination at the bromine position.
Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst).
-
Solvent Addition: Add degassed toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Part 2: Troubleshooting Sandmeyer Reactions
The Sandmeyer reaction provides a pathway to introduce a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[9][10]
Question 4: I am attempting a Sandmeyer reaction with this compound, but the reaction is giving a complex mixture of byproducts. What could be going wrong?
Answer: The stability of the diazonium salt intermediate is critical for a successful Sandmeyer reaction. Side reactions can occur if the diazonium salt decomposes prematurely or reacts via undesired pathways.
-
Incomplete Diazotization: Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to prevent premature decomposition of the diazonium salt. The use of a slight excess of sodium nitrite is common.
-
Side Reactions of the Diazonium Salt: Phenol formation can occur if the diazonium salt reacts with water. This can be minimized by maintaining a low temperature and using the diazonium salt solution immediately after its formation.
-
Radical-Mediated Side Reactions: The Sandmeyer reaction proceeds through a radical mechanism.[9] Uncontrolled radical reactions can lead to the formation of biaryl byproducts or other impurities.
Logical Flow for a Sandmeyer Reaction
Sources
- 1. benchchem.com [benchchem.com]
- 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-6-chloroaniline
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome challenges in your research. This guide is specifically tailored to the complexities of using 2-bromo-6-chloroaniline, a substrate that presents unique steric and electronic challenges.
The structure of this compound, with its ortho-amino group and two different ortho-halide substituents, requires careful optimization to achieve high yields and selectivity. This guide is designed to be a dynamic resource, addressing common questions and troubleshooting issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
This section addresses foundational questions you might have before setting up your reaction, helping you build a robust experimental design from the start.
Q1: Which halogen on this compound will react selectively in the Suzuki coupling?
A: The carbon-bromine (C-Br) bond is significantly weaker and more reactive than the carbon-chloride (C-Cl) bond in palladium-catalyzed oxidative addition.[1] Therefore, you can expect highly selective coupling at the C-Br position. The general order of reactivity for aryl halides in Suzuki coupling is I > Br > OTf >> Cl.[1] Achieving subsequent coupling at the C-Cl position would require much more forcing conditions and a catalyst system specifically designed for aryl chloride activation.
Q2: What is a good starting point for a catalyst and ligand system for this sterically hindered substrate?
A: For challenging substrates like ortho-substituted anilines, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Your starting point should be a more robust system known for high activity.
-
Buchwald Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands are an excellent choice.[1][3] Ligands such as SPhos or XPhos paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are known to facilitate the difficult oxidative addition and reductive elimination steps required for hindered substrates.[3][4]
-
N-Heterocyclic Carbene (NHC) Ligands: These are also highly effective, particularly for activating stubborn C-Cl bonds, but they are also excellent for C-Br couplings.[5][6] An (IPr)Pd(allyl)Cl complex is a good example of a highly active, well-defined precatalyst.[5]
-
Preformed Palladacycles: For ortho-bromoanilines specifically, precatalysts like CataXCium® A Pd G3 have been shown to be uniquely effective where other common catalysts failed.[7][8]
Q3: Why is the choice of base so critical, and what should I use?
A: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[9][10] For a substrate like this compound, the base can also influence side reactions.
-
Recommended Bases: A moderately strong, non-nucleophilic inorganic base is often the best choice. Potassium phosphate (K₃PO₄) is frequently effective in challenging couplings and is less likely to promote certain side reactions.[4][11] Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, option.[12][13]
-
Causality: The free aniline group (-NH₂) can potentially interact with the palladium center. Furthermore, certain bases can act as hydride donors, leading to an undesired side reaction called dehalogenation, where the bromine is replaced by hydrogen.[14][15] Using a carefully selected base like K₃PO₄ minimizes these risks.
Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
A: The choice depends on the stability of your boron reagent. Boronic acids are prone to a side reaction called protodeboronation , where the -B(OH)₂ group is replaced by a hydrogen atom, especially under harsh conditions or with certain heteroaryl boronic acids.[14]
-
Boronic Acids: Suitable for many simple, stable aryl partners. They are often cheaper and more readily available.
-
Boronic Esters (Pinacol, Neopentyl Glycol, MIDA): These are more stable and less susceptible to protodeboronation.[14] If you are experiencing low yields and suspect your boronic acid is degrading, switching to its corresponding pinacol ester is a highly recommended troubleshooting step.[11] MIDA boronates are particularly stable and allow for a "slow release" of the boronic acid under basic aqueous conditions, which can be beneficial for sensitive substrates.[12]
Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you observe during your experiment.
Problem 1: Low or no conversion of this compound.
-
Potential Cause: Inactive catalyst or insufficient reaction temperature. The combination of steric hindrance from the ortho-chloro group and potential coordination of the aniline nitrogen can inhibit the catalyst.[8][11]
-
Solution:
-
Increase Temperature: Carefully increase the reaction temperature in 10-20 °C increments. While many Suzuki reactions run at 80-100 °C, some challenging couplings may require up to 110 °C or higher.[4][16]
-
Switch to a More Active Catalyst System: If increasing temperature doesn't work, your catalyst is likely not active enough. Switch from a general-purpose catalyst (like Pd(PPh₃)₄) to a more powerful system.
-
Ensure Proper Degassing: Oxygen can oxidize and deactivate the active Pd(0) catalyst.[14] Ensure your reaction mixture is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.[4][17]
-
| Parameter | Recommendation for Low Conversion |
| Catalyst/Ligand | Switch to a Buchwald ligand (e.g., SPhos) or an NHC ligand (e.g., IPr) with Pd₂(dba)₃.[4][5] |
| Temperature | Incrementally increase from 80 °C up to 110 °C.[16] |
| Atmosphere | Re-verify that the reaction is under a strict inert atmosphere (Argon/Nitrogen). |
Problem 2: Starting material is consumed, but the yield of the desired product is low.
This classic symptom points towards the prevalence of side reactions. For this substrate, the most likely culprits are dehalogenation and homocoupling.
Q: I see a major byproduct with a mass corresponding to 6-chloroaniline. What is happening and how do I fix it?
-
Problem: This is dehalogenation , where the bromine atom is replaced by hydrogen.[15]
-
Causality: This occurs via a palladium-hydride (Pd-H) intermediate.[4] This hydride species can be generated from the reaction of the palladium complex with certain bases (especially amine bases), solvents (like alcohols), or even trace water.[14]
-
Solutions:
-
Change the Base: This is the most critical factor. If you are using a base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃), switch to K₃PO₄ or Cs₂CO₃ .[4][13] These are less likely to generate Pd-H species.
-
Solvent Choice: Avoid alcohol-based solvents. Use ethereal solvents like dioxane , THF , or 2-MeTHF , or aromatic solvents like toluene .[14] Recent work on ortho-bromoanilines showed that 2-MeTHF can give superior yields.[8]
-
Ligand Selection: Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway. SPhos is an excellent choice to minimize this side reaction.[4]
-
Q: My crude analysis shows a significant amount of a symmetrical biaryl, but it's not my desired product. What is this?
-
Problem: This is likely the homocoupling of your boronic acid reagent.[11]
-
Causality: This side reaction is often promoted by the presence of oxygen or if your Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[14]
-
Solutions:
-
Thorough Degassing: As with catalyst deactivation, oxygen is a primary cause. Ensure your solvents and reaction vessel are rigorously deoxygenated.[11][17]
-
Use a Pd(0) Source: Instead of a Pd(II) source like Pd(OAc)₂, consider using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ . This bypasses the need for in-situ reduction, which can sometimes be inefficient and lead to side reactions.[14]
-
Use a Pinacol Ester: Boronic acids are more prone to homocoupling than their ester counterparts. Switching to a boronic acid pinacol ester can significantly suppress this side reaction.[14]
-
Visualizing the Pathways
To better understand these competing reactions, consider the central palladium intermediate. The desired outcome is reductive elimination, while the primary side reaction is dehalogenation.
Caption: Competing pathways: Suzuki coupling vs. Dehalogenation.
Problem 3: The reaction is sluggish and gives a complex mixture of byproducts.
-
Potential Cause: You may be facing a combination of the issues above, or the reaction conditions are simply not optimal, leading to catalyst decomposition and multiple side pathways.
-
Solution: Systematic Re-optimization. When faced with a complex mixture, it's best to return to a reliable starting point and change one variable at a time.
Caption: A logical workflow for troubleshooting complex reaction outcomes.
General Experimental Protocol (Starting Point)
This protocol provides a robust starting point for your optimization experiments. It is a generalized procedure and should be adapted based on your specific boronic acid/ester and observations.[4]
Materials:
-
This compound
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.2 - 4.4 mol%, maintaining a 2.2:1 Ligand:Pd ratio)
-
K₃PO₄ (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 2-MeTHF)
-
Degassed water
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid/ester, and finely ground K₃PO₄.
-
Catalyst Addition: In the same flask, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed organic solvent (e.g., Toluene) and a small amount of degassed water (e.g., a 10:1 organic solvent to water ratio).
-
Degassing: Seal the vessel and perform three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen. Alternatively, bubble argon through the stirred mixture for 20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. The organic layer can be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Krol, A. R., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025, August 7). Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
The Doyle Group, Princeton University. (2012, October 2). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O‑Acetals. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ScienceDirect. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved from [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
Milano-Bicocca. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. benchchem.com [benchchem.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Bromo-6-chloroaniline
Welcome to the technical support center for the synthesis of 2-Bromo-6-chloroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the common challenges and side reactions encountered during this process. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your synthetic route, improve yield, and ensure the purity of your final product.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
The synthesis of this compound, typically starting from 2-chloroaniline, is a nuanced process where controlling regioselectivity and preventing side reactions are paramount. Below, we dissect the most common issues, explain their mechanistic origins, and provide actionable protocols for their prevention.
Issue 1: Formation of 4-Bromo-2-chloroaniline and Other Isomeric Impurities
Root Cause Analysis: The primary challenge in synthesizing this compound is directing the electrophilic bromination to the C6 position (ortho to the amine) in the presence of the C4 position (para to the amine), which is also activated. The amino group is a strong ortho, para-director. While the existing chloro group at C2 provides some steric hindrance, the formation of the 4-bromo isomer is often a significant competing reaction.
Mitigation Strategy: N-Acetylation for Steric and Electronic Control
To circumvent this, a protection strategy involving N-acetylation of the starting 2-chloroaniline is highly recommended. The resulting acetamido group is still an ortho, para-director, but it is less activating than the amino group and, crucially, offers significant steric bulk. This steric hindrance disfavors substitution at the adjacent C6 position to some extent but can be overcome with carefully controlled reaction conditions. The primary benefit is the deactivation of the ring, which helps prevent over-bromination.[1][2][3]
Experimental Protocol: Acetylation of 2-Chloroaniline
-
In a flask equipped with a magnetic stirrer, dissolve 2-chloroaniline in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the N-(2-chlorophenyl)acetamide (2-chloroacetanilide).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.[4][5]
The subsequent bromination of 2-chloroacetanilide will still yield a mixture of isomers, but the ratio can be influenced by reaction conditions.
Issue 2: Polybromination (Formation of Di- and Tri-brominated Products)
Root Cause Analysis: The aniline moiety is highly activated towards electrophilic aromatic substitution. Direct bromination of unprotected 2-chloroaniline can lead to the rapid addition of multiple bromine atoms to the aromatic ring.[2][6]
Mitigation Strategy: Deactivation via Acetylation and Stoichiometric Control
As with isomer control, N-acetylation is the primary tool for preventing polybromination. The acetamido group moderates the reactivity of the aromatic ring, allowing for more controlled, stepwise halogenation.[1][7]
Key Control Parameters for Monobromination:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain low temperatures (0-5 °C) during bromine addition. | Reduces the reaction rate and minimizes over-reactivity.[8] |
| Solvent | Glacial acetic acid is a common choice. | Provides a homogeneous reaction medium.[4][9] |
| Brominating Agent | Use a stoichiometric amount (1.0-1.1 equivalents) of bromine or N-bromosuccinimide (NBS). | Precise control over the amount of electrophile prevents multiple substitutions. |
| Addition Rate | Add the brominating agent dropwise and slowly. | Maintains a low concentration of the electrophile in the reaction mixture. |
Issue 3: Oxidation of the Aniline Moiety
Root Cause Analysis: Anilines are susceptible to oxidation, especially in the presence of certain brominating agents or acidic conditions, leading to the formation of colored impurities and polymeric byproducts. This can complicate purification and reduce the yield of the desired product.
Mitigation Strategies:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Choice of Reagents: Using milder brominating agents like N-bromosuccinimide (NBS) instead of elemental bromine can sometimes reduce oxidative side reactions.
-
Purification: If oxidation occurs, the resulting colored impurities can often be removed by treating the crude product with activated carbon during recrystallization or by column chromatography.[10]
Visualizing the Synthetic Pathway
The following diagram illustrates the recommended synthetic route via N-acetylation to control the reaction.
Caption: Recommended synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is direct bromination of 2-chloroaniline not recommended?
Direct bromination of 2-chloroaniline is highly prone to polybromination and the formation of a mixture of isomers, primarily the 4-bromo-2-chloroaniline, due to the strong activating nature of the amino group.[2][6] Protecting the amino group as an acetamide is crucial for controlling the reaction's selectivity and yield.[1][7]
Q2: How can I separate the this compound isomer from the 4-bromo-2-chloroaniline isomer?
Separating these isomers can be challenging due to their similar physical properties. Careful column chromatography using a silica gel stationary phase and an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) is the most effective method.[10] Fractional crystallization can also be attempted, but may be less efficient.
Q3: What is the role of the solvent in the bromination step?
The solvent, typically glacial acetic acid, serves to dissolve the reactants and facilitate a homogeneous reaction. Acetic acid is polar enough to dissolve the acetanilide derivative but is resistant to the reaction conditions.[4][8]
Q4: After the reaction, my product is dark-colored. What causes this and how can I fix it?
A dark color usually indicates the presence of oxidized byproducts. You can often remove these impurities by recrystallizing the crude product, sometimes with the addition of a small amount of activated charcoal. For persistent coloration, column chromatography is recommended.[11]
Q5: Is there an alternative route to synthesize this compound?
Yes, the Sandmeyer reaction is a viable alternative.[12][13] This would involve the diazotization of 2,6-dichloroaniline followed by a copper(I) bromide-mediated substitution of the diazonium group with bromine. However, this route has its own set of potential side reactions, such as the formation of phenols if the diazonium salt reacts with water, and requires careful temperature control as diazonium salts can be unstable.[14][15][16]
Q6: How do I perform the final deacetylation step?
The deacetylation of the N-(2-bromo-6-chlorophenyl)acetamide intermediate is typically achieved by hydrolysis under either acidic or basic conditions. Refluxing the acetamide with aqueous hydrochloric acid or sodium hydroxide in an alcoholic solvent (like ethanol) will yield the desired this compound.[8][9][17]
References
-
de V. Boas, L., and de V. Boas, L. (2007). Reaction pathways for biodehalogenation of fluorinated anilines. PubMed. Available at: [Link]
-
Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity? Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]
-
University of California, Riverside. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
Scribd. (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
ResearchGate. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available at: [Link]
-
Chegg. (n.d.). Draw the mechanism for the following reaction. From acetanilide to 2-Chloro-4-Bromoaniline. Available at: [Link]
-
PubMed. (2002). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Available at: [Link]
-
ACS Publications. (2020). Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement. Organic Letters. Available at: [Link]
-
Answers.com. (2011). Why is not recommended to obtain para -bromoacetanilide by bromination of aniline then acetylation? Available at: [Link]
- Google Patents. (n.d.). Preparation method of 2-bromo-6-fluoroaniline.
-
ResearchGate. (2015). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Available at: [Link]
-
Thieme. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines. Available at: [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available at: [Link]
- Google Patents. (n.d.). Method of simultaneous synthesis of ortho- and para-bromoanilines.
-
Wikipedia. (n.d.). Chlorproethazine. Available at: [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-3-chloroaniline. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-6-chlorobenzenamine. Available at: [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 38762-41-3 4-Bromo-2-Chloroaniline Impurity. Available at: [Link]
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Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-Bromo-6-chloroaniline
Introduction: The synthesis of 2-Bromo-6-chloroaniline, a key intermediate in pharmaceutical and agrochemical industries, typically involves the electrophilic bromination of 2-chloroaniline. This reaction is notoriously energetic. The potent activating effect of the amine group on the aromatic ring leads to a rapid, highly exothermic reaction that can easily result in a thermal runaway if not meticulously controlled. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and answers to frequently asked questions to ensure the safe and efficient execution of this synthesis. Our focus is on proactive control and reactive safety measures, grounded in a deep understanding of the reaction mechanism.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes the bromination of 2-chloroaniline so exothermic?
The primary reason is the nature of the substrate, 2-chloroaniline. The amine (-NH₂) group is a powerful activating group in electrophilic aromatic substitution. Its lone pair of electrons is readily delocalized into the benzene ring, significantly increasing the ring's nucleophilicity. This heightened reactivity leads to a very fast reaction with an electrophile like bromine (Br₂), releasing a substantial amount of heat in a short period. This rapid heat generation can overwhelm standard cooling capacities, leading to a dangerous spike in temperature.[1][2]
Q2: What is the ideal temperature range for this reaction?
Vigilant temperature control is paramount.[3] The reaction should be maintained at a low temperature, typically between -5 °C and 5 °C.[4] Operating within this range slows the reaction rate to a manageable level, allowing the cooling system to dissipate heat as it is generated. Exceeding this temperature, even locally within the reactor, can initiate a rapid acceleration of the reaction rate, creating a feedback loop that results in thermal runaway.[4][5]
Q3: How can I visually tell if the reaction is proceeding too quickly?
Several visual cues can indicate a loss of control:
-
Rapid Color Change: The characteristic reddish-brown color of bromine should disappear at a steady rate as it is consumed. If the color vanishes almost instantaneously upon addition, the reaction is proceeding too quickly.[6][7]
-
Gas Evolution (Off-gassing): A sudden increase in the bubbling of hydrogen bromide (HBr) gas, a byproduct of the reaction, indicates an accelerated reaction rate.
-
Localized Boiling: If the solvent begins to boil at the point of bromine addition, it is a critical sign that the local temperature is far too high.
Q4: What are the primary risks of a thermal runaway in this synthesis?
A thermal runaway presents several severe hazards:
-
Violent Reaction: Uncontrolled, the reaction can boil over, potentially ejecting corrosive and toxic materials from the reactor.[8][9]
-
Pressure Buildup: The rapid generation of HBr gas in a sealed or inadequately vented system can lead to a catastrophic pressure buildup and vessel rupture.[8]
-
Degradation and Byproducts: High temperatures can cause the starting materials and the desired product to decompose, often forming a complex mixture of tars and potentially hazardous, unknown compounds. Over-bromination to form di- or tri-brominated species is also highly likely.[5][10]
-
Fire Hazard: If the solvent is flammable, a boil-over can create a significant fire risk.[11]
Section 2: In-Depth Troubleshooting Guide
Problem 1: A rapid temperature spike (>5 °C) is observed during bromine addition.
-
Probable Causes:
-
Reagent Addition Rate is Too High: The rate of bromine addition is generating heat faster than the cooling system can remove it.[4][5]
-
Inadequate Cooling: The cooling bath is not at the correct temperature, or there is poor thermal contact between the bath and the reaction flask.
-
Poor Agitation: Inefficient stirring is creating localized "hot spots" where the bromine concentration and temperature are dangerously high.[5]
-
-
Immediate Corrective Actions:
-
STOP BROMINE ADDITION IMMEDIATELY.
-
If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and help absorb heat.
-
Ensure the external cooling bath has sufficient capacity (e.g., add more dry ice to an acetone bath).
-
Increase the stirring rate to improve heat transfer.
-
-
Preventative Measures:
-
Use a syringe pump for the dropwise addition of the bromine solution to maintain a slow, consistent rate.[4]
-
Always pre-cool the reactor and the starting material solution to the target temperature (e.g., 0 °C) before beginning the addition.
-
Employ a robust cooling system and monitor the internal reaction temperature, not just the bath temperature.[4]
-
Problem 2: The final product is a dark, tarry material with low purity.
-
Probable Causes:
-
Temperature Excursion: The reaction temperature likely exceeded the recommended limits, leading to product degradation and polymerization side reactions.
-
Over-bromination: Poor control over stoichiometry or localized high concentrations of bromine can lead to the formation of 2,4-dibromo-6-chloroaniline or other poly-brominated species.[5][10]
-
Oxidation: The amine group is susceptible to oxidation by bromine, especially at elevated temperatures.[1]
-
-
Recommended Actions:
-
Review Temperature Logs: Analyze the temperature data from the reaction to confirm if an excursion occurred.
-
Re-evaluate Stoichiometry: Ensure exactly one equivalent of the brominating agent is used. Consider using a milder brominating agent like N-Bromosuccinimide (NBS), which can offer better selectivity and control.[12]
-
Improve Quenching: After the reaction is complete, quench any excess bromine promptly with a reducing agent like aqueous sodium bisulfite or sodium thiosulfate solution to prevent further reactions during workup.[6][7]
-
Problem 3: The reaction is sluggish or shows low conversion.
-
Probable Causes:
-
Temperature is Too Low: While crucial for safety, excessively low temperatures can slow the reaction to a near standstill.
-
Reagent Quality: The brominating agent may have degraded, or the starting 2-chloroaniline may be of low purity.
-
Inadequate Mixing: If the product precipitates from the solution, it can coat the unreacted starting material, preventing further reaction. Efficient agitation is critical.[5]
-
-
Troubleshooting Steps:
-
Allow Gradual Warming: Once bromine addition is complete, allow the reaction to warm slowly (e.g., to 10-15 °C) while monitoring the temperature closely.
-
Verify Reagent Purity: Use freshly opened or properly stored reagents.
-
Solvent Selection: Choose a solvent in which both the starting material and intermediates have reasonable solubility at the reaction temperature. Acetic acid is a common choice.[10]
-
Section 3: Protocols and Data
Protocol 3.1: Recommended Safe Setup for Controlled Bromination
A safe and effective setup is the first line of defense against a thermal runaway. Key components include a jacketed reactor for efficient cooling, an overhead stirrer for powerful agitation, a thermocouple for accurate internal temperature monitoring, and a syringe pump for controlled reagent addition.
Caption: Key components of a safe setup for exothermic bromination.
Table 3.2: Cooling Bath Selection Guide
| Cooling Bath Composition | Achievable Temperature Range (°C) | Advantages | Disadvantages |
| Ice / Water | 0 to 5 | Readily available, non-toxic | Limited cooling capacity |
| Ice / Salt (NaCl) | -20 to -10 | Inexpensive, greater cooling capacity | Corrosive |
| Dry Ice / Acetone | -78 | Excellent cooling capacity | Flammable solvent, requires careful handling |
| Circulating Chiller | -80 to 20 | Precise temperature control, automated | High initial equipment cost |
Protocol 3.3: Step-by-Step Controlled Bromination of 2-Chloroaniline
! SAFETY FIRST ! This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and heavy-duty nitrile gloves.[9][13][14] Have an emergency quenching solution (e.g., 10% sodium bisulfite) and a suitable fire extinguisher readily available.[6][8]
-
Reactor Setup: Assemble the reaction apparatus as shown in the diagram above (Protocol 3.1). Ensure all joints are secure.
-
Charge Reactor: Charge the jacketed reactor with 2-chloroaniline (1.0 eq) and a suitable solvent (e.g., glacial acetic acid).
-
Cooling: Begin cooling the reactor jacket using a circulating chiller set to -10 °C. Start agitation to ensure uniform cooling. Wait until the internal temperature of the reactor contents is stable at 0 °C.
-
Prepare Bromine Solution: In a separate flask, prepare a solution of bromine (1.0 eq) in the same solvent. Load this solution into the syringe for the syringe pump.
-
Bromine Addition: Begin the dropwise addition of the bromine solution via the syringe pump at a rate that does not allow the internal temperature to rise above 5 °C.[4] The typical addition time is 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LCMS. Continue stirring at 0-5 °C for 1 hour after the addition is complete.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly add a pre-chilled 10% aqueous sodium bisulfite solution dropwise.[6] Continue adding until the reddish-brown color of excess bromine has completely disappeared.[7] Be aware that the quenching process can also be exothermic.[4]
-
Workup: Proceed with standard aqueous workup and purification protocols.
Section 4: Workflow for Exotherm Management
This decision tree outlines the logical steps for managing a thermal event during the reaction.
Caption: Decision tree for managing a thermal excursion event.
References
- Benchchem. (n.d.). Technical Support Center: Quenching and Removal of Excess Bromine.
- Benchchem. (n.d.). Technical Support Center: Handling and Quenching Reactions with Brominated Compounds.
- Vertex AI Search. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
- Toppr. (n.d.). Draw the mechanism for the following reaction. From acetanilide to 2-Chloro-4-Bromoaniline.
- Tanbourit. (n.d.). Safety Precautions for Handling Exothermic Reactions.
- YouTube. (2021, January 22). Bromination part III - quench.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Brainly. (2018, March 24). What is the mechanism for 4-bromo-2-chloroaniline from 4-bromo-2-chloroacetanilide?.
- Caltech CCE. (n.d.). General Lab Safety Procedure.
- Google Patents. (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- ECHEMI. (n.d.). Safest way to conduct a reaction with bromine under reflux conditions.
- UPEI Safety. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals.
- MIT. (n.d.). LABORATORY SAFETY.
- ResearchGate. (2025, August 7). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate.
- Filo. (2024, October 29). Predict the major product(s) of bromination of p-chloroacetanilide.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.
- ChemicalBook. (n.d.). 2-Bromo-4-chloroaniline synthesis.
- Khan Academy. (n.d.). Bromination of Aniline (video).
Sources
- 1. Bromination - Wordpress [reagents.acsgcipr.org]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
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- 8. labproinc.com [labproinc.com]
- 9. Safety Precautions for Handling Exothermic Reactions - Google Docs [docs.google.com]
- 10. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 11. pages.jh.edu [pages.jh.edu]
- 12. 2-Bromo-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 13. cce.caltech.edu [cce.caltech.edu]
- 14. files.upei.ca [files.upei.ca]
Technical Support Center: Synthesis of 2-Bromo-6-chloroaniline
This guide provides in-depth technical support for the work-up and purification of 2-Bromo-6-chloroaniline. It is structured to address common issues encountered in the laboratory, offering explanations grounded in chemical principles to empower researchers to troubleshoot their experiments effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the post-reaction work-up of this compound.
Question 1: After quenching the reaction, I added a base, but my product didn't precipitate. What went wrong?
Answer: This is a common issue that typically points to one of two scenarios: incorrect pH or high product solubility.
-
Causality (The "Why"): The bromination of 2-chloroaniline is often performed in an acidic medium (like acetic acid or in the presence of HBr)[1][2]. In this environment, the aniline product exists as its protonated salt (anilinium bromide), which is soluble in the aqueous reaction mixture. To isolate the free aniline, you must deprotonate this salt by adding a base to raise the pH, thereby making it insoluble and causing it to precipitate.
-
Troubleshooting Protocol:
-
Verify pH: Use a pH strip or meter to check the pH of your aqueous mixture. You should aim for a pH of 8-10 to ensure complete deprotonation of the anilinium salt. If the solution is still acidic or neutral, add more base (e.g., 50% aqueous NaOH or saturated NaHCO₃ solution) portion-wise until the desired pH is reached[3][4].
-
Induce Precipitation: If the pH is correct and the product remains in solution (which can happen if the volume of water is very large), you can decrease its solubility by "salting out." Add solid sodium chloride (NaCl) to the mixture and stir until it dissolves. This increases the ionic strength of the aqueous layer, reducing the solubility of the organic product and forcing it to precipitate or form a separate layer.
-
Proceed to Extraction: If precipitation is still not observed, the product may be present as an oil. In this case, proceed directly to solvent extraction. The product will be recovered from the organic phase.
-
Question 2: My isolated product is a dark, oily substance instead of the expected off-white solid. How can I fix this?
Answer: The formation of a dark oil suggests the presence of impurities or residual reagents that depress the melting point and interfere with crystallization.
-
Causality (The "Why"):
-
Residual Bromine: Any unreacted bromine (Br₂) will impart a dark red-brown color and can lead to ongoing side reactions.
-
Oxidation Byproducts: Anilines are susceptible to air oxidation, which forms highly colored polymeric impurities. This is often exacerbated by residual acid or light exposure.
-
Over-bromination: The formation of di- or tri-brominated species can result in a mixture that is difficult to crystallize[5].
-
-
Troubleshooting Protocol:
-
Ensure Complete Quenching: During the work-up, after the initial reaction, ensure you wash the organic extract with a reducing agent solution like 5% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will react with and remove any residual Br₂. A successful wash is indicated by the disappearance of the bromine color from the organic layer.
-
Trituration: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a non-polar solvent in which the product is insoluble (e.g., hexane or pentane) dropwise while scratching the inside of the flask with a glass rod. This process, called trituration, often induces crystallization.
-
Purification via Recrystallization: If trituration yields a solid, further purification by recrystallization is recommended. Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol/water mixture or heptane)[1][3]. If the solution is still highly colored, you can add a small amount of activated charcoal to adsorb the colored impurities, heat briefly, and then filter the hot solution through celite before allowing it to cool and crystallize.
-
Column Chromatography: For very impure samples or persistent oils, purification by column chromatography is the most effective method. A typical system would involve a silica gel stationary phase with an eluent gradient of petroleum ether and ethyl acetate (e.g., starting at 10:1)[2][6].
-
Question 3: My final yield is significantly lower than expected. Where could I have lost my product?
Answer: Product loss during the work-up procedure is common and can occur at several stages.
-
Causality (The "Why"):
-
Incomplete Extraction: this compound has some polarity. A single extraction will not be sufficient to transfer all of the product from the aqueous layer to the organic layer.
-
Emulsion Formation: Vigorous shaking during extraction can lead to the formation of a stable emulsion (a third layer between the organic and aqueous phases), which traps the product and makes separation difficult.
-
Premature Crystallization: If the product is highly concentrated in the organic solvent, it might crystallize in the separatory funnel during washes, leading to physical loss.
-
Loss during Purification: Significant material loss can occur during recrystallization if too much solvent is used or if the crystals are not washed with ice-cold solvent[7].
-
-
Troubleshooting Protocol:
-
Optimize Extraction: Always perform multiple extractions (at least 3x) with your chosen organic solvent (e.g., ethyl acetate, dichloromethane)[2][3]. Combine the organic layers to maximize recovery.
-
Break Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution) and swirl gently. The increased ionic strength of the aqueous layer helps to break the emulsion. In stubborn cases, filtering the entire mixture through a pad of celite can be effective.
-
Perform Back-Extraction: After the initial extractions, you can "back-extract" the combined aqueous layers one more time with fresh organic solvent to recover any remaining dissolved product.
-
Refine Recrystallization Technique: Use the minimum amount of hot solvent required to fully dissolve your crude product. After crystallization, wash the collected solid with a small amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving a significant amount of the product[7].
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from the reaction mixture? A1: Dichloromethane (DCM) and ethyl acetate (EtOAc) are excellent choices.[2][3][6] DCM is denser than water, which means it will form the bottom layer, and its low boiling point makes it easy to remove. Ethyl acetate is less dense than water (top layer) and is a more environmentally benign option. The choice often depends on the specific reaction solvent and subsequent purification steps.
Q2: Why is a wash with sodium bicarbonate (NaHCO₃) solution often recommended? A2: A wash with a mild base like sodium bicarbonate is used to neutralize and remove any residual acid (e.g., acetic acid or HBr) from the organic layer without being so strongly basic that it could cause unwanted side reactions.[3] Removing acid is crucial to prevent degradation of the aniline product during storage or subsequent steps.
Q3: How do I choose a solvent system for recrystallization? A3: The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures. For this compound, common choices include ethanol/water mixtures, or non-polar solvents like heptane or hexane.[1][3][7] You may need to perform small-scale solubility tests with your crude product to find the optimal solvent or solvent pair.
Q4: How should I store the final, purified this compound? A4: Like many anilines, this compound can be sensitive to light and air. It should be stored in a tightly sealed, amber-colored vial in a cool, dark place, preferably under an inert atmosphere (like nitrogen or argon) to prevent oxidation.
Data & Protocols
Table 1: Common Solvents for Work-up & Purification
| Solvent | Use | Density (g/mL) | Boiling Point (°C) | Notes |
| Dichloromethane | Extraction | 1.33 | 39.6 | Forms bottom layer; volatile and easy to remove.[2][6][8] |
| Ethyl Acetate | Extraction | 0.90 | 77.1 | Forms top layer; less toxic than chlorinated solvents.[1][3] |
| Diethyl Ether | Extraction | 0.71 | 34.6 | Forms top layer; highly volatile and flammable.[1][3] |
| Ethanol | Recrystallization | 0.79 | 78.4 | Often used with water as a co-solvent.[1][3] |
| Heptane / Hexane | Recrystallization | ~0.68 | 98.4 / 69.0 | Good for non-polar compounds; helps remove polar impurities.[1][7] |
Protocol 1: General Work-up Procedure
-
Quench: Cool the reaction vessel in an ice bath. Slowly pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize: Slowly add a base (e.g., saturated NaHCO₃ or 10% NaOH solution) while stirring until the mixture is basic (pH 8-10).
-
Extract: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers.
-
Wash: Wash the combined organic layers sequentially with:
-
Water (1 x 50 mL)
-
5% aq. Na₂S₂O₃ (1 x 50 mL, if bromine was used) to remove excess halogen.
-
Saturated aq. NaHCO₃ (1 x 50 mL) to remove residual acid.
-
Brine (1 x 50 mL) to break emulsions and begin drying.
-
-
Dry & Filter: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent.[1][3]
-
Concentrate: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify: Purify the crude solid by recrystallization or column chromatography as needed.[3][6]
Visual Workflow
The following diagram illustrates the standard liquid-liquid extraction work-up procedure for isolating this compound.
Caption: General workflow for the work-up of this compound.
References
- EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google P
- US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google P
-
Multistep Synthesis of 2-Chloro-4-Bromoaniline | PDF | Distillation | Sodium - Scribd. [Link]
- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google P
-
Synthesis of 2,4,6-Tribromoaniline | PDF - Scribd. [Link]
Sources
- 1. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 2. 4-Bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
Technisches Support-Center: 2-Brom-6-chloranilin Stabilitätsleitfaden
Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt wurde und sich auf die ordnungsgemäße Trocknung und Lagerung von 2-Brom-6-chloranilin konzentriert, um den Abbau zu verhindern.
Willkommen im technischen Support-Center. Dieser Leitfaden bietet detaillierte Anleitungen und Antworten auf häufig gestellte Fragen zur Handhabung, Trocknung und Lagerung von 2-Brom-6-chloranilin, um dessen Integrität und Stabilität in Ihren Experimenten zu gewährleisten. Als Senior Application Scientist ist es mein Ziel, Ihnen nicht nur Protokolle, sondern auch die wissenschaftliche Begründung hinter jeder Empfehlung zu liefern.
Fehlerbehebungsleitfaden
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Handhabung und Lagerung von 2-Brom-6-chloranilin auftreten können.
F: Meine 2-Brom-6-chloranilin-Probe hat sich verfärbt (z. B. gelb oder braun geworden). Was ist passiert und ist sie noch verwendbar?
A: Eine Verfärbung, typischerweise zu Gelb-, Braun- oder sogar Violetttönen, ist ein primärer Indikator für den Abbau des Produkts.[1]
-
Ursache (Kausalität): Anilinderivate sind anfällig für Oxidation. Die Aminogruppe (-NH₂) in 2-Brom-6-chloranilin kann leicht oxidiert werden, insbesondere bei Exposition gegenüber Luftsauerstoff und Licht. Dieser Oxidationsprozess führt zur Bildung von farbigen Verunreinigungen wie Chinon-Iminen oder anderen polymeren Nebenprodukten.[2] Die Anwesenheit von Halogenen am aromatischen Ring kann die Elektronendichte des Rings beeinflussen, aber die Aminogruppe bleibt ein reaktives Zentrum für die Oxidation.
-
Fehlerbehebung und Überprüfung:
-
Löslichkeitstest: Lösen Sie eine kleine Menge der verfärbten Probe in einem geeigneten Lösungsmittel (z. B. Dichlormethan oder Methanol).[3][4] Das Vorhandensein von unlöslichem Material kann auf die Bildung polymerer Abbauprodukte hindeuten.
-
Analytische Überprüfung: Analysieren Sie die Probe mittels Dünnschichtchromatographie (DC) oder HPLC im Vergleich zu einer Referenzcharge (falls vorhanden). Das Auftreten zusätzlicher Flecken oder Peaks bestätigt die Zersetzung.
-
-
Verwendbarkeit: Die Verwendung einer abgebauten Probe wird nicht empfohlen, da die Verunreinigungen die Reaktivität beeinträchtigen, zu unerwünschten Nebenprodukten führen und die quantitative Analyse verfälschen können. Wenn die Verwendung unvermeidbar ist, muss die Probe vor der Verwendung gereinigt werden (z. B. durch Rekristallisation oder Säulenchromatographie).
F: Ich vermute, meine Probe hat Feuchtigkeit aufgenommen. Wie kann ich das bestätigen und wie trockne ich sie richtig?
A: 2-Brom-6-chloranilin ist ein Feststoff, kann aber hygroskopisch sein und Feuchtigkeit aus der Atmosphäre aufnehmen, insbesondere wenn es unsachgemäß gelagert wird.
-
Ursache (Kausalität): Wasser kann als Katalysator für bestimmte Abbauwege wirken oder mit reaktiven Zwischenprodukten in nachfolgenden Reaktionen reagieren. Physikalisch kann adsorbiertes Wasser das Erscheinungsbild des Materials von einem frei fließenden Pulver zu einem verklumpten Feststoff verändern.
-
Bestätigung:
-
Visuelle Inspektion: Suchen Sie nach Verklumpungen oder einem "nassen" Aussehen des Pulvers.
-
Karl-Fischer-Titration: Dies ist die Goldstandardmethode zur genauen Quantifizierung des Wassergehalts.
-
-
Trocknungsprotokoll:
-
Vorbereitung: Verteilen Sie den Feststoff in einer dünnen Schicht in einer sauberen, trockenen Kristallisierschale oder auf einem Uhrglas, um die Oberfläche zu maximieren.
-
Vakuumtrocknung: Legen Sie die Probe in einen Vakuumexsikkator bei Raumtemperatur. Stellen Sie sicher, dass ein geeignetes Trockenmittel vorhanden ist.
-
Trockenmittel: Verwenden Sie ein starkes Trockenmittel wie Phosphorpentoxid (P₄O₁₀) oder frisches, anzeigendes Kieselgel. Molekularsiebe sind ebenfalls sehr effektiv.[5][6]
-
Dauer: Trocknen Sie unter statischem oder dynamischem Vakuum, bis ein konstantes Gewicht erreicht ist. Dies kann je nach Feuchtigkeitsgehalt und Probenmenge mehrere Stunden bis über Nacht dauern.
-
Temperatur: Vermeiden Sie hohe Temperaturen. Der Schmelzpunkt von 2-Brom-6-chloranilin liegt bei 57-58 °C.[3][4] Eine Erwärmung, insbesondere unter Vakuum, sollte mit Vorsicht erfolgen und 40 °C nicht überschreiten, um eine Sublimation oder einen thermischen Abbau zu vermeiden.
-
Häufig gestellte Fragen (FAQs)
Dieser Abschnitt behandelt allgemeine Best Practices für die Lagerung und Handhabung.
F: Was sind die idealen Langzeitlagerbedingungen für 2-Brom-6-chloranilin?
A: Die optimale Lagerung ist entscheidend für die Aufrechterhaltung der Reinheit des Reagenzes. Basierend auf seiner chemischen Struktur und den Empfehlungen von Anbietern sind die folgenden Bedingungen obligatorisch:
-
Atmosphäre: Lagern Sie es unter einer inerten Atmosphäre.[3][7] Sauerstoff ist ein Hauptverursacher des Abbaus. Spülen Sie den Behälter vor dem Verschließen mit einem trockenen, inerten Gas wie Argon oder Stickstoff.
-
Temperatur: Für die Langzeitlagerung wird eine gekühlte Temperatur von 2–8 °C empfohlen.[3][4] Dies verlangsamt die Geschwindigkeit potenzieller Zersetzungsreaktionen.
-
Licht: Schützen Sie es vor Licht.[7] Verwenden Sie einen Braunglasbehälter oder lagern Sie den Behälter an einem dunklen Ort. Licht kann die Oxidation katalysieren.
-
Behälter: Verwenden Sie einen dicht verschlossenen Behälter, um das Eindringen von Feuchtigkeit und Luft zu verhindern.[8]
Zusammenfassung der Lagerungs- und Trocknungsparameter
| Parameter | Empfehlung | Begründung |
| Lagertemperatur | 2–8 °C | Verlangsamt die Geschwindigkeit des thermischen und oxidativen Abbaus. |
| Trocknungstemperatur | Raumtemperatur (oder ≤ 40 °C) | Verhindert das Schmelzen (Fp: 57-58 °C) und den thermischen Abbau.[3][4] |
| Atmosphäre | Inertgas (Argon oder Stickstoff) | Verhindert die Oxidation der Aminogruppe.[3][7] |
| Lichtbedingungen | Dunkelheit (Braunglasbehälter) | Verhindert lichtinduzierten Abbau.[7] |
| Behälter | Dicht verschlossen | Verhindert das Eindringen von Feuchtigkeit und Sauerstoff. |
| Empfohlene Trockenmittel | Phosphorpentoxid (P₄O₁₀), Molekularsiebe, Kieselgel | Entfernen effektiv Feuchtigkeit, um hydrolytischen Abbau zu verhindern.[5][6][9] |
F: Welches Trockenmittel ist für die Aufbewahrung im Exsikkator am besten geeignet?
A: Die Wahl des Trockenmittels hängt von der erforderlichen Trockenheit ab.
-
Kieselgel: Ein gutes Allzweck-Trockenmittel für die allgemeine Trockenhaltung.[6] Anzeigendes Kieselgel ist nützlich, da es seine Farbe ändert, wenn es gesättigt ist.
-
Molekularsiebe: Aggressiver als Kieselgel und können eine sehr niedrige relative Luftfeuchtigkeit erreichen, was sie ideal für hochempfindliche Verbindungen macht.[5][6]
-
Phosphorpentoxid (P₄O₁₀): Eines der stärksten Trockenmittel. Es sollte für Anwendungen verwendet werden, bei denen eine vollständige Wasserentfernung entscheidend ist. Behandeln Sie es mit Vorsicht, da es bei Kontakt mit Wasser stark reagiert.
Workflow für die Handhabung und Lagerung von 2-Brom-6-chloranilin
Das folgende Diagramm beschreibt den empfohlenen Workflow vom Erhalt bis zur Langzeitlagerung, um die Stabilität der Verbindung zu gewährleisten.
Sources
- 1. 2-Bromo-4-chloro-6-fluoroaniline - Safety Data Sheet [chemicalbook.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 2-BROMO-6-CHLOROANILINE | 59772-49-5 [amp.chemicalbook.com]
- 4. This compound | 59772-49-5 [amp.chemicalbook.com]
- 5. clariant.com [clariant.com]
- 6. Desiccant Types - SorbentSystems.com [sorbentsystems.com]
- 7. This compound | 59772-49-5 [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. agmcontainer.com [agmcontainer.com]
Technical Support Center: Mitigating Tar Formation in Aniline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into one of the most common challenges in aniline chemistry: the formation of tarry byproducts. My goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding tar formation in aniline reactions.
Q1: What exactly is "tar" in the context of an aniline reaction, and why does my reaction mixture turn dark brown or black?
A1: "Tar" is a general term for a complex mixture of undesirable, high-molecular-weight, polymeric, and often dark-colored byproducts. In aniline reactions, this is primarily due to oxidative polymerization.[1][2] Aniline is highly susceptible to oxidation, and even trace amounts of air or oxidizing agents can initiate a free-radical polymerization process.[3]
The reaction mixture darkens because these polymeric byproducts are highly conjugated systems, which absorb light in the visible spectrum.[4] Freshly distilled aniline is a colorless or pale yellow oil, but it darkens upon exposure to air and light precisely because of the formation of these colored, oxidized impurities.[5] The process involves the formation of radical cations which then couple to form dimers, trimers, and eventually long-chain polymers known as polyaniline.[6] This process is often acid-catalyzed.[7]
Q2: What are the primary drivers of tar formation?
A2: The primary drivers can be categorized as follows:
-
Oxidation: Aniline's electron-rich nature makes it prone to oxidation, which initiates polymerization.[4] This can be caused by atmospheric oxygen, oxidizing reagents, or even metallic impurities that can catalyze oxidation.
-
High Temperatures: Increased temperature accelerates the rate of side reactions, including polymerization and decomposition.[8][9] Diazonium salts, common intermediates in aniline chemistry, are notoriously unstable at elevated temperatures and decompose to form phenolic tars and other byproducts.[10][11]
-
Inappropriate Acidity (pH): The pH of the reaction medium is critical. In strongly acidic conditions, aniline is protonated to the anilinium ion. While this protects the amine from some unwanted side reactions, it also creates a meta-directing group, which can lead to undesired isomers in electrophilic substitution reactions.[12][13] Insufficient acidity can leave free aniline available to react with intermediates like diazonium salts, leading to azo-coupling side products that contribute to tar.[14]
-
High Reactivity of the Aniline Ring: The amino group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack. This can lead to polysubstitution and other side reactions if not properly controlled.[4][13]
Q3: Are certain aniline reactions more prone to tarring than others?
A3: Yes. Reactions that involve strong oxidizers, strong acids, or thermally unstable intermediates are particularly susceptible.
-
Nitration: Direct nitration of aniline with strong acids like nitric and sulfuric acid is notorious for producing tarry oxidation products.[12][13]
-
Diazotization: The formation of diazonium salts is highly exothermic and requires strict temperature control (typically 0-5 °C). If the temperature rises, the diazonium salt decomposes, leading to tar.[10][14]
-
Friedel-Crafts Reactions: Aniline, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and often leading to complex mixtures and tar. These reactions are generally not recommended for unprotected anilines.
-
Oxidative Polymerization: Any reaction condition that promotes oxidation will lead to the formation of polyaniline tars.[1]
Part 2: Troubleshooting Guide by Reaction Type
This section provides specific troubleshooting advice for common issues encountered during specific aniline reactions.
Issue 1: Diazotization Reaction Turned Black and is Foaming
| Symptom | Probable Cause(s) | Recommended Action(s) |
| Reaction mixture darkens, turns black, and evolves gas (foaming). | 1. Decomposition of the diazonium salt due to the temperature rising above 5 °C.[11][14] 2. Localized heating during the slow addition of sodium nitrite. | 1. Improve Temperature Control: Use an ice-salt bath to maintain a temperature between 0-5 °C. Ensure the thermometer is placed in the reaction mixture, not just the cooling bath. 2. Slow Down Addition: Add the sodium nitrite solution dropwise and very slowly, allowing the heat to dissipate between additions.[14] 3. Ensure Efficient Stirring: Vigorous stirring is essential to prevent localized hot spots. |
| Low yield of the desired product. | 1. Insufficient Acid: The amine must be fully protonated to prevent side reactions.[14] 2. Reagent Quality: The sodium nitrite solution should be freshly prepared. | 1. Increase Acid Concentration: Ensure a sufficient excess of a strong mineral acid (e.g., HCl, H₂SO₄) is used to fully dissolve and protonate the aniline derivative.[14] 2. Verify Reagent Purity: Use high-purity starting materials. |
Issue 2: Acylation/Nitration Reaction Yields a Tarry, Intractable Mess
| Symptom | Probable Cause(s) | Recommended Action(s) |
| Reaction with strong electrophiles (e.g., nitrating mixture) results in a dark, tarry solid. | 1. Oxidation of the Amine: The strongly acidic and oxidizing conditions of nitration can directly oxidize the aniline.[12] 2. High Reactivity: The unprotected amino group is highly activating, leading to multiple nitrations and side reactions.[15] | 1. Protect the Amine Group: The most effective solution is to protect the amino group via acetylation.[15] Reacting aniline with acetic anhydride forms acetanilide.[16] The acetamido group is still an ortho-, para-director but is much less activating, preventing oxidation and over-substitution. The protecting group can be easily removed by hydrolysis after the reaction. |
| Purification is difficult due to the tarry consistency. | Polymerization: The reaction conditions have favored the polymerization of aniline.[17] | 1. Modify Reaction Conditions: If protection is not an option, consider milder reagents or different solvent systems. 2. Purification Strategy: See the "Protocols & Methodologies" section for tar removal techniques. |
Part 3: Protocols & Methodologies
Protocol 1: Amine Protection via Acetylation to Prevent Tarring
This protocol describes the standard procedure for protecting the amine group of aniline before performing electrophilic aromatic substitution.
Objective: To reduce the reactivity of the aniline ring, prevent oxidation, and avoid polysubstitution during reactions like nitration or bromination.[15]
Materials:
-
Aniline
-
Acetic Anhydride
-
Concentrated Hydrochloric Acid
-
Sodium Acetate
-
Water
-
Ice Bath
Procedure:
-
Dissolve the aniline in water and concentrated hydrochloric acid. Aniline itself is not very soluble in water, but the formation of the anilinium chloride salt increases its solubility.[16]
-
Prepare a separate aqueous solution of sodium acetate.
-
To the aniline hydrochloride solution, add acetic anhydride and swirl to mix.
-
Immediately add the sodium acetate solution. The sodium acetate acts as a base to deprotonate the anilinium ion and neutralize the acid formed during the reaction, driving the formation of acetanilide.[16]
-
A white precipitate of acetanilide should form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid acetanilide by vacuum filtration and wash with cold water.
-
The resulting acetanilide is now ready for the subsequent reaction (e.g., nitration).
-
Deprotection: After the desired reaction is complete, the acetyl group can be removed by acid or base-catalyzed hydrolysis to regenerate the amine.
Protocol 2: Work-up and Purification - Tar Removal
If tar formation is unavoidable, these steps can help isolate your product.
Objective: To separate the desired product from the tarry, polymeric byproducts.
Method 1: Acid-Base Extraction
-
Dissolve the entire crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). Your aniline product, being basic, will be protonated and move into the aqueous layer, while the non-basic tarry polymers will remain in the organic layer.[18]
-
Separate the layers. The tar-containing organic layer can be discarded.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.
-
Carefully basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) until the desired aniline product precipitates out or can be extracted.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Method 2: Treatment with Activated Charcoal and Filtration
-
After an initial work-up, dissolve the crude product in a suitable organic solvent.
-
Add a small amount of activated charcoal. The charcoal will adsorb many of the colored, high-molecular-weight tarry impurities.[18]
-
Stir or gently heat the mixture for a short period.
-
Filter the mixture through a pad of Celite (diatomaceous earth) to remove the charcoal and any fine particulates.[18]
-
Remove the solvent under reduced pressure. This method is often used after an acid-base extraction for further purification.
Part 4: Visualization & Workflows
Mechanism of Tar Formation
The primary pathway for tar formation is oxidative polymerization, which proceeds through a radical-mediated mechanism.
Caption: Oxidative polymerization pathway of aniline leading to tar.
Troubleshooting Workflow
When encountering tar in a reaction, this decision tree can guide your troubleshooting process.
Caption: Decision workflow for troubleshooting tar formation.
Part 5: Safety Considerations
Aniline is a hazardous substance and must be handled with extreme care.
-
Toxicity: Aniline is toxic if swallowed, inhaled, or absorbed through the skin.[19][20][21] It can cause serious damage to organs through prolonged or repeated exposure and is suspected of causing genetic defects and cancer.[20][21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[22][23] All manipulations should be performed in a well-ventilated chemical fume hood.[22]
-
Exposure: In case of skin contact, wash immediately with plenty of soap and water.[21] If inhaled, move the person to fresh air.[23] In case of eye contact, rinse cautiously with water for several minutes.[21] Seek immediate medical attention for any significant exposure.
-
Storage: Store aniline in a cool, well-ventilated area away from light and air to minimize degradation and polymerization.[5] It should be kept away from strong oxidizing agents and strong acids.[20]
-
Disposal: Dispose of aniline and any tarry waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.
By understanding the mechanisms behind tar formation and implementing these preventative and corrective strategies, you can significantly improve the outcome of your aniline reactions, leading to higher yields, easier purifications, and more reliable results.
References
- Gospodinova, N., Terlemezyan, L., Mokreva, P., & Kossev, K. (1993). On the mechanism of oxidative polymerization of aniline. Polymer, 34(11), 2434-2437.
- Yadav, P., & Srivastava, V. (n.d.). (a) Reaction mechanism of aniline polymerization through chemical oxidation.
- (2019). MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW.
- (n.d.).
- Carl ROTH. (n.d.).
- PENTA. (2025).
- SIA Toolbox. (n.d.).
- (2014). Aniline Solution (AN2900SS)
- CDH Fine Chemical. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Aniline. PubChem. Retrieved from [Link]
- (2020, November 25).
- (2022).
- Stejskal, J., Sapurina, I., & Trchová, M. (2008). Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Macromolecules.
- Xie, P., Zhang, H., & Wang, S. (2012).
- (2025). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation.
- (n.d.). Effect of reaction temperature on aniline conversion and product...
- (2024). Tar filtration in work-up. Sciencemadness Discussion Board.
- (2020). In nitration of aniline tarry oxidation products are formed. Is tarry some chemical term or is it tarry as in tar like? Quora.
-
(n.d.). Aniline. Wikipedia. Retrieved from [Link]
- (2016). Study of Aniline Polymerization Reactions through the Particle Size Formation in Acidic and Neutral Medium. AIP Publishing.
- (2025). troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. Benchchem.
- (2025).
- (2025).
- (2004).
- (2019). Nitration of aniline. Chemistry Stack Exchange.
- (n.d.). Tar removal using solvent systems. American Chemical Society.
- (2025). ChemInform Abstract: The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products.
-
(n.d.). Reactions of Aniline. Chemistry Steps. Retrieved from [Link]
- (2017). Why does color of aniline change during storage? Please give chemical reactions if possible.
- (2024, March 18). Mastering Aniline's Chemistry Reactions | You Must Know [Video]. YouTube.
- (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.
- (n.d.). Give the diazotization reaction of aniline Also give class 12 chemistry CBSE. Vedantu.
- (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.
-
(n.d.). making diazonium salts from phenylamine (aniline). Chemguide. Retrieved from [Link]
- (2015, February 23).
- Liu, Q., Yong, J., Zhang, J., Ban, T., & Li, X. (2022). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry.
- (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test.
- (2023). Diazotization reaction: Mechanism and Uses. Online Chemistry notes.
- (2022). Why did my reaction mixture turn black upon adding sulfuric acid. Reddit.
- (n.d.).
- (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts.
- (2021). Need help identifying black byproduct in chemical reaction. Reddit.
- (2025). Chapter 3: Orienting Chemistry Towards Sustainability. Books.
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- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 14. benchchem.com [benchchem.com]
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- 16. chem.libretexts.org [chem.libretexts.org]
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- 18. Sciencemadness Discussion Board - Tar filtration in work-up - Powered by XMB 1.9.11 [sciencemadness.org]
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- 23. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Cross-Coupling Reactions of 2-Bromo-6-chloroaniline
Welcome to the technical support center for cross-coupling reactions involving 2-bromo-6-chloroaniline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique electronic and steric properties of this compound present distinct challenges, with catalyst poisoning being a primary failure mode. This guide provides in-depth, experience-driven insights into troubleshooting common issues, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of a cross-coupling reaction with this compound?
A1: Catalyst poisoning refers to the deactivation of the palladium catalyst by chemical species, known as poisons, that bind to the active metal center.[1][2] This interaction can be reversible or irreversible, preventing the catalyst from participating in the catalytic cycle and leading to low or no product yield. In the case of this compound, potential poisons can be introduced from starting materials, reagents, and solvents, or can even be the substrate itself.
Q2: My reaction with this compound is stalled. How do I know if catalyst poisoning is the culprit?
A2: Several key indicators suggest catalyst poisoning:
-
Stalled Reaction: The reaction begins but fails to reach completion, as monitored by techniques like TLC or LC-MS.[2]
-
Formation of Palladium Black: The appearance of a black precipitate is a strong indication of catalyst decomposition to elemental palladium, which is generally inactive for the desired transformation.[3][4]
-
Inconsistent Results: Significant variations in yield between batches can point to trace impurities in reagents or solvents acting as poisons.[2]
-
Formation of Side Products: The emergence of unexpected byproducts, such as hydrodehalogenation (replacement of bromine with hydrogen), can result from altered catalyst activity.[2]
Q3: Can the this compound substrate itself poison the palladium catalyst?
A3: Yes, this is a critical consideration. The aniline functional group, particularly in ortho-substituted cases, can coordinate to the palladium center. This coordination can stabilize certain intermediates but can also lead to the formation of catalytically inactive or dormant complexes, effectively poisoning the catalyst.[5][6][7] The presence of two halogen atoms also influences the electronic properties of the aniline, potentially enhancing its coordinating ability.
Q4: Which of the two halogens, bromine or chlorine, is more likely to cause issues in the cross-coupling reaction?
A4: The primary reactivity difference lies in the rate of oxidative addition, a key step in the catalytic cycle. The C-Br bond is significantly weaker than the C-Cl bond, meaning oxidative addition of the palladium catalyst will occur selectively at the C-Br position. While the aryl chloride is less reactive, the chloride ion itself can act as a catalyst poison by occupying coordination sites on the palladium center.[1][3]
Q5: My reaction using a standard Pd(OAc)₂/phosphine ligand system is unreliable. What are more robust alternatives?
A5: While Pd(OAc)₂ is a common palladium source, its reduction to the active Pd(0) species can be inconsistent.[8][9] For challenging substrates like this compound, using well-defined Pd(II) precatalysts is highly recommended. These precatalysts, often featuring bulky, electron-rich phosphine ligands, are designed for clean and efficient generation of the active monoligated Pd(0) species, leading to more reproducible results.[10]
Troubleshooting Guides
Guide 1: Low or No Conversion
This is the most common issue encountered and can stem from several sources of catalyst deactivation.
Caption: Workflow for diagnosing low conversion.
-
Assess Reagent and Solvent Purity:
-
Causality: Trace impurities are a primary source of catalyst poisons. Sulfur and phosphorus compounds, often present in starting materials or reagents, can irreversibly bind to palladium.[4] Water and solvent-derived impurities, such as peroxides in ethers like dioxane or THF, can lead to catalyst oxidation and deactivation.[3][11]
-
Protocol:
-
Use solvents of the highest purity, preferably anhydrous and degassed.
-
Recrystallize solid reagents, including the this compound and the boronic acid/ester coupling partner, if their purity is questionable.
-
Ensure the base is fresh and has been stored under inert gas. Carbonate and phosphate bases are often less problematic than alkoxides with sensitive substrates.
-
-
-
Verify Inert Atmosphere:
-
Causality: The active Pd(0) catalyst is highly sensitive to oxygen.[12] Oxygen can oxidize Pd(0) to inactive Pd(II) species or lead to the oxidative degradation of phosphine ligands, which are crucial for catalyst stability and reactivity.[3]
-
Protocol:
-
Thoroughly degas the reaction solvent by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Assemble the reaction glassware hot from the oven and cool under a stream of inert gas to remove adsorbed moisture and air.
-
Use Schlenk line techniques or a glovebox for the addition of all reagents, especially the palladium catalyst and ligand.
-
-
-
Evaluate the Catalyst System:
-
Causality: The choice of ligand is critical. For an electron-deficient and sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands are required. These ligands promote the crucial oxidative addition step and stabilize the monoligated Pd(0) intermediate, preventing catalyst agglomeration into palladium black.[5][13]
-
Protocol:
-
Switch to a Precatalyst: If using a simple palladium salt like Pd(OAc)₂, switch to a well-defined precatalyst such as those based on biarylphosphine ligands (e.g., XPhos, SPhos, or RuPhos precatalysts).
-
Ligand Screening: If a precatalyst is not available, screen a panel of bulky, electron-rich phosphine ligands. The optimal ligand can vary depending on the coupling partner.
-
-
| Ligand Type | Key Characteristics | Recommended For |
| Biarylphosphines (e.g., XPhos, SPhos) | Bulky, electron-rich, promote fast reductive elimination. | General-purpose, highly active for challenging substrates. |
| Josiphos-type Ligands | Ferrocene-based, rigid backbone. | Can offer unique selectivity and stability. |
| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors, form robust Pd-complexes. | Particularly effective for aryl chloride activation, though less common for aryl bromides. |
Guide 2: Catalyst Decomposition (Palladium Black Formation)
The formation of palladium black indicates that the Pd(0) species is not sufficiently stabilized by the ligand and is agglomerating.
-
Insufficient Ligand Concentration or Inappropriate Ligand:
-
Causality: The equilibrium between the ligated Pd(0) species and "ligandless" palladium can shift towards the latter if the ligand concentration is too low or if the ligand dissociates too readily.[14] This is especially true at high temperatures.
-
Mitigation:
-
Increase Ligand-to-Palladium Ratio: Increase the molar ratio of ligand to palladium, for example, from 1.1:1 to 1.5:1 or even 2:1.
-
Use Chelating Ligands: Bidentate (chelating) phosphine ligands, such as dppf or Xantphos, can offer greater stability by binding to the metal center at two points, which reduces the likelihood of dissociation.[14]
-
-
-
High Reaction Temperature:
-
Causality: High temperatures can accelerate catalyst decomposition pathways.
-
Mitigation:
-
Lower the Temperature: Once the reaction has initiated, try reducing the temperature.
-
Screen Solvents: A change in solvent may allow for lower reaction temperatures while maintaining solubility and reaction rates. Toluene, dioxane, and 2-methyl-THF are common choices.
-
-
Caption: Common catalyst deactivation pathways.
Experimental Protocols
Protocol 1: General Procedure for Cross-Coupling of this compound
This protocol is a robust starting point and may require optimization for specific coupling partners.
Reagents:
-
This compound (1.0 eq)
-
Boronic Acid or Ester (1.2 - 1.5 eq)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 10:1, or Toluene)
Procedure:
-
To a dry Schlenk flask or vial equipped with a stir bar, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst.
-
Add the degassed solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., EtOAc), and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Proceed with standard aqueous workup and purification.
Protocol 2: Analytical Technique for Identifying Catalyst Poisons
If you suspect impurities in your starting materials are causing catalyst poisoning, analytical techniques can help identify the culprit.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique is highly sensitive for detecting trace metal impurities that could interfere with catalysis. It can detect elements like lead, arsenic, and mercury at parts-per-billion levels.[15]
-
Gas Chromatography - Mass Spectrometry (GC-MS): Useful for identifying volatile organic impurities in solvents or liquid reagents.
-
X-Ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can identify the elemental composition and chemical state of poisons adsorbed on the surface of a recovered (deactivated) catalyst.[16][17]
References
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. Available at: [Link]
-
Catalyst Poisoning Testing. Intertek. Available at: [Link]
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Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. ResearchGate. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts. ResearchGate. Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society. Available at: [Link]
-
Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ACS Catalysis. Available at: [Link]
-
Analysis of Catalysts. tasconusa.com. Available at: [Link]
-
Catalyst Poisoning Solutions. Gulf Bio Analytical. Available at: [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
-
Catalyst poisoning. Wikipedia. Available at: [Link]
-
Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Mozaik. Available at: [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]
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Validation & Comparative
Deconstructing the Aromatic Maze: A Comparative Guide to the ¹H NMR Spectrum of 2-Bromo-6-chloroaniline
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for mapping the chemical architecture of a molecule. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Bromo-6-chloroaniline, a halogenated aromatic amine of interest in synthetic chemistry. In the absence of a publicly available, fully assigned experimental spectrum, this guide will leverage a comparative approach, drawing insights from structurally analogous compounds to predict and interpret the spectral features of our target molecule. This methodology not only offers a robust framework for analyzing this compound but also serves as a practical tutorial on spectral interpretation for substituted aromatic systems.
The Power of Proton NMR in Aromatic Systems
The chemical shifts and splitting patterns of protons on a benzene ring are exquisitely sensitive to the nature and position of its substituents.[1][2] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) perturb the electron density of the aromatic ring, shielding or deshielding the attached protons and causing their signals to shift upfield or downfield, respectively.[3][4] Furthermore, the spin-spin coupling between adjacent protons provides invaluable information about their relative positions.[3] For di- and tri-substituted benzene rings, the resulting splitting patterns can range from simple doublets and triplets to complex multiplets, each encoding the precise substitution pattern.[5]
Predicting the ¹H NMR Spectrum of this compound: A Comparative Analysis
To construct a reliable predicted spectrum for this compound, we will examine the experimental ¹H NMR data of structurally related anilines: 2-bromoaniline, 2-chloroaniline, and 4-bromo-2-chloroaniline. By understanding the individual and combined effects of the bromo, chloro, and amino substituents, we can extrapolate the expected chemical shifts and coupling patterns for our target molecule.
Core Structure and Expected Signal Multiplicity:
This compound possesses three aromatic protons. Due to the dissymmetry of the substitution pattern, we anticipate three distinct signals in the aromatic region of the ¹H NMR spectrum. The protons are designated as H-3, H-4, and H-5.
-
H-3: This proton is ortho to the bromine atom and meta to the chlorine and amino groups.
-
H-4: This proton is meta to both the bromine and chlorine atoms and para to the amino group.
-
H-5: This proton is ortho to the chlorine atom and meta to the bromine and amino groups.
The splitting pattern for each proton will be governed by its coupling to the other two aromatic protons. We expect to see a triplet for H-4 (coupled to two adjacent protons, H-3 and H-5) and two doublets of doublets for H-3 and H-5 (each coupled to two non-equivalent protons).
Comparative Spectral Data:
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6/Aromatic Protons (ppm) | NH₂ (ppm) |
| 2-Bromoaniline | ~6.61 (d) | ~7.08 (t) | ~6.73 (t) | ~7.39 (d) | ~4.01 (s)[6] |
| 2-Chloroaniline | ~6.79 (d) | ~7.10 (t) | ~6.67 (t) | ~7.22 (d) | ~3.99 (br s)[7] |
| 4-Bromo-2-chloroaniline | ~7.38 (d) | - | ~7.07 (dd) | ~6.64 (d) | ~4.08 (s)[8] |
| 2-Bromo-6-chloro-4-nitroaniline | ~8.35 (d) | - | ~8.01 (d) | - | ~4.90 (br s)[9] |
| Predicted: this compound | ~7.2-7.4 | ~6.8-7.0 | ~6.6-6.8 | - | ~4.0-4.5 |
Analysis and Prediction:
-
Amino Group (-NH₂): The amino group is a strong electron-donating group, which generally shields the aromatic protons, causing their signals to appear at a lower chemical shift (upfield).[10][11] The -NH₂ protons themselves typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.[11] In our comparative compounds, the NH₂ signal is consistently around 4 ppm.
-
Halogens (-Br and -Cl): Bromine and chlorine are electron-withdrawing through induction but electron-donating through resonance. Their overall effect is deshielding, shifting the signals of nearby protons downfield.[12] The deshielding effect is most pronounced on the ortho protons.
-
Predicted Chemical Shifts for this compound:
-
H-3: Being ortho to the bromine atom, this proton is expected to be the most deshielded and appear at the highest chemical shift, likely in the range of 7.2-7.4 ppm .
-
H-4: This proton is para to the strongly donating amino group and meta to both halogens. The shielding effect of the amino group is expected to be significant, placing this signal in the middle of the aromatic region, predicted to be around 6.8-7.0 ppm .
-
H-5: This proton is ortho to the chlorine atom. While chlorine is slightly more electronegative than bromine, the overall electronic effects are similar. We predict this signal to be slightly upfield of H-3, in the range of 6.6-6.8 ppm .
-
-NH₂: The amino protons are expected to appear as a broad singlet around 4.0-4.5 ppm .
-
Predicted Splitting Pattern:
-
H-4: Will appear as a triplet due to coupling with H-3 and H-5.
-
H-3 and H-5: Will each appear as a doublet of doublets.
Visualizing the Predicted Spectrum:
Caption: Predicted ¹H NMR spectrum of this compound.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To validate the predicted spectrum, the following experimental protocol is recommended.
Workflow for Sample Preparation and NMR Analysis:
Caption: Workflow for acquiring the ¹H NMR spectrum.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice. Other deuterated solvents like DMSO-d₆ or acetone-d₆ can also be used.
-
Internal Standard: Tetramethylsilane (TMS) is used to reference the chemical shifts to 0.00 ppm.[4]
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16 to 32 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.
-
Conclusion
This guide has provided a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By systematically comparing the spectral data of structurally similar compounds, we have established a robust hypothesis for the chemical shifts and splitting patterns of the target molecule. This approach underscores the power of comparative analysis in spectral interpretation, a critical skill for any researcher in the chemical sciences. The provided experimental protocol offers a clear path to obtaining an empirical spectrum, which will ultimately serve to validate and refine the predictions made herein.
References
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B. S. B., G.; G., M.; K., J.; B. T., G. Synthetic, Infrared, 1Hand 13CNMR Spectral Studies on N-(p-Substituted Phenyl)-p-Substituted Benzenesulphonamides, p-X'C6H4SO2NH- (p-XC6H4), where X' or X = H, CH3, C2H5, F, Cl or Br. ResearchGate. [Link]
-
Aromatics - Organic Chemistry. University of Colorado Boulder. [Link]
-
Short Summary of 1H-NMR Interpretation. University of Wisconsin-Madison. [Link]
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The 1 H NMR chemical shift values ( d ppm) of aniline and... - ResearchGate. ResearchGate. [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
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Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Canadian Science Publishing. [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
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Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. The Royal Society of Chemistry. [Link]
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15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
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First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Proton Magnetic Resonance Spectrum of 2-Chloroaniline-15N. Long-range Coupling Constants to Amino Protons from all Ring Protons. ResearchGate. [Link]
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A Comparative Guide to the ¹³C NMR Spectrum of 2-Bromo-6-chloroaniline
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of aromatic amines is a foundational requirement. 2-Bromo-6-chloroaniline, a halogenated aniline derivative, presents a compelling case study for the power of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic placement of bromine, chlorine, and amino substituents on the aniline ring creates a unique electronic environment, resulting in a distinctive ¹³C NMR spectrum. This guide provides an in-depth analysis of this spectrum, comparing it with related aniline derivatives to offer researchers a clear framework for spectral interpretation and structural verification.
The Unique Spectral Signature of this compound
The ¹³C NMR spectrum of an aromatic compound is exquisitely sensitive to the electronic effects of its substituents. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing halogen atoms (-Br and -Cl) in this compound governs the chemical shifts of the six aromatic carbons.
The amino group, through its +R (resonance) effect, donates electron density to the aromatic ring, primarily at the ortho and para positions, which would typically cause an upfield shift (shielding). Conversely, the halogens exert a strong -I (inductive) effect, withdrawing electron density and causing a downfield shift (deshielding).[1][2] This opposition of effects leads to a nuanced and predictable ¹³C NMR spectrum.
Comparative Spectral Analysis
To fully appreciate the substituent effects in this compound, a comparison with simpler, related molecules is instructive. The following table summarizes the experimental ¹³C NMR chemical shifts for aniline, 2-bromoaniline, 2-chloroaniline, and the target compound, this compound.
| Carbon Atom | Aniline (δ, ppm)[3][4] | 2-Chloroaniline (δ, ppm)[5] | 2-Bromoaniline (δ, ppm)[6][7] | This compound (δ, ppm) |
| C1 (-NH₂) | 146.6 | 142.8 | 144.1 | ~142-145 (Predicted) |
| C2 (-Br/Cl) | 115.2 | 119.7 | 109.4 | ~110-115 (Predicted) |
| C3 | 129.4 | 129.2 | 132.7 | ~130-133 (Predicted) |
| C4 | 118.8 | 121.7 | 119.5 | ~124-127 (Predicted) |
| C5 | 129.4 | 127.4 | 128.4 | ~128-130 (Predicted) |
| C6 (-Br/Cl) | 115.2 | 122.9 | 115.8 | ~120-123 (Predicted) |
Analysis of Trends:
-
C1 (Ipso-Carbon to NH₂): In aniline, this carbon is at ~146.6 ppm. The introduction of ortho-halogens pulls it slightly upfield due to steric hindrance, which can disrupt the coplanarity of the amino group with the ring, slightly reducing its resonance effect.[8]
-
C2 & C6 (Halogen-bearing Carbons): The most significant downfield shifts are observed for the carbons directly bonded to the halogens. In 2-bromoaniline, C2 is found at ~109.4 ppm, a substantial upfield shift from benzene (128.5 ppm) due to the combined resonance effects of NH₂ and Br. In 2-chloroaniline, the C2 is at ~119.7 ppm. For this compound, we predict C2 (bromo-substituted) to be further upfield than C6 (chloro-substituted) due to the "heavy atom effect" of bromine.
-
C3, C4, C5 (Ring Carbons): The chemical shifts of the remaining carbons are a composite result of the inductive withdrawal from the halogens and the resonance donation from the amino group. The para-carbon (C4) is expected to be significantly deshielded compared to aniline, as it is meta to both electron-withdrawing halogens.
Experimental Protocol for ¹³C NMR Acquisition
Achieving a high-quality, interpretable ¹³C NMR spectrum requires careful attention to the experimental setup. The following protocol provides a robust methodology for the analysis of this compound and similar compounds.
1. Sample Preparation:
- Accurately weigh 20-50 mg of the this compound sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[9] CDCl₃ is often a good first choice due to its volatility and ability to dissolve a wide range of organic compounds.
- Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[10]
2. Spectrometer Setup and Calibration:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve maximum homogeneity. This is critical for obtaining sharp, well-resolved peaks.
3. Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
- Pulse Width: A 30° or 45° pulse is recommended to allow for faster repetition rates without saturating the quaternary carbon signals.[11][12]
- Acquisition Time (at): Set to 1-2 seconds.
- Relaxation Delay (d1): A delay of 2-5 seconds is crucial to allow for full relaxation of all carbon nuclei, especially the slower-relaxing quaternary carbons.[13]
- Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required.[14] Start with 1024 scans and increase as necessary to achieve an adequate signal-to-noise ratio.
- Spectral Width: A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the entire range of expected chemical shifts for organic molecules.[15]
4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Perform a baseline correction.
- Reference the spectrum by setting the TMS peak to 0 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).[12]
Visualization of the Analytical Workflow
The process from sample preparation to final spectral analysis can be visualized as a logical workflow.
Caption: Workflow for ¹³C NMR analysis.
Structure-Spectrum Correlation
The relationship between the molecular structure and the resulting ¹³C NMR spectrum is fundamental. The diagram below illustrates the expected chemical shift regions for each carbon atom in this compound based on the principles of substituent effects.
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A Guide to the Spectroscopic Interpretation of 2-Bromo-6-chloroaniline: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is a cornerstone of robust chemical research. Halogenated anilines, a class of compounds integral to the synthesis of a wide array of pharmaceuticals and agrochemicals, often present unique challenges in their characterization due to the complex interplay of electronic and steric effects of multiple halogen substituents. This guide provides an in-depth technical comparison and interpretation of the Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-6-chloroaniline, a key exemplar of such a system.
In an ideal analytical scenario, the definitive characterization of a molecule relies on empirical, experimental data. However, despite a comprehensive search of established spectral databases, including the Spectral Database for Organic Compounds (SDBS) and commercial libraries, publicly available, experimentally acquired ¹H and ¹³C NMR spectra for this compound could not be located. This guide will therefore proceed with a detailed analysis based on high-quality predicted NMR spectra, rigorously cross-referenced and compared with experimental data from structurally analogous compounds. This comparative approach allows for a robust and scientifically grounded interpretation, highlighting the nuanced effects of ortho-halogen substitution on the aniline scaffold.
The Structural Landscape: Predicting the ¹H and ¹³C NMR Spectra of this compound
The molecular structure of this compound dictates a specific electronic and steric environment for each nucleus, which in turn governs its resonance frequency in an NMR experiment. The presence of two different halogen atoms (bromine and chlorine) ortho to the amino group, and on adjacent carbons, creates a highly asymmetric aromatic ring.
¹H NMR Spectroscopy: A Crowded Aromatic Region
The ¹H NMR spectrum of this compound is predicted to show a complex multiplet pattern in the aromatic region, typically between δ 6.5 and 7.5 ppm. The three aromatic protons are chemically non-equivalent, and their signals will be influenced by both the electron-donating amino group and the electron-withdrawing, sterically bulky halogen substituents. The amino group protons are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: Unraveling the Carbon Skeleton
The ¹³C NMR spectrum is anticipated to display six distinct signals for the aromatic carbons, reflecting the lack of symmetry in the molecule. The chemical shifts of these carbons are influenced by the electronegativity of the attached substituents and their position on the ring. The carbons bearing the bromine and chlorine atoms are expected to be significantly deshielded.
Comparative Analysis with Structurally Related Anilines
To substantiate the predicted spectral features of this compound, a comparative analysis with experimentally determined spectra of closely related, commercially available anilines is indispensable.
| Compound | Aromatic Protons (δ, ppm) | Aromatic Carbons (δ, ppm) |
| 2-Bromoaniline | 6.61 (dd), 6.73 (td), 7.08 (td), 7.39 (dd) | 109.4, 115.8, 119.5, 128.4, 132.7, 144.1 |
| 2-Chloroaniline | 6.67 (dd), 6.72 (td), 7.03 (td), 7.22 (dd) | 115.8, 117.5, 121.8, 127.5, 129.3, 142.1 |
| 4-Bromo-2-chloroaniline | 6.63 (d), 7.15 (dd), 7.37 (d) | 109.3, 116.8, 119.9, 130.5, 131.6, 142.1 |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.
The data from these analogs provide a foundational understanding of the individual and combined effects of bromine and chlorine on the aniline ring. For instance, both halogens induce a downfield shift on the carbon to which they are attached. The splitting patterns in the proton spectra of these analogs also offer clues to the expected coupling constants in this compound.
Experimental Protocols
To ensure the acquisition of high-quality NMR data for compounds like this compound, the following experimental protocols are recommended.
Sample Preparation for NMR Spectroscopy
-
Solvent Selection : Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Concentration : For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Filtration : To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.
NMR Data Acquisition Workflow
Caption: Workflow for NMR-based structural elucidation.
Advanced 2D NMR Techniques for Unambiguous Assignment
For a molecule with a complex substitution pattern like this compound, one-dimensional NMR spectra may not be sufficient for a complete and unambiguous assignment of all proton and carbon signals. In such cases, two-dimensional (2D) NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link each aromatic proton to its corresponding carbon atom in this compound.
-
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between different parts of the molecule and for assigning quaternary carbons (those without attached protons).
Beyond NMR: A Multi-technique Approach to Structural Verification
While NMR is a powerful tool, a comprehensive characterization of this compound should be supported by other analytical techniques.
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the presence and number of bromine and chlorine atoms through their characteristic isotopic patterns.
-
Infrared (IR) Spectroscopy : Can identify the presence of key functional groups, such as the N-H stretches of the primary amine (typically in the 3300-3500 cm⁻¹ region) and C-X (halogen) stretches.
Mass Spectrometry and Infrared Spectroscopy Data for a Related Compound
| Technique | Key Observations for a Halogenated Aniline |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. Characteristic isotopic pattern for one bromine and one chlorine atom. |
| Infrared Spectroscopy | N-H stretching bands (asymmetric and symmetric) around 3400-3500 cm⁻¹. Aromatic C=C stretching bands around 1600 cm⁻¹. C-N stretching band around 1300 cm⁻¹. C-Br and C-Cl stretching bands in the fingerprint region. |
Conclusion
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-6-chloroaniline and Its Isomers
In the landscape of pharmaceutical development and chemical research, the unambiguous identification of isomeric compounds is a critical challenge. Halogenated anilines, key building blocks in the synthesis of numerous active pharmaceutical ingredients and specialty chemicals, often present as complex mixtures of isomers. This guide provides an in-depth analysis of the mass spectrometry fragmentation of 2-bromo-6-chloroaniline, a compound of significant interest. Through a combination of predictive analysis and comparison with experimental data from its isomer, 2-bromo-4-chloroaniline, we will explore the nuances of its fragmentation behavior under electron ionization (EI). Furthermore, we will compare the insights derived from mass spectrometry with those obtained from alternative analytical techniques, offering a comprehensive perspective for researchers and scientists in the field.
The Analytical Challenge of Differentiating Dihalogenated Aniline Isomers
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of this compound
Due to the limited availability of public domain experimental mass spectra for this compound, this section presents a predicted fragmentation pathway based on established principles of mass spectrometry for halogenated and amino-substituted aromatic compounds.
The molecular formula for this compound is C₆H₅BrClN, with a monoisotopic molecular weight of approximately 204.929 Da.[1] The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br with nearly equal natural abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with a natural abundance ratio of approximately 3:1) will result in a characteristic isotopic pattern for the molecular ion and any fragment ions containing these halogens.[2][3]
The primary fragmentation events under electron ionization are expected to be:
-
Loss of a Bromine Radical: This is often a favorable fragmentation pathway for brominated compounds, leading to the formation of a stable chlorophenylaminyl cation.[3][4]
-
Loss of a Chlorine Radical: While generally less favorable than bromine loss, the cleavage of the C-Cl bond will also contribute to the spectrum.[3]
-
Loss of Halogen Halides (HBr or HCl): Elimination of HBr or HCl can occur, leading to the formation of a benzyne radical cation.
-
Loss of HCN: A common fragmentation pathway for anilines, involving the cleavage of the aromatic ring.[5]
The predicted major fragment ions and their corresponding m/z values are summarized in the table below.
Proposed Fragmentation Pathway of this compound
Caption: Predicted EI-MS fragmentation of this compound.
Comparative Analysis: Experimental Fragmentation of 2-Bromo-4-chloroaniline
To provide a tangible comparison, we will examine the experimental mass spectrum of the isomeric compound 2-bromo-4-chloroaniline, available from the NIST Mass Spectrometry Data Center.[6][7] The substitution pattern in this isomer (para and ortho to the amino group) is expected to influence the relative stability of the fragment ions compared to the 2,6-disubstituted isomer.
The molecular weight and elemental composition are identical to this compound. The mass spectrum of 2-bromo-4-chloroaniline exhibits a prominent molecular ion peak cluster and several characteristic fragment ions.
| m/z (Predicted for this compound) | Predicted Fragment Ion | m/z (Experimental for 2-Bromo-4-chloroaniline) [6] | Experimental Fragment Ion | Proposed Neutral Loss |
| 205/207/209 | [C₆H₅BrClN]⁺˙ (Molecular Ion) | 205/207/209 | [C₆H₅BrClN]⁺˙ (Molecular Ion) | - |
| 126/128 | [C₆H₅ClN]⁺ | 126/128 | [C₆H₅ClN]⁺ | Br |
| 170/172 | [C₆H₅BrN]⁺ | Not prominent | - | Cl |
| 90 | [C₆H₄N]⁺ | 90 | [C₆H₄N]⁺ | Br, Cl |
| 63/64 | [C₅H₃]⁺ / [C₅H₄]⁺˙ | 63 | [C₅H₃]⁺ | Br, Cl, HCN |
Analysis of Differences:
The most striking predicted difference lies in the relative abundance of the fragments resulting from the initial loss of chlorine versus bromine. In 2-bromo-4-chloroaniline, the loss of a bromine radical to form the ion at m/z 126/128 is a major fragmentation pathway. The loss of a chlorine radical is significantly less pronounced. For this compound, steric hindrance from the two ortho substituents could potentially influence the initial fragmentation, though the preferential loss of the weaker C-Br bond is still expected to dominate. The subsequent fragmentation of the initial halogen-loss products to the ion at m/z 90 is observed in the experimental spectrum and is predicted for the 2,6-isomer.
Alternative Analytical Techniques for Isomer Differentiation
While mass spectrometry provides invaluable information, a multi-technique approach is often necessary for the definitive identification of isomers.
Gas Chromatography (GC)
When coupled with mass spectrometry (GC-MS), gas chromatography separates isomers based on their boiling points and interactions with the stationary phase of the GC column.[8] Due to differences in their dipole moments and molecular shapes, this compound and its isomers are expected to have different retention times, allowing for their separation prior to mass analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the substitution pattern on an aromatic ring.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the substituents. For this compound, the symmetry would lead to a simpler spectrum compared to the less symmetric 2-bromo-4-chloroaniline.
-
¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts are also indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The N-H stretching vibrations of the primary amine group and the C-H and C-X (X=Cl, Br) bending vibrations in the fingerprint region can provide clues to the substitution pattern, although distinguishing between isomers based on IR spectra alone can be challenging.
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound using gas chromatography-mass spectrometry.
1. Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Prepare a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) for calibration.
2. GC-MS Instrumentation
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization.
3. GC Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
4. MS Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-350.
-
Scan Speed: 1000 amu/s.
5. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern and compare it to the predicted pattern and the spectrum of any available isomeric standards.
Workflow for Isomer Differentiation
Caption: A multi-technique workflow for isomer identification.
Conclusion
The differentiation of halogenated aniline isomers is a common yet critical task in chemical analysis. This guide has provided a detailed look into the predicted mass spectrometry fragmentation of this compound, highlighting the expected fragmentation pathways and the characteristic isotopic patterns. By comparing this predicted behavior with the experimental data for its isomer, 2-bromo-4-chloroaniline, we can appreciate the subtle yet important differences in their mass spectra. Furthermore, the inclusion of alternative analytical techniques such as GC, NMR, and IR spectroscopy underscores the importance of a multi-faceted approach to achieve confident structural elucidation. The provided experimental protocol for GC-MS analysis serves as a practical starting point for researchers working with these challenging compounds.
References
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chloro-6-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 2-Bromo-4-chloroaniline. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Bromo-2-chloro-6-iodoaniline. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-6-chlorobenzenamine. National Center for Biotechnology Information. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3-chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]
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NIST. (n.d.). 2-Bromo-4-chloroaniline. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification results of chloroanilines -comparison of GC/MS, GC/MS-MS... Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. PubMed Central. Retrieved from [Link]
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A Comparative Guide to the Analytical Characterization of 2-Bromo-6-chloroaniline
In the landscape of pharmaceutical development and chemical research, the rigorous characterization of intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. 2-Bromo-6-chloroaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands a multi-faceted analytical approach to confirm its identity, purity, and stability. This guide provides an in-depth comparison of chromatographic and spectroscopic methods for the comprehensive characterization of this compound, offering field-proven insights and experimental protocols for researchers, scientists, and drug development professionals.
The Critical Role of Analytical Characterization
This compound serves as a crucial intermediate in organic synthesis, including in the production of certain pharmaceuticals.[1] Its precise chemical structure and the absence of impurities are critical for the desired reaction outcomes and the safety profile of the subsequent products. Therefore, robust analytical methods are essential for quality control, process optimization, and regulatory compliance. This guide will explore the utility of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and various spectroscopic techniques in achieving a thorough characterization.
Chromatographic Techniques: A Tale of Two Phases
Chromatography is the cornerstone of separation science, and for a semi-volatile compound like this compound, both GC and HPLC offer powerful, yet distinct, advantages.
Gas Chromatography (GC): The Volatility-Driven Separation
Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds. In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of analytes between the two phases.
Causality in Experimental Choices: The choice of a low-polarity stationary phase, such as one based on polydimethylsiloxane (e.g., SE-54 or TR-1), is driven by the non-polar nature of the substituted aniline, allowing for good separation based on boiling points and subtle polarity differences among isomers. A temperature-programmed elution is crucial for ensuring sharp peaks and efficient separation of any potential impurities that may have different volatilities.
Experimental Protocol: GC Analysis of this compound
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a capillary column (e.g., TR-1, 30 m x 0.32 mm x 0.25 µm).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent like methylene chloride or acetone to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Detector Temperature: 300°C (FID) or MS transfer line at 280°C.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time, which can be compared to a reference standard. The peak area provides a quantitative measure of its concentration. The NIST WebBook provides retention indices for this compound, which can aid in its identification.[2]
High-Performance Liquid Chromatography (HPLC): The Polarity-Governed Separation
HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase.
Causality in Experimental Choices: Reversed-phase HPLC (RP-HPLC) is the method of choice for substituted anilines. A C18 column is selected for its hydrophobic stationary phase, which retains the analyte based on its non-polar character. The mobile phase, a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, is optimized to achieve the desired retention and separation from potential impurities. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of more strongly retained components.
Experimental Protocol: RP-HPLC Analysis of this compound
-
Instrumentation: An HPLC system with a gradient pump, a UV-Vis detector, a column thermostat, and an autosampler.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.
-
Gradient: Start with 30% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: The retention time of the major peak is used for identification against a standard, and the peak area is used for quantification. This method is adaptable from established procedures for similar halogenated anilines.[3][4][5]
Comparative Analysis of Chromatographic Methods
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and boiling point. | Separation based on polarity and partitioning. |
| Applicability | Suitable for volatile and semi-volatile, thermally stable compounds. | Broad applicability, including non-volatile and thermally labile compounds. |
| Sensitivity | High sensitivity, especially with specific detectors like ECD or MS. | Good sensitivity, particularly with UV or MS detectors. |
| Resolution | Excellent resolution for complex mixtures of volatile compounds. | High resolution, especially for non-volatile compounds and isomers. |
| Sample Derivatization | May be required for polar compounds to increase volatility. | Generally not required. |
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in a sample, serving as orthogonal techniques to chromatography for unequivocal identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR).
Expert Insights: For this compound, ¹H NMR is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns providing definitive proof of the substitution pattern on the benzene ring. The integration of these signals confirms the number of protons in each environment. ¹³C NMR will reveal the number of unique carbon atoms and their chemical environments. Spectral data for related compounds can be found in databases like ChemicalBook and PubChem.[6][7][8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.
Expert Insights: The IR spectrum of this compound will exhibit characteristic peaks for the N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and C-H stretching and bending vibrations of the aromatic ring. The presence of C-Br and C-Cl stretching vibrations will also be observed in the fingerprint region. Spectral data for similar compounds is available in the NIST WebBook and other databases.[10][11][12][13]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expert Insights: When coupled with GC (GC-MS), mass spectrometry provides a powerful tool for both separation and identification. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum, providing a high degree of confidence in the identification.[14][15]
Integrated Analytical Workflow
A robust characterization of this compound involves a logical and integrated workflow, leveraging the strengths of multiple analytical techniques.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Thermal Analysis: Assessing Physicochemical Properties
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical information about the physical properties and thermal stability of a material.[16]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and purity of a crystalline solid. A sharp melting endotherm is indicative of a pure compound.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles.
Conclusion: A Multi-Modal Approach for Unquestionable Quality
The comprehensive characterization of this compound is not reliant on a single analytical technique but rather on the synergistic application of multiple, orthogonal methods. Chromatographic techniques like GC and HPLC are indispensable for assessing purity and identifying impurities, while spectroscopic methods such as NMR, IR, and MS provide unequivocal structural confirmation. Thermal analysis complements this by defining critical physicochemical properties. By integrating these methods into a robust analytical workflow, researchers and drug development professionals can ensure the quality, consistency, and safety of this vital chemical intermediate, thereby upholding the integrity of the entire manufacturing process.
References
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- 2-BROMO-6-CHLORO-4-NITROANILINE(99-29-6) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
- Method 8131: Aniline and Selected Derivatives by Gas Chrom
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- 4-Bromo-2,6-dichloroaniline(697-88-1) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
- Aniline, 2-bromo-6-chloro - NIST WebBook. (n.d.). NIST.
- This compound | 59772-49-5 - ChemicalBook. (n.d.). ChemicalBook.
- GC separation of chloroaniline and bromoaniline isomers on the... | Download Scientific Diagram - ResearchGate. (n.d.).
- 2-Bromo-4-chloroaniline - NIST WebBook. (n.d.). NIST.
- 2-Bromo-4-chloroaniline - NIST WebBook. (n.d.). NIST.
- 2-Bromo-4-chloroaniline - NIST WebBook. (n.d.). NIST.
- 4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169 - PubChem. (n.d.). PubChem.
- This compound | LGC Standards. (n.d.). LGC Standards.
- This compound - LGC Standards. (n.d.). LGC Standards.
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- 697-88-1|4-Bromo-2,6-dichloroaniline|BLD Pharm. (n.d.). BLD Pharm.
- 4-Bromo-2,6-dichloroaniline - NIST WebBook. (n.d.). NIST.
- 2-Bromo-3-chloroaniline | C6H5BrClN | CID 11843442 - PubChem. (n.d.). PubChem.
- 2-Bromo-6-chlorobenzenamine | C6H5BrClN | CID 12406853 - PubChem. (n.d.). PubChem.
- 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem. (n.d.). PubChem.
- 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832 - PubChem. (n.d.). PubChem.
- Chemical Properties of 2-Bromo-4-chloroaniline (CAS 873-38-1) - Cheméo. (n.d.). Cheméo.
- A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products - Benchchem. (n.d.). Benchchem.
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- (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations - ResearchGate. (2025, August 5).
- (PDF) Handbook of Thermal Analysis and Calorimetry, v.6, Recent Advances, Techniques and Applications - ResearchGate. (2018, March 13).
- 2-Bromo-4-chloroaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Scientific Chemicals.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Analysis of 2-Bromo-6-chloroaniline
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. 2-Bromo-6-chloroaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can directly influence the impurity profile of the subsequent API. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, compare HPLC with a viable alternative—Gas Chromatography (GC)—and provide detailed, actionable protocols grounded in established scientific principles and regulatory expectations.
The analytical objective is to develop and validate a method that is specific, accurate, precise, and robust for the quantification of this compound and the detection of its potential process-related impurities. This requires a deep understanding of the analyte's physicochemical properties and the principles of chromatographic separation.
The Cornerstone of Purity Assessment: Reversed-Phase HPLC (RP-HPLC)
For the analysis of moderately polar and non-volatile compounds like this compound, RP-HPLC is the undisputed workhorse of the pharmaceutical industry.[1] Its versatility, high resolution, and quantitative accuracy make it the primary choice for purity and impurity profiling.[1][2] The separation in RP-HPLC is governed by the partitioning of the analyte between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase.
Method Development Rationale: A Self-Validating System
The development of a robust HPLC method is a systematic process guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) and Q14, which emphasize a science- and risk-based approach.[3][4][5][6][7] The goal is to create a method that is "fit for purpose."
A C18 column is the logical first choice for this compound due to the aromatic and hydrophobic nature of the molecule.[1] The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, allows for the fine-tuning of retention and selectivity. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is often beneficial for halogenated anilines to ensure the analyte is in a consistent ionic state, leading to improved peak shape and reproducibility.[1]
UV detection is ideal for this analyte due to the presence of the chromophoric aromatic ring. A photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a representative method for the purity analysis of this compound, based on established practices for similar halogenated anilines.[1][8][9]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 40% B2-15 min: 40% to 80% B15-18 min: 80% B18.1-22 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection. |
System Suitability:
In accordance with United States Pharmacopeia (USP) General Chapter <621>, a system suitability test must be performed before sample analysis to ensure the chromatographic system is performing adequately.[10][11][12][13]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (from 5 replicate injections of a standard) |
Workflow for HPLC Purity Analysis of this compound
Caption: Workflow for HPLC purity analysis of this compound.
Alternative Methodologies: A Comparative Perspective
While HPLC is the primary choice, other techniques offer orthogonal information and can be valuable for a comprehensive purity assessment.
Gas Chromatography (GC): A Powerful Tool for Volatile Impurities
Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds.[14] It is particularly useful for identifying and quantifying residual solvents and volatile process-related impurities that may not be well-retained or resolved by RP-HPLC. For halogenated anilines, GC can be a powerful analytical tool, often coupled with a mass spectrometer (MS) for definitive peak identification.[15][16]
Method Development Rationale:
The polar nature of the aniline functional group can sometimes lead to peak tailing in GC.[8] Derivatization, for instance, by acylation, can improve peak shape and thermal stability, though it adds a step to the sample preparation process.[15] However, with modern capillary columns, direct analysis is often feasible. A mid-polarity column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase, typically provides good selectivity for this class of compounds.
Experimental Protocol: GC-MS Method
This protocol provides a general framework for the GC-MS analysis of this compound.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| GC-MS System | Gas Chromatograph with Mass Spectrometric Detector |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Polydimethylsiloxane |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial: 100°C, hold for 1 minRamp: 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source | Electron Ionization (EI), 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 50-350 |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL. |
Workflow for GC-MS Impurity Analysis
Caption: Workflow for GC-MS analysis of halogenated anilines.
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC is dictated by the specific analytical need.
| Feature | HPLC-UV/PDA | Gas Chromatography (GC-MS) |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Primary Use Case | Purity assay, quantification of non-volatile impurities. | Identification of volatile impurities, residual solvents. |
| Sensitivity | Good, dependent on the analyte's chromophore. | Excellent, especially with MS detection. |
| Resolution | High, easily optimized with mobile phase and column choice. | Very high, dependent on column length and phase. |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization for polar analytes. |
| Analysis Time | Typically 15-30 minutes. | Can be faster, often under 20 minutes. |
| Data Output | Quantitative (area %), spectral information (PDA). | Quantitative, provides structural information (mass spectrum). |
The Rise of UPLC: A High-Throughput Alternative
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns with sub-2 µm particles, UPLC systems operate at much higher pressures, resulting in faster analysis times, improved resolution, and greater sensitivity.[2][17][18][19] For high-throughput screening in drug development, UPLC offers a considerable advantage by reducing analytical cycle times without compromising data quality.[19] The principles of method development are the same as for HPLC, but the operational parameters are adjusted to leverage the benefits of the smaller particle size.[17]
Performance Comparison: HPLC vs. UPLC
| Parameter | HPLC | UPLC | Advantage of UPLC |
| Analysis Time | Longer (e.g., 20-30 min) | Significantly shorter (e.g., < 5 min) | Higher throughput |
| Resolution | Good | Higher | Better separation of closely eluting impurities |
| Sensitivity | Good | Higher (sharper peaks) | Improved detection of trace impurities |
| Solvent Consumption | Higher | Lower | Reduced cost, more environmentally friendly |
| System Backpressure | Lower | Significantly higher | Requires specialized instrumentation |
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity assessment of this compound, a validated RP-HPLC method stands as the primary choice for routine quality control. It offers a robust, precise, and accurate means of quantifying the main component and known non-volatile impurities.
However, a truly comprehensive understanding of a compound's purity profile is best achieved through an integrated approach. Orthogonal techniques like Gas Chromatography are not merely alternatives but are complementary, providing crucial information about volatile impurities that might be missed by HPLC. For laboratories focused on high-throughput analysis and rapid method development, UPLC presents a compelling evolution of liquid chromatography.
Ultimately, the selection and implementation of these analytical techniques should be guided by a thorough understanding of the synthetic process, potential impurities, and the stringent requirements of the pharmaceutical industry. By grounding our methodologies in sound scientific principles and adhering to regulatory guidelines, we can ensure the quality and safety of the materials that form the foundation of modern medicine.
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A Senior Application Scientist's Guide to the GC-MS Analysis of 2-Bromo-6-chloroaniline Reaction Mixtures
This guide provides an in-depth, comparative analysis of methodologies for the characterization of 2-Bromo-6-chloroaniline reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple protocol, offering a validated analytical strategy grounded in fundamental principles. We will explore the causality behind experimental choices, compare the recommended GC-MS approach with viable alternatives, and provide the technical data necessary for successful implementation.
The Analytical Challenge: Understanding this compound
This compound is a halogenated aromatic amine, a class of compounds essential in the synthesis of pharmaceuticals and agrochemicals.[1] The analysis of its reaction mixtures presents a distinct set of challenges. The primary amine group imparts polarity, which can lead to poor chromatographic peak shape (tailing) and potential thermal degradation in a hot GC inlet.[2] Furthermore, reaction mixtures are inherently complex, containing starting materials, reagents, solvents, and potential side-products that can interfere with the analysis.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an exceptionally powerful technique for this application, offering the high chromatographic resolution needed to separate components of a complex mixture and the high selectivity of mass spectrometry for unambiguous identification.[1] However, a robust methodology is required to overcome the inherent challenges of analyzing a polar amine like this compound.
Recommended Analytical Strategy: Derivatization Followed by GC-MS
To ensure a reliable and reproducible analysis, we recommend a strategy centered on chemical derivatization prior to GC-MS injection. Derivatization chemically modifies the analyte to improve its analytical properties.[3] Specifically, we will focus on acylation, which addresses the core challenges of analyzing polar amines.
The Rationale for Derivatization:
-
Increased Volatility: Replacing the polar N-H bond with a nonpolar acyl group reduces intermolecular hydrogen bonding, lowering the analyte's boiling point and allowing it to move more efficiently through the GC column.[2]
-
Improved Thermal Stability: The resulting N-acyl derivative is generally more stable at the high temperatures used in the GC injector and column, preventing on-column degradation and ensuring accurate quantification.[2]
-
Enhanced Peak Shape: By reducing the molecule's polarity, derivatization minimizes unwanted interactions with active sites in the GC system (e.g., silanol groups in the liner or on the column), resulting in sharp, symmetrical chromatographic peaks.[2]
The entire analytical process, from sample preparation to data interpretation, is a self-validating system designed for accuracy and precision.
Caption: Experimental workflow for GC-MS analysis of this compound.
Step-by-Step Experimental Protocol: Sample Preparation & Derivatization
This protocol details the extraction of the analyte from an aqueous/organic reaction mixture followed by derivatization with Trifluoroacetic Anhydride (TFAA).
Materials:
-
Dichloromethane (DCM)
-
10 M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Trifluoroacetic Anhydride (TFAA)
-
Separatory Funnel, Glassware, Nitrogen Evaporation System
Procedure:
-
Extraction:
-
In a separatory funnel, take a known volume of the aqueous reaction mixture.
-
Adjust the pH to >11 by adding 10 M NaOH dropwise. This ensures the aniline is in its free base form for efficient extraction into an organic solvent.[1]
-
Add 30 mL of DCM, shake vigorously for 2 minutes, and allow the layers to separate.[1]
-
Drain the lower organic (DCM) layer into a flask containing anhydrous sodium sulfate to remove residual water.[1]
-
Repeat the extraction two more times with fresh DCM, combining all organic extracts.
-
Concentrate the dried extract to approximately 1 mL under a gentle stream of nitrogen.[1]
-
-
Derivatization with TFAA: [2]
-
Transfer the 1 mL concentrated extract to a 2 mL reaction vial.
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial tightly, vortex for 30 seconds, and heat at 60°C for 30 minutes.[2]
-
After cooling, evaporate the excess solvent and reagent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 1 mL of ethyl acetate. The sample is now ready for GC-MS analysis.[2][4]
-
Recommended GC-MS Parameters
The following parameters are a robust starting point for the analysis of the TFAA-derivatized this compound. Optimization may be required based on the specific instrumentation used.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for detecting trace components in the reaction mixture.[1] |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte while minimizing the risk of thermal degradation.[5] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency.[1] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film, 5% Phenyl Polydimethylsiloxane (e.g., DB-5ms) | A standard, non-polar column that provides excellent separation for a wide range of semi-volatile organic compounds.[5] |
| Oven Program | 60°C (hold 2 min), then 10°C/min to 280°C (hold 5 min) | A general-purpose temperature ramp that allows for the separation of volatile solvents from the higher-boiling derivatized analyte.[1] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Ion Source Temperature | 230°C | A standard temperature that balances efficient ionization with minimal thermal degradation of ions. |
| Mass Scan Range | 50 - 450 amu | Covers the expected mass of the derivatized parent molecule and its significant fragments. |
Data Interpretation: Identifying the Target Analyte
Accurate identification hinges on understanding the mass spectrum of the derivatized analyte. The presence of both a bromine and a chlorine atom creates a highly characteristic isotopic pattern for the molecular ion.
-
Chlorine Isotopes: ⁷⁵Cl (75.8%) and ³⁷Cl (24.2%), an approximate 3:1 ratio.[6]
-
Bromine Isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), an approximate 1:1 ratio.[6]
The TFAA derivative of this compound (C₈H₄BrClF₃NO) has a monoisotopic mass of 300.92 Da. The molecular ion region will exhibit a unique cluster of peaks at M, M+2, and M+4 due to the combined isotopic contributions of Br and Cl. The expected relative intensity ratio for a fragment containing one Br and one Cl is approximately 3:4:1.[7]
Expected Mass Spectrum and Fragmentation
Upon electron ionization, the derivatized molecule will fragment in a predictable manner. The primary fragmentation is often the loss of the trifluoroacetyl group or cleavage adjacent to the aromatic ring.
Caption: Proposed EI fragmentation of TFAA-derivatized this compound.
Summary of Expected Analytical Data
| Analyte | Expected Retention Time (min) | Molecular Ion (m/z) and Isotopic Pattern (Relative Intensity) | Key Fragment Ions (m/z) |
| 2-Bromo-6-chloro-N-(trifluoroacetyl)aniline | ~15-20 (method dependent) | 301, 303, 305 (approx. 3:4:1) | 232/234/236 ([M-CF₃]⁺), 204/206/208 ([M-COCF₃]⁺), 126 |
Comparison with Alternative Analytical Methods
While GC-MS with derivatization is a robust method, other techniques can be employed, each with its own set of advantages and limitations. The choice of method should be guided by the specific analytical requirements, such as desired sensitivity, sample throughput, and available instrumentation.[8]
| Feature | GC-MS (with Derivatization) | HPLC-UV | LC-MS/MS |
| Principle | Volatility-based separation with mass-based detection. | Polarity-based separation with UV absorbance detection. | Polarity-based separation with highly selective mass-based detection. |
| Derivatization | Required to improve volatility and peak shape.[2] | Not Required , simplifying sample preparation.[9] | Not Required , allowing direct analysis of the polar analyte.[10] |
| Sensitivity | High to Very High | Moderate | Exceptional |
| Selectivity | Very High (mass fragmentation provides structural information).[8] | Low (risk of co-elution with impurities having similar UV spectra). | Exceptional (uses specific precursor-product ion transitions).[10] |
| Key Advantage | Excellent for structural confirmation and resolving isomers. | Simple, cost-effective, and high-throughput for routine analysis.[11] | Unmatched sensitivity and selectivity for trace analysis in complex matrices.[10] |
| Key Disadvantage | Extra sample preparation step (derivatization).[3] | Lower sensitivity and potential for interferences.[9] | Higher instrument cost and complexity. |
Conclusion
The successful GC-MS analysis of a this compound reaction mixture is contingent upon a method that directly addresses the analyte's polarity. The recommended workflow, incorporating an alkaline liquid-liquid extraction followed by acylation with TFAA, provides a robust and reliable means to achieve excellent chromatographic performance and confident analyte identification. The characteristic isotopic signature from the bromine and chlorine atoms serves as a definitive confirmation of the analyte's identity. By understanding the principles behind each step—from sample preparation to mass spectral interpretation—and by considering the relative strengths of alternative techniques, researchers can select and implement the most appropriate analytical strategy for their specific objectives.
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Lange, F. T., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Available at: [Link]
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Jain, G., et al. (2000). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology. Available at: [Link]
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Dasgupta, A., et al. (1998). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of Forensic Sciences. Available at: [Link]
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University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Available at: [Link]
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A Comparative Analysis of Reactivity: 2-Bromo-6-chloroaniline vs. 2,6-dichloroaniline
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the subtle yet significant differences in the reactivity of halogenated anilines can dictate the success or failure of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity profiles of two closely related ortho-dihaloanilines: 2-Bromo-6-chloroaniline and 2,6-dichloroaniline. By examining the electronic and steric influences of the halogen substituents, we will explore their differential behavior in key organic transformations, supported by experimental insights and mechanistic principles.
Foundational Chemical Principles: The Halogen's Role
The reactivity of anilines is fundamentally governed by the electron density of the aromatic ring and the nucleophilicity of the amino group. Halogen substituents at the ortho positions, as in our two molecules of interest, exert powerful and competing electronic effects:
-
Inductive Effect (-I): Both chlorine and bromine are more electronegative than carbon, leading to a strong electron-withdrawing inductive effect. This effect deactivates the aniline ring, making it less susceptible to electrophilic attack and reducing the basicity of the amino group.[1]
-
Resonance Effect (+R): The lone pairs on the halogen atoms can be donated to the aromatic ring through resonance, which partially counteracts the inductive effect by increasing electron density, particularly at the ortho and para positions.[2]
The interplay of these effects, combined with steric hindrance from the ortho substituents, dictates the reactivity of the molecule in various reaction classes.
Comparative Reactivity in Key Synthetic Transformations
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[3][4][5] The rate-determining step in many of these reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst.[6][7]
Key Reactivity Difference: The C-Br bond is weaker and longer than the C-Cl bond. Consequently, the oxidative addition of an aryl bromide to a palladium catalyst is generally faster and occurs under milder conditions than that of the corresponding aryl chloride.[6]
This principle directly translates to the comparative reactivity of our target molecules. In a competitive scenario or when aiming for selective mono-arylation, the bromine atom of this compound will react preferentially.
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[10] The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).[11][12][13]
Key Reactivity Difference: The reactivity order of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is influenced by the electronegativity of the halogen. The more electronegative the halogen, the more it polarizes the C-X bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Therefore, 2,6-dichloroaniline is generally more reactive than this compound in SNAr reactions, assuming the chlorine atom is the target for substitution.
Experimental Protocol for a Comparative SNAr Reaction:
-
Setup: In separate, identical reaction vessels, dissolve equimolar amounts of this compound and 2,6-dichloroaniline in a suitable polar aprotic solvent (e.g., DMSO).
-
Reagents: Add an excess of a strong nucleophile, such as sodium methoxide (NaOMe).
-
Reaction: Heat the reactions to a specific temperature (e.g., 100 °C) and monitor the progress over time using an appropriate analytical technique (e.g., GC-MS or HPLC).
-
Analysis: Compare the rates of consumption of the starting materials and the formation of the corresponding methoxy-substituted products. It is expected that the reaction with 2,6-dichloroaniline will proceed at a faster rate.
Caption: General Mechanism for Nucleophilic Aromatic Substitution.
Diazotization involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt.[14][15] These salts are versatile intermediates for a wide range of transformations, including Sandmeyer and Schiemann reactions.[15]
Key Reactivity Considerations: The diazotization reaction is initiated by the nucleophilic attack of the amino group on the nitrosyl cation (or a related species). The nucleophilicity of the amino group is a key factor. As both this compound and 2,6-dichloroaniline have two ortho-halogen substituents, the basicity and nucleophilicity of their amino groups are significantly reduced compared to aniline.
The electronic difference between bromine and chlorine is subtle in this context. Chlorine is more electronegative than bromine, suggesting it might have a slightly stronger deactivating effect on the amino group. However, the difference in reactivity is likely to be minimal and highly dependent on the specific reaction conditions, such as the acid medium used.[16][17][18]
Steric Effects
The presence of two ortho substituents in both molecules creates significant steric hindrance around the amino group.[19] This steric crowding can influence the rate of reactions involving the amino group, such as acylation or alkylation, by impeding the approach of reagents. The van der Waals radius of bromine (1.85 Å) is larger than that of chlorine (1.75 Å), meaning this compound is sterically more hindered than 2,6-dichloroaniline. This difference could lead to slower reaction rates for this compound in reactions where the amino group is the reactive center and the transition state is sensitive to steric bulk.
Summary of Reactivity Comparison
| Reaction Type | More Reactive Species | Rationale |
| Palladium-Catalyzed Cross-Coupling | This compound | Weaker C-Br bond leads to faster oxidative addition.[6] |
| Nucleophilic Aromatic Substitution (SNAr) | 2,6-dichloroaniline | Higher electronegativity of Cl makes the carbon more electrophilic. |
| Diazotization | Similar Reactivity | Both are highly deactivated; minor differences expected. |
| Reactions at the Amino Group (e.g., Acylation) | 2,6-dichloroaniline (potentially) | Less steric hindrance from chlorine compared to bromine. |
Conclusion
The choice between this compound and 2,6-dichloroaniline as a starting material should be guided by the specific transformation being planned. For reactions involving the selective cleavage of a carbon-halogen bond, such as palladium-catalyzed cross-couplings, the bromo-chloro derivative offers a distinct advantage in reactivity at the bromine site. Conversely, for nucleophilic aromatic substitution reactions, the dichloro analogue is the more reactive substrate. The steric and electronic differences between the two, though subtle, are significant enough to influence reaction outcomes and should be a key consideration in experimental design.
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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A Comparative Guide to the Electronic Effects of Substituents in 2-Bromo-6-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Delicate Balance of Electronic Effects in Substituted Anilines
Aniline and its derivatives are fundamental building blocks in organic chemistry, with their utility spanning the synthesis of dyes, polymers, and pharmaceuticals. The reactivity of the aniline scaffold, particularly the basicity and nucleophilicity of the amino group, is exquisitely sensitive to the nature and position of substituents on the aromatic ring. These substituents exert their influence through a combination of electronic effects: the through-bond inductive effect (-I) and the through-space resonance effect (+R or -R).
This guide focuses on 2-Bromo-6-chloroaniline, a di-ortho-substituted aniline. The presence of two halogen atoms directly adjacent to the amino group introduces a fascinating interplay of steric and electronic effects that significantly modulates its chemical properties. Understanding these effects is paramount for predicting its behavior in reactions such as N-acylation, alkylation, and electrophilic aromatic substitution.
Deconstructing the Electronic Landscape of this compound
The electronic character of this compound is primarily dictated by the inductive and resonance effects of the bromine and chlorine atoms, compounded by the steric hindrance they impose around the amino group.
Inductive Effect (-I): An Electron-Withdrawing Pull
Both bromine and chlorine are highly electronegative atoms. Consequently, they exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bonds. This effect is most pronounced at the ortho and meta positions and deactivates the ring towards electrophilic attack. More importantly, this inductive withdrawal of electron density from the ring also decreases the electron density on the nitrogen atom of the amino group, thereby reducing its basicity.
Resonance Effect (+R): A Counteracting Electron Donation
Halogens, possessing lone pairs of electrons, can participate in resonance with the aromatic ring, donating electron density. This +R effect is most effective at the ortho and para positions. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect.[1]
The "Ortho Effect": A Dominance of Steric and Inductive Influences
A unique phenomenon observed in ortho-substituted anilines is the "ortho effect," which often makes them weaker bases than their meta and para isomers, regardless of the electronic nature of the substituent.[2] In the case of this compound, this effect is amplified due to the presence of two ortho substituents. The primary contributors to the ortho effect in this molecule are:
-
Steric Hindrance: The bulky bromine and chlorine atoms physically obstruct the lone pair of the amino group, making it less accessible for protonation. This steric inhibition of protonation is a major factor in reducing the basicity.
-
Disruption of Solvation: The ortho substituents hinder the solvation of the anilinium ion that is formed upon protonation, reducing its stability and thus disfavoring its formation.
-
Intramolecular Hydrogen Bonding: While not as prominent with halogens as with groups like -OH or -NO2, there can be weak intramolecular interactions between the N-H bonds and the ortho halogens, which can influence the conformation and basicity.
The combination of the strong -I effect of the two halogens and the pronounced ortho effect makes this compound a significantly weaker base than aniline.
Comparative Analysis with Other Substituted Anilines
To contextualize the electronic properties of this compound, it is instructive to compare its predicted pKa value with the experimentally determined values of other substituted anilines. The pKa of the conjugate acid (anilinium ion) is a direct measure of the basicity of the aniline; a lower pKa indicates a weaker base.
| Aniline Derivative | Substituents | pKa of Conjugate Acid | Reference(s) |
| Aniline | H | 4.63 | [3] |
| 2-Chloroaniline | 2-Cl | 2.65 | [3] |
| 2-Bromoaniline | 2-Br | 2.53 | [3] |
| 2,6-Dichloroaniline | 2,6-diCl | -0.42 | |
| 2,6-Dibromoaniline | 2,6-diBr | -1.19 | [4] |
| This compound | 2-Br, 6-Cl | ~0.59 (Predicted) | [5] |
| 4-Chloroaniline | 4-Cl | 4.15 | [3] |
| 4-Bromoaniline | 4-Br | 3.86 | [3] |
| 4-Nitroaniline | 4-NO2 | 1.00 | [6] |
| 4-Methoxyaniline | 4-OCH3 | 5.34 | [3] |
Table 1: Comparison of pKa values for various substituted anilines.
As evidenced by the data, the introduction of a single ortho-halogen substituent significantly decreases the basicity compared to the parent aniline. The effect is even more dramatic with di-ortho substitution. The predicted pKa of this compound places it as a very weak base, comparable to other 2,6-dihaloanilines. This is a direct consequence of the cumulative electron-withdrawing inductive effects and the steric hindrance imposed by the two ortho halogens.
Experimental Quantification of Electronic Effects
The electronic effects of the substituents in this compound can be experimentally probed and quantified using various analytical techniques.
pKa Determination by UV-Vis Spectrophotometry
The basicity of an aniline derivative can be accurately determined by monitoring the changes in its UV-Vis absorption spectrum as a function of pH.[7][8] The protonated (anilinium ion) and unprotonated (free amine) forms of the aniline will have distinct absorption spectra. By measuring the absorbance at a wavelength where the two species have different molar absorptivities across a range of pH values, the pKa can be calculated using the Henderson-Hasselbalch equation.
-
Preparation of Stock Solution: Prepare a stock solution of the aniline derivative in a suitable solvent (e.g., methanol or ethanol).
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Spectral Acquisition:
-
Record the UV-Vis spectrum of the aniline in a highly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form (BH+).
-
Record the UV-Vis spectrum in a highly basic solution (e.g., 0.1 M NaOH) to obtain the spectrum of the free amine (B).
-
Record the spectra of the aniline in each of the buffer solutions.
-
-
Data Analysis:
-
Choose an analytical wavelength where the difference in absorbance between the acidic and basic forms is maximal.
-
Measure the absorbance of each buffered solution at this wavelength.
-
Calculate the ratio of the concentrations of the basic and acidic forms ([B]/[BH+]) for each pH using the measured absorbances.
-
Plot pH versus log([B]/[BH+]). The pKa is the pH at which log([B]/[BH+]) = 0.
-
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Spectroscopic Analysis
-
¹H NMR: The chemical shift of the N-H protons is sensitive to the electronic environment. In this compound, the electron-withdrawing nature of the halogens would be expected to deshield the N-H protons, shifting their resonance downfield compared to aniline. The aromatic protons will also exhibit complex splitting patterns and chemical shifts influenced by the anisotropic effects of the halogens.
-
¹³C NMR: The chemical shifts of the aromatic carbons provide valuable information about the electron density distribution in the ring. The carbons directly attached to the halogens (C2 and C6) will be significantly deshielded. The chemical shift of the carbon para to the amino group (C4) is often used as a probe for the extent of π-electron donation from the nitrogen.[9]
-
Sample Preparation: Dissolve 5-10 mg of the purified aniline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the signals in both ¹H and ¹³C spectra to the respective nuclei in the molecule, potentially with the aid of 2D NMR techniques (e.g., COSY, HSQC).
Caption: General workflow for NMR spectroscopic analysis.
The position of the N-H stretching vibrations in the IR spectrum is indicative of the electron density on the nitrogen atom and the extent of hydrogen bonding. Primary anilines typically show two N-H stretching bands (symmetric and asymmetric) in the region of 3300-3500 cm⁻¹.[10] For this compound, the strong electron-withdrawing effects of the halogens are expected to shift these bands to higher wavenumbers compared to aniline, reflecting a strengthening of the N-H bonds due to reduced electron density on the nitrogen.
The UV-Vis spectrum of an aniline derivative is characterized by π → π* transitions of the aromatic system. The position (λ_max) and intensity (ε) of these absorption bands are sensitive to the electronic effects of the substituents. Electron-withdrawing groups generally cause a hypsochromic (blue) shift of the primary absorption band compared to aniline.[2]
Conclusion: A Case Study in Steric and Electronic Interplay
This compound serves as an excellent case study for understanding the complex interplay of steric and electronic effects in substituted anilines. The dominant electron-withdrawing inductive effects of the two ortho-halogen substituents, coupled with significant steric hindrance around the amino group, render it a very weak base. This pronounced decrease in basicity and nucleophilicity has profound implications for its reactivity in chemical synthesis. For researchers in drug development, a thorough understanding of these electronic properties is crucial for predicting metabolic pathways, receptor binding interactions, and overall pharmacokinetic profiles of molecules containing this or similar structural motifs. The experimental techniques outlined in this guide provide a robust framework for quantifying these effects and making informed decisions in the design and synthesis of novel chemical entities.
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Wikipedia contributors. (2023, December 19). Ortho effect. In Wikipedia, The Free Encyclopedia. Retrieved January 1, 2026, from [Link]
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Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. (n.d.). International Journal of ChemTech Research. Retrieved January 1, 2026, from [Link]
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Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved January 1, 2026, from [Link]
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Supplementary Materials Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. (n.d.). The Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]
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Substituent Effects on the Physical Properties and pKa of Aniline. (n.d.). AFIT Scholar. Retrieved January 1, 2026, from [Link]
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SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (n.d.). DTIC. Retrieved January 1, 2026, from [Link]
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A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. (2008). PubMed. Retrieved January 1, 2026, from [Link]
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Table 2 pK a Values for substituted anilinium ions in DMSO. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
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What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? (2018, October 25). Quora. Retrieved January 1, 2026, from [Link]
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2-Bromo-4-chloroaniline. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]
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NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved January 1, 2026, from [Link]
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Substituent effects on the physical properties and pKa of aniline. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
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Comparison of molecular properties and docking exploration of ternary organic compounds of 2, 4-Di-substituent-aniline calculated by DFT method. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
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13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). MDPI. Retrieved January 1, 2026, from [Link]
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13 C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 1, 2026, from [Link]
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pH effects on absorption spectra: pKa determination by spectrophotometric method. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved January 1, 2026, from [Link]
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Comparison of molecular properties and docking exploration of ternary organic compounds of 2, 4-Di-substituent-aniline calculated by DFT method. (n.d.). World Scientific. Retrieved January 1, 2026, from [Link]
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The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
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2-Bromoaniline. (n.d.). SpectraBase. Retrieved January 1, 2026, from [Link]
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11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved January 1, 2026, from [Link]
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The dissociation constants of some disubstituted anilines and phenols in aqueous solution at 25 ?C. (n.d.). National Institute of Standards and Technology. Retrieved January 1, 2026, from [Link]
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Basic Strength of Ortho, Meta and para Substituted Anilines JEE. (n.d.). Scribd. Retrieved January 1, 2026, from [Link]
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FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S... (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
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Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved January 1, 2026, from [Link]
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Development of Methods for the Determination of pKa Values. (2013, August 8). PMC - NIH. Retrieved January 1, 2026, from [Link]
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Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. (n.d.). ACS Publications. Retrieved January 1, 2026, from [Link]
-
(PDF) Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline. (2017, July 18). ResearchGate. Retrieved January 1, 2026, from [Link]
-
2,6-Dichloroaniline. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]
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FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. (n.d.). PubMed. Retrieved January 1, 2026, from [Link]nlm.nih.gov/17307551/)
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A Comparative Guide to the Biological Activity of 2-Bromo-6-chloroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Halogenated Anilines
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of biologically active compounds, including dyes, polymers, and pharmaceuticals. The introduction of halogen substituents, such as bromine and chlorine, onto the aniline ring profoundly influences the molecule's physicochemical properties, including lipophilicity, electronic effects, and steric hindrance. These modifications can dramatically alter the compound's interaction with biological targets, leading to a wide spectrum of activities. This guide focuses on the biological potential of 2-Bromo-6-chloroaniline and its structural analogs, offering a comparative analysis of their antimicrobial, anticancer, and anti-inflammatory properties based on available experimental data.
Comparative Analysis of Biological Activities
The biological evaluation of this compound derivatives and their congeners has revealed promising activities across several therapeutic areas. This section compares the performance of these compounds, supported by quantitative data from various in vitro studies.
Antimicrobial Activity
Halogenated aniline derivatives, particularly in the form of Schiff bases, have demonstrated significant potential as antimicrobial agents. The imine (-C=N-) group of the Schiff base is often crucial for their biological activity.
A study on Schiff bases derived from the structurally similar 2-bromo-4-methyl aniline provides valuable comparative data. The antimicrobial activity of these derivatives was assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.[1]
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of 2-Bromo-4-methyl aniline Schiff Base Derivatives [1]
| Compound | S. aureus (Gram+) | B. subtilis (Gram+) | S. marcescens (Gram-) | E. coli (Gram-) | A. niger (Fungus) | Rhizopus sp. (Fungus) |
| L1 (2-nitrobenzylidene derivative) | 100 | 125 | 110 | 115 | 130 | 140 |
| L2 (2,4,5-trimethoxybenzylidene derivative) | 110 | 130 | 120 | 125 | 140 | 150 |
| L3 (4-methoxybenzylidene derivative) | 90 | 115 | 100 | 105 | 120 | 130 |
| L4 ((1H-indol-3-yl)methylene derivative) | 85 | 100 | 90 | 95 | 110 | 120 |
Data synthesized from Upadhyay et al. (2020)[1]
These results suggest that the nature of the substituent on the benzylidene ring influences the antimicrobial potency. The indole derivative (L4 ) exhibited the lowest MIC values, indicating broader and more potent activity. Further research on Schiff bases derived directly from this compound is warranted to draw more direct comparisons.
Another study on metal complexes of a Schiff base derived from 4-bromo-2,6-dichloroaniline demonstrated notable antibacterial activity against E. coli and S. aureus.[2] This highlights that the specific halogen substitution pattern is a critical determinant of antimicrobial efficacy.
Anticancer Activity
The cytotoxic potential of halogenated anilines has been explored against various cancer cell lines. A study on quinazolinone derivatives incorporating a 6-chloro-1,1-dioxo-1,4,2-benzodithiazine moiety, which can be synthesized from chloroaniline precursors, revealed moderate antiproliferative activity. The most active compounds were found to be approximately four times less potent than the standard chemotherapeutic drug, cisplatin.[3]
Table 2: Comparative Cytotoxicity (IC50) of Related Halogenated Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Quinazolinone-benzodithiazine | Various | Moderately Active | Cisplatin | ~4x more potent | [3] |
| Chalcone-like (bromo-substituted) | K562, MDA-MB-231, SK-N-MC | ≤ 3.86 µg/mL | Etoposide | 6-17x less potent | [4] |
The mechanism of anticancer action for many of these compounds is believed to involve the induction of apoptosis. For example, some triazine sulfonamide derivatives have been shown to induce both extrinsic and intrinsic apoptotic pathways by increasing the activity of caspase-8 and caspase-9.[5]
Anti-inflammatory Activity
The anti-inflammatory potential of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which share a bromo-substituted aniline core, has been investigated. These compounds demonstrated superior efficacy in inhibiting trypsin activity compared to the standard drug, acetylsalicylic acid, as determined by a protease inhibition assay.[6]
Table 3: Anti-inflammatory Activity (Protease Inhibition) of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives [6]
| Compound | IC50 (mg/mL) |
| Ethyl Ester Derivative | 0.07 |
| Hydrazide Derivative | 0.05 |
| Hydrazone Derivative | 0.04 |
| Acetylsalicylic Acid (Standard) | 0.4051 ± 0.0026 |
Data from Furtuna et al. (2022)[6]
The results indicate that the hydrazone derivative was the most potent inhibitor of protease activity. The mechanism of anti-inflammatory action for such compounds is often attributed to the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the key biological assays discussed.
Synthesis of Schiff Base Derivatives
A common synthetic route to Schiff bases involves the condensation reaction between an aniline and an aldehyde.
Sources
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- 3. Synthesis and cytotoxicity testing of novel 2-(3-substituted-6-chloro-1,1-dioxo-1,4,2-benzodithiazin-7-yl)-3-phenyl-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Dance of Halogens: A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-6-chloroaniline Analogs
In the intricate world of medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutics.[1][2] However, the journey from a simple aniline to a potent and selective drug candidate is a nuanced process of molecular tailoring. This guide delves into the critical structure-activity relationships (SAR) of 2-bromo-6-chloroaniline analogs, a class of compounds with emerging potential in oncology and inflammation. While direct and extensive SAR literature for this specific scaffold is still maturing, by examining structurally related compounds and leveraging established medicinal chemistry principles, we can construct a robust framework for understanding how subtle molecular modifications can dramatically influence biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of halogenated anilines to unlock their therapeutic potential.
The this compound Core: A Privileged Scaffold
The this compound core presents a unique electronic and steric profile. The presence of two different halogen atoms at the ortho positions to the amino group significantly influences the molecule's pKa, lipophilicity, and conformational preferences. These factors are paramount in dictating how these analogs interact with their biological targets, primarily the ATP-binding pockets of kinases and other enzymes. The strategic placement of bromine and chlorine can lead to enhanced binding affinity and selectivity, underscoring the importance of this "halogen dance" in drug design.
Comparative Analysis of Biological Activity: Insights from Kinase Inhibition
Table 1: Comparative Inhibitory Activity of 2-Substituted Aniline Pyrimidine Analogs against Mer and c-Met Kinases
| Compound ID | Aniline Substitution | Mer IC50 (nM) | c-Met IC50 (nM) |
| 18c | 3-fluoro-4-(morpholinomethyl) | 18.5 ± 2.3 | 33.6 ± 4.3 |
| 14d | 4-((4-methylpiperazin-1-yl)methyl) | 25.1 ± 3.1 | 45.2 ± 5.4 |
| 14e | 3-methoxy-4-(morpholinomethyl) | 35.7 ± 4.2 | 68.9 ± 7.5 |
| 14g | 4-(morpholinomethyl) | 42.3 ± 5.1 | 81.4 ± 9.3 |
Data adapted from a study on 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors.[1]
Key SAR Observations from Related Kinase Inhibitors:
-
Impact of Halogenation: The presence of halogens on the aniline ring is a recurring theme in potent kinase inhibitors. For instance, in studies of pyrido[2,3-d]pyrimidin-7(8H)-ones as Wee1 kinase inhibitors, substitutions on the anilino ring significantly influenced activity.[3] Similarly, in the development of 1,7-naphthyridine analogs as kinase inhibitors, the introduction of a halogen at the 5-position generally led to a significant increase in inhibitory potency.[4] This suggests that the bromo and chloro substituents of our core scaffold are likely crucial for potent activity.
-
Role of Ortho-Substitution: The ortho-positioning of the halogens in this compound is critical. This arrangement can induce a twist in the aniline ring relative to the rest of the molecule, which can be advantageous for fitting into specific binding pockets and may enhance selectivity.
-
Influence of Para-Substituents: As seen in the 2-substituted aniline pyrimidine study, modifications at the para-position of the aniline ring have a profound impact on potency.[1] The introduction of solubilizing groups containing morpholine or piperazine moieties often enhances activity, likely by improving pharmacokinetic properties and enabling additional interactions within the kinase binding site.
Experimental Protocols for SAR Elucidation
To systematically explore the SAR of this compound analogs, a well-defined experimental workflow is essential. The following protocols are based on established methodologies for the synthesis and evaluation of kinase inhibitors.
General Synthetic Workflow
The synthesis of novel this compound analogs typically involves a multi-step process. A generalized synthetic scheme, inspired by the synthesis of 2-substituted aniline pyrimidine derivatives, is outlined below.[1]
Caption: General synthetic workflow for this compound analogs.
Detailed Protocol for a Representative Coupling Reaction (Buchwald-Hartwig Amination):
-
To a solution of N-(2-bromo-6-chlorophenyl)pyrimidine-2-amine (1.0 mmol) in anhydrous toluene (10 mL) is added the desired substituted aniline (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (2.0 mmol).
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is then heated to 110 °C and stirred for 12-24 hours.
-
After completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
In Vitro Kinase Inhibition Assay (Example: Mer/c-Met)
The inhibitory activity of the synthesized analogs against target kinases is a critical determinant of their therapeutic potential. A common method is a luminescence-based kinase assay.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The less ATP present, the more active the kinase.
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, the appropriate substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add a kinase detection reagent that simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Visualizing the Mechanism: Potential Signaling Pathway Inhibition
This compound analogs, particularly those designed as kinase inhibitors, are expected to interfere with key cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The dual inhibition of Mer and c-Met kinases, for example, can disrupt downstream signaling cascades.
Caption: Potential signaling pathways inhibited by this compound analogs targeting Mer and c-Met kinases.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents, particularly kinase inhibitors. The strategic placement of ortho-bromo and -chloro substituents provides a unique chemical handle to achieve high potency and selectivity. While direct SAR studies on a comprehensive library of these specific analogs are needed, the analysis of structurally related compounds provides a clear rationale for future design strategies. Key takeaways for researchers include the importance of para-substitutions for modulating potency and pharmacokinetic properties, and the potential for these analogs to inhibit critical oncogenic signaling pathways. Future work should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs to fully elucidate their SAR and identify lead candidates for further preclinical and clinical development.
References
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- 3. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of 2-Bromo-6-chloroaniline
Introduction
2-Bromo-6-chloroaniline is a key intermediate in the synthesis of a variety of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it a crucial building block for creating complex molecular architectures. For researchers and process chemists, selecting the optimal synthetic route to this compound is a critical decision that can significantly impact the efficiency, cost-effectiveness, and environmental footprint of their work.
This guide provides a comprehensive comparison of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis of their respective strengths and weaknesses. The information presented here is intended to empower researchers, scientists, and drug development professionals to make informed decisions when planning the synthesis of this important molecule.
Route 1: Electrophilic Bromination of 2-Chloroaniline and its Derivatives
The direct halogenation of anilines is a classic and often straightforward approach to synthesizing haloanilines. However, the high reactivity of the aniline ring and the directing effects of the amino group can lead to challenges in controlling regioselectivity. This section explores both the direct bromination of 2-chloroaniline and a more controlled approach involving a protecting group strategy.
Mechanism of Electrophilic Aromatic Substitution
The core of this synthetic route lies in the electrophilic aromatic substitution (EAS) reaction. The lone pair of electrons on the nitrogen atom of the aniline ring strongly activates the aromatic system, directing incoming electrophiles to the ortho and para positions. In the case of 2-chloroaniline, the para position (C4) and the remaining ortho position (C6) are the most likely sites for bromination. The chloro substituent is a deactivating group but also an ortho-, para- director. The interplay of these directing effects determines the final product distribution.
Approach A: Direct Bromination of 2-Chloroaniline
Direct bromination of 2-chloroaniline offers the most atom-economical approach. However, achieving high regioselectivity for the desired 2-bromo-6-chloro isomer is challenging due to the competing formation of other isomers, primarily 4-bromo-2-chloroaniline.
-
Dissolution: Dissolve 2-chloroaniline in a suitable solvent such as acetic acid or a chlorinated hydrocarbon.
-
Brominating Agent: Slowly add a solution of bromine (Br₂) or another brominating agent like N-bromosuccinimide (NBS) to the reaction mixture at a controlled temperature, typically between 0 and 25 °C. The use of a catalyst, such as iron(III) bromide (FeBr₃), may be employed to enhance the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: The crude product, a mixture of isomers, requires careful purification, typically by fractional distillation under reduced pressure or column chromatography, to isolate the this compound.
Approach B: Bromination of 2-Chloroacetanilide (Protecting Group Strategy)
To overcome the regioselectivity issues of direct bromination, a common strategy is to first protect the amino group as an acetamide. The bulky acetyl group sterically hinders the ortho positions, favoring substitution at the less hindered para position. However, by carefully controlling reaction conditions, bromination at the remaining ortho position can be achieved.
-
Acetylation: React 2-chloroaniline with acetic anhydride in the presence of a base (e.g., sodium acetate) or in acetic acid to form N-(2-chlorophenyl)acetamide (2-chloroacetanilide).
-
Bromination: Dissolve the 2-chloroacetanilide in a suitable solvent like acetic acid. Add bromine or NBS to the solution. The reaction may require heating to proceed at a reasonable rate.
-
Hydrolysis (Deprotection): Once the bromination is complete, hydrolyze the acetamide group by heating with an acid (e.g., aqueous HCl) or a base (e.g., aqueous NaOH) to yield the free aniline.
-
Work-up and Purification: Neutralize the reaction mixture and extract the product. Purify the this compound by recrystallization or distillation.
Caption: Synthetic pathways for this compound via electrophilic bromination.
Route 2: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful and versatile method for introducing a wide range of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate.[1][2][3][4][5] This route offers excellent control over regioselectivity, as the position of the incoming substituent is determined by the initial position of the amino group.
Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl or HBr) at low temperatures (0-5 °C) to form a diazonium salt.
-
Substitution: The diazonium salt is then treated with a copper(I) halide (e.g., CuBr) which catalyzes the replacement of the diazonium group with the corresponding halide. The reaction is believed to proceed through a radical mechanism.[3]
A plausible approach for the synthesis of this compound via the Sandmeyer reaction would be to start from 2,6-dichloroaniline.
Experimental Protocol: Sandmeyer Reaction from 2,6-Dichloroaniline
-
Diazotization: Dissolve 2,6-dichloroaniline in a mixture of a strong acid (e.g., HBr) and water, and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. The formation of the diazonium salt can be monitored by testing for the presence of excess nitrous acid with starch-iodide paper.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will be evolved.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for a period to ensure complete reaction. The product can then be isolated by steam distillation or solvent extraction.
-
Purification: The crude this compound can be purified by distillation under reduced pressure or recrystallization.
Caption: Synthesis of this compound via the Sandmeyer reaction.
Route 3: Synthesis from Pre-functionalized Anilines
This strategy involves starting with an aniline derivative that already possesses a specific substitution pattern that can be chemically manipulated to arrive at the desired this compound. An example of this approach would be the synthesis starting from 2,4,6-trichloroaniline.
Mechanism of Reductive Dechlorination
This proposed route relies on the selective removal of a chlorine atom. Catalytic hydrogenation is a common method for reductive dehalogenation. The selectivity of this process can often be controlled by the choice of catalyst, solvent, and reaction conditions.
Hypothetical Protocol: From 2,4,6-Trichloroaniline
-
Acetylation: Protect the amino group of 2,4,6-trichloroaniline by reacting it with acetic anhydride to form 2,4,6-trichloroacetanilide.
-
Selective Reductive Dechlorination: Subject the 2,4,6-trichloroacetanilide to catalytic hydrogenation using a specific catalyst (e.g., palladium on carbon) under controlled conditions to selectively remove the chlorine atom at the 4-position. This would yield 2,6-dichloroacetanilide.
-
Bromination: Brominate the resulting 2,6-dichloroacetanilide to introduce a bromine atom. Due to the directing effects of the amide and the two chlorine atoms, this step would need careful optimization to achieve the desired regioselectivity.
-
Hydrolysis: Deprotect the acetamide to give the final product.
While this route is theoretically plausible, it involves multiple steps and the selective dechlorination and subsequent bromination would require significant optimization.
Comparison of Synthetic Routes
| Feature | Route 1A: Direct Bromination | Route 1B: Protecting Group | Route 2: Sandmeyer Reaction |
| Starting Material | 2-Chloroaniline | 2-Chloroaniline | 2,6-Dichloroaniline |
| Reagents | Br₂ or NBS, solvent | Acetic anhydride, Br₂/NBS, Acid/Base | NaNO₂, HBr, CuBr |
| Regioselectivity | Poor, mixture of isomers | Good to excellent | Excellent |
| Number of Steps | 1 (plus purification) | 3 | 2 |
| Yield | Low to moderate (of desired isomer) | Moderate to high | Moderate to high |
| Purity of Crude Product | Low | High | High |
| Scalability | Challenging due to purification | Good | Good |
| Safety Considerations | Use of toxic and corrosive bromine | Use of bromine and strong acids/bases | Handling of potentially unstable diazonium salts |
| Cost-Effectiveness | Potentially low if isomers can be separated efficiently | Higher due to more steps and reagents | Moderate, depends on cost of starting aniline and copper catalyst |
Conclusion
The choice of the most appropriate synthetic route to this compound depends heavily on the specific requirements of the synthesis, including the desired scale, purity specifications, and available resources.
-
Route 1A (Direct Bromination) is the most direct but suffers from poor regioselectivity, making it less suitable for applications requiring high purity without extensive purification.
-
Route 1B (Protecting Group Strategy) offers a significant improvement in regioselectivity and is a reliable method for laboratory-scale synthesis. The additional protection and deprotection steps add to the overall process, but the improved purity of the crude product can simplify downstream processing.
-
Route 2 (Sandmeyer Reaction) provides excellent regiochemical control and is a powerful method for accessing specifically substituted anilines. The handling of diazonium salts requires care, but the methodology is well-established and scalable.
For researchers requiring high purity this compound, the Sandmeyer reaction (Route 2) and the protecting group strategy (Route 1B) are the most recommended approaches. The Sandmeyer reaction is particularly advantageous when the required starting aniline is readily available. The protecting group strategy is a robust alternative that offers good control over the final product. Careful consideration of the factors outlined in this guide will aid in the selection of the most efficient and practical synthetic route for your specific needs.
References
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Wikipedia. Sandmeyer reaction. [Link]
- Google Patents. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
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L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
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PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
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European Patent Office. Process for the preparation of 2,6-dichloro-4-bromoanilides - EP 0727412 A2. [Link]
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-
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A Comparative Spectroscopic Guide to 2-Bromo-6-chloroaniline and Its Structural Isomers
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of chemical intermediates is a cornerstone of robust and reproducible synthetic endeavors. Halogenated anilines, in particular, serve as versatile building blocks, and seemingly subtle shifts in substituent patterns on the aromatic ring can profoundly influence their reactivity and downstream applications. This guide provides an in-depth comparative analysis of the spectroscopic data for 2-Bromo-6-chloroaniline, a key synthetic intermediate. We will explore its characteristic spectral features alongside those of its structural isomers and related di-halogenated anilines, offering researchers a comprehensive reference for identification and differentiation.
The Critical Need for Spectroscopic Differentiation
This compound and its isomers, such as 2,6-dichloroaniline, 2,6-dibromoaniline, 2-bromo-4-chloroaniline, and 4-bromo-2-chloroaniline, are often employed in the synthesis of a wide array of bioactive molecules and functional materials. The positional isomerism of the halogen atoms directly impacts the electronic and steric environment of the aniline scaffold, leading to distinct spectroscopic signatures. An unambiguous identification is therefore not merely an academic exercise but a critical quality control step to ensure the desired reaction pathways and final product purity. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear framework for distinguishing these closely related compounds.
Spectroscopic Data of this compound: A Baseline
A comprehensive spectroscopic characterization of this compound provides a foundational dataset for our comparative analysis. The following tables summarize the key spectral data for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | Broad Singlet | 2H | -NH₂ |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C-NH₂ |
| Data not available | C-Br |
| Data not available | C-Cl |
| Data not available | C-H |
| Data not available | C-H |
| Data not available | C-H |
Table 3: Key IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | N-H Stretch (asymmetric/symmetric) |
| Data not available | Aromatic C=C Stretch |
| Data not available | C-N Stretch |
| Data not available | C-Br Stretch |
| Data not available | C-Cl Stretch |
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| Data not available | [M]⁺ (Molecular Ion) |
| Data not available | Isotopic peaks for Br and Cl |
| Data not available | Key Fragment Ions |
Comparative Spectroscopic Analysis
The true power of spectroscopic analysis lies in comparison. By examining the spectra of structurally similar molecules, we can understand how the placement of substituents influences the data and build a robust framework for identification.
Ortho-Substituted Analogues: 2,6-Dichloroaniline and 2,6-Dibromoaniline
These compounds share the same substitution pattern as this compound, with halogens flanking the amino group. The key difference lies in the identity of these ortho-substituents.
Table 5: ¹H NMR Spectral Data of 2,6-Dichloroaniline [1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment (in CDCl₃) |
| 7.154 | - | Aromatic CH |
| 6.593 | - | Aromatic CH |
| 4.4 | - | -NH₂ |
Table 6: ¹³C NMR Spectral Data of 2,6-Dichloroaniline
| Chemical Shift (δ) ppm | Assignment (in CDCl₃) |
| Data not available | C-NH₂ |
| Data not available | C-Cl |
| Data not available | C-H |
| Data not available | C-H |
Table 7: ¹H NMR Spectral Data of 2,6-Dibromoaniline [2]
| Chemical Shift (δ) ppm | Multiplicity | Assignment (in CDCl₃) |
| 7.353 | - | Aromatic CH |
| 6.466 | - | Aromatic CH |
| 4.4 | - | -NH₂ |
Table 8: Mass Spectrometry Data for 2,6-Dibromoaniline
| m/z | Interpretation |
| 251 | [M]⁺ (with ⁷⁹Br and ⁸¹Br isotopes) |
| 90 | Key Fragment Ion |
Analysis of Ortho-Substituted Analogues:
The ¹H NMR spectra of 2,6-dichloroaniline and 2,6-dibromoaniline are expected to show similar splitting patterns due to the symmetry of the molecules. The chemical shifts of the aromatic protons will be influenced by the electronegativity and size of the halogen atoms. The deshielding effect of the halogens on the adjacent protons is a key diagnostic feature.[3] In mass spectrometry, the isotopic patterns of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) provide definitive evidence for their presence.
Positional Isomers: 2-Bromo-4-chloroaniline and 4-Bromo-2-chloroaniline
These isomers differ in the placement of the bromine and chlorine atoms on the aniline ring, leading to distinct changes in their spectroscopic signatures.
Table 9: ¹H and ¹³C NMR Spectral Data of 2-Bromo-4-chloroaniline [4]
| Spectrum | Chemical Shift (δ) ppm | Assignment (in CDCl₃) |
| ¹H NMR | 7.38 (d) | ArH |
| 7.07 (dd) | ArH | |
| 6.64 (d) | ArH | |
| 4.08 (s) | -NH₂ | |
| ¹³C NMR | 144.7, 130.8, 128.5, 123.6, 119.7, 115.4 | Aromatic & C-N carbons |
Table 10: IR and Mass Spectrometry Data of 4-Bromo-2-chloroaniline [5][6]
| Technique | Key Data |
| IR (KBr disc) | Characteristic peaks for N-H, C-N, and C-halogen stretches. |
| Mass Spec (GC-MS) | Molecular ion peaks at m/z 205 and 207, reflecting bromine and chlorine isotopes. |
Analysis of Positional Isomers:
The asymmetry of these isomers leads to more complex ¹H NMR spectra compared to the 2,6-disubstituted anilines. The splitting patterns (e.g., doublets, doublets of doublets) and coupling constants will be indicative of the relative positions of the protons and the halogen substituents. In ¹³C NMR, the chemical shifts of the carbon atoms are influenced by the electronic effects of the attached halogens. The distinct fragmentation patterns in their mass spectra can also be used for differentiation.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A generalized protocol for acquiring ¹H and ¹³C NMR spectra of halogenated anilines is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of the aniline sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[7]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the magnetic field to ensure homogeneity.
-
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectrum.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid aniline samples, Attenuated Total Reflectance (ATR) is a convenient and rapid technique.
-
Background Collection: With a clean ATR crystal, collect a background spectrum to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid aniline sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[8]
-
Data Analysis: Identify characteristic vibrational bands for the amino group (N-H stretching), aromatic ring (C=C stretching), C-N bond, and carbon-halogen bonds.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules like halogenated anilines.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[9]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. Pay close attention to the isotopic patterns of bromine and chlorine.
Visualizing the Workflow and Structural Relationships
To better illustrate the process and the relationships between the compounds, the following diagrams are provided.
Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.
Caption: Structural relationships between this compound and its analogues.
Conclusion
The spectroscopic analysis of this compound and its related isomers underscores the importance of a multi-technique approach for unambiguous structural determination. While each technique provides valuable pieces of the structural puzzle, it is the collective interpretation of ¹H NMR, ¹³C NMR, IR, and MS data that affords the highest level of confidence. The subtle yet significant differences in the spectra of these closely related compounds, driven by the electronic and steric effects of the halogen substituents, serve as a powerful reminder of the precision required in modern chemical research. This guide provides a foundational framework and practical protocols to aid researchers in the accurate identification and characterization of these important synthetic building blocks.
References
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Wikipedia. (2023). Electron ionization. [Link]
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Pharma Times Official. (2025). SOP for Performance Check of Fourier Transform Infrared. [Link]
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Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. [Link]
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University of Louisville. (n.d.). UOL- Fourier Transform Infrared Spectrometer (FTIR) SOP. [Link]
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Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]
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ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
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Journal of Applied Sciences. (2001). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]
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AbeBooks. (n.d.). Practical NMR Spectroscopy Laboratory Guide: Using Bruker Spectrometers. [Link]
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The Royal Society of Chemistry. (2022). New Journal of Chemistry Supporting Information. [Link]
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Pharma Beginners. (2020). FTIR-Operation and Calibration SOP. [Link]
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PubChem. (n.d.). 4-Bromo-2-chloroaniline. [Link]
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ResearchGate. (2006). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. [Link]
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The Royal Society of Chemistry. (2018). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]
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PubChem. (n.d.). 2,6-Dibromoaniline. [Link]
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MDPI. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. [Link]
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Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. [Link]
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ACS Publications. (1976). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. [Link]
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SpectraBase. (n.d.). 2,6-Dichloroaniline - Optional[13C NMR] - Chemical Shifts. [Link]
-
University of Oxford. (n.d.). NMR Textbooks. [Link]
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SpectraBase. (n.d.). 2,6-Dibromoaniline - Optional[MS (GC)] - Spectrum. [Link]
-
SpectraBase. (n.d.). 2,6-Dichloroaniline - Optional[1H NMR] - Spectrum. [Link]
- F. A. Bovey & P. A. Mirau. (1996). Nuclear Magnetic Resonance Spectroscopy.
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PubChem. (n.d.). 2,6-Dichloroaniline. [Link]
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Lab Manager. (2023). An Introduction to NMR Spectroscopy. [Link]
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University of Regensburg. (n.d.). Chemical shifts. [Link]
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University of Wisconsin-Platteville. (n.d.). NMR Chemical Shifts. [Link]
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The Royal Society of Chemistry. (2013). Supplementary Materials Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. [Link]
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Cram. (n.d.). 4-Bromo-2-Chloroaniline Synthesis Report. [Link]
-
Quora. (2018). How does the ortho effect affect the basicity of aniline?. [Link]
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Reddit. (2017). Is my reasoning of analysis of my NMR spectra correct?. [Link]
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SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. [Link]
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ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c).... [Link]
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A Comparative Guide to the X-ray Crystal Structures of 2-Bromo-6-chloroaniline Derivatives
For researchers, scientists, and professionals in drug development, a deep understanding of molecular architecture is paramount. The spatial arrangement of atoms within a molecule and the intermolecular interactions that govern its crystal packing are critical determinants of its physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth comparative analysis of the X-ray crystal structures of 2-bromo-6-chloroaniline and its derivatives, offering insights into the subtle yet significant impact of substituent modifications on their solid-state conformations and supramolecular assemblies.
The this compound scaffold is a key building block in the synthesis of numerous compounds of pharmaceutical interest. Its halogenated phenyl ring provides a versatile platform for further functionalization, while the amino group offers a primary site for hydrogen bonding, a crucial interaction in both crystal engineering and biological recognition. This guide will delve into the experimental methodologies for obtaining high-quality single crystals suitable for X-ray diffraction and present a comparative analysis of the resulting crystal structures, supported by experimental data.
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
The unequivocal determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystalline lattice. The resulting diffraction pattern is then used to calculate the electron density distribution, from which the atomic positions, bond lengths, bond angles, and other crucial geometric parameters can be determined with high precision.[1][2]
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The causality behind each experimental choice is critical for obtaining a structure that is truly representative of the molecule's solid-state conformation.
Experimental Workflow: From Powder to Picture
The process of determining the X-ray crystal structure of a this compound derivative can be systematically broken down into several key stages, from the initial synthesis and purification of the compound to the final refinement of the crystallographic data. Each step is crucial for the successful elucidation of the molecular structure.
Caption: A generalized workflow for determining the X-ray crystal structure of a this compound derivative.
Synthesis and Crystallization: The Art of Growing Order
The synthesis of this compound derivatives often involves electrophilic aromatic substitution reactions on a substituted aniline precursor. For instance, the synthesis of 2-bromo-6-chloro-4-nitroaniline can be achieved by the bromination of 2-chloro-4-nitroaniline.[3] The choice of solvent and reaction conditions is critical to control selectivity and maximize yield.
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. The choice of crystallization solvent and technique is paramount. Slow evaporation of a solution of the compound is a common and effective method. A systematic screening of various solvents with different polarities is typically performed to identify conditions that promote slow, ordered crystal growth. For halogenated anilines, solvents such as ethanol, methanol, or mixtures including petroleum ether have been used successfully.[4]
Experimental Protocol: Crystallization by Slow Evaporation
-
Dissolution: Dissolve the purified this compound derivative in a minimal amount of a suitable solvent (e.g., ethanol) at room temperature or with gentle heating. The goal is to create a saturated or near-saturated solution.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals instead of a few large ones.
-
Evaporation: Cover the vial with a cap that has been pierced with a few small holes using a needle. This allows for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.
-
Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
Comparative Analysis of Crystal Structures
The introduction of different substituent groups onto the this compound scaffold can significantly influence the resulting crystal packing and intermolecular interactions. Here, we compare the crystallographic data of three derivatives: 2-bromo-6-chloro-4-nitroaniline, 2,6-dibromo-4-chloroaniline, and 2-bromo-6-nitroaniline.
| Parameter | 2-Bromo-6-chloro-4-nitroaniline[5] | 2,6-Dibromo-4-chloroaniline[6] | 2-Bromo-6-nitroaniline[7] |
| Formula | C₆H₄BrClN₂O₂ | C₆H₄Br₂ClN | C₆H₅BrN₂O₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P 1 21/n 1 |
| a (Å) | 7.42 | 13.3132 | 4.4477 |
| b (Å) | 14.73 | 3.9387 | 11.4469 |
| c (Å) | 7.64 | 16.5476 | 13.8244 |
| β (˚) | 97.4 | 112.318 | 94.635 |
| V (ų) | 828 | 802.70 | - |
Table 1: Comparison of unit cell parameters for selected this compound derivatives.
Intermolecular Interactions: The Architects of the Crystal Lattice
The nature and pattern of intermolecular interactions are fundamental to understanding the solid-state properties of a compound. In halogenated anilines, hydrogen bonds involving the amino group and halogen bonds are particularly significant.[6]
In the crystal structure of 2,6-dibromo-4-chloroaniline, intermolecular N-H···Br hydrogen bonds link the molecules into chains.[6] The presence of two bromine atoms ortho to the amino group also leads to the formation of intramolecular N-H···Br hydrogen bonds, which contribute to the planarity of the molecule.[6]
For 2-bromo-6-chloro-4-nitroaniline, the presence of the strongly electron-withdrawing nitro group is expected to influence the hydrogen bonding potential of the amino group and introduce additional intermolecular interactions, such as C-H···O contacts.
The following diagram illustrates a simplified representation of the hydrogen bonding network observed in the crystal lattice of a substituted aniline, showcasing how individual molecules self-assemble into a larger, ordered structure.
Caption: A simplified diagram illustrating a chain formed by intermolecular N-H···X (where X is a halogen or oxygen atom) hydrogen bonds between aniline derivative molecules.
Conclusion: From Molecular Blueprint to Material Properties
The comparative analysis of the X-ray crystal structures of this compound derivatives reveals the profound influence of substituent groups on their solid-state architecture. Variations in the unit cell parameters and, more importantly, in the nature and pattern of intermolecular interactions, can be directly attributed to the electronic and steric effects of the substituents. A thorough understanding of these structure-property relationships is indispensable for the rational design of new materials and active pharmaceutical ingredients with tailored characteristics. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field, enabling them to make informed decisions in their synthetic and crystallographic endeavors.
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Safety Operating Guide
Section 1: Hazard Assessment & Waste Characterization
An In-Depth Guide to the Proper Disposal of 2-Bromo-6-chloroaniline for Laboratory Professionals
As researchers and scientists, our work with specialized chemical reagents is foundational to discovery. However, with the power of these molecules comes the profound responsibility of ensuring their safe handling and disposal. This compound, a key intermediate in various synthetic pathways, is a compound that demands meticulous management from acquisition to disposal. This guide provides a comprehensive, technically grounded framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.
The first step in any disposal protocol is a complete understanding of the substance's inherent risks. This compound is classified as a hazardous substance, and its disposal is governed by strict regulations. The causality behind these regulations stems from its toxicological and ecological profile.
Toxicological Profile: this compound is categorized as an acute toxicant. Exposure via oral, dermal, or inhalation routes can be harmful.[1][2] It is also known to cause skin and serious eye irritation.[3][4] This toxicological profile necessitates that it be handled as hazardous waste to prevent potential harm to human health.
Ecological Profile: Many halogenated organic compounds exhibit persistence in the environment and can be toxic to aquatic life.[1] Preventing the entry of this compound into waterways is a critical aspect of its disposal, as improper release can have long-lasting adverse effects on ecosystems.[1]
| Property | Identifier / Classification | Source(s) |
| CAS Number | 59772-49-5 | [5] |
| Molecular Formula | C₆H₅BrClN | [5] |
| UN Number | UN2811 | [3][6] |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (this compound) | [3] |
| Hazard Class | 6.1 (Toxic) | [3] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [3][4][7] |
Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally responsible for accurately classifying their waste.[1][8] While this compound is not explicitly listed by name, as a halogenated organic compound, it may fall under the "F-list" of hazardous wastes from non-specific sources if it is part of a spent solvent mixture (e.g., F001, F002).[9][10] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for precise waste code determination.
Section 2: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be donned. This equipment is not merely a suggestion but a critical barrier against chemical exposure.
| PPE Item | Specification | Justification | Source(s) |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. Must comply with OSHA 29 CFR 1910.133 or EN166. | Protects against splashes and airborne dust particles that can cause serious eye irritation. | [3][11] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can cause irritation and systemic toxicity through dermal absorption. Gloves must be inspected before use and disposed of after contamination. | [6][11] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. | Protects skin and personal clothing from contamination by spills or splashes. | [12] |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. If dust may be generated in an open area, a NIOSH/MSHA approved respirator with a particle filter is necessary. | Prevents inhalation of the compound, which is a primary route of toxic exposure. | [2][3][11] |
Section 3: Waste Segregation & Collection Protocol
Proper disposal begins at the point of generation. Cross-contamination of waste streams can create dangerous chemical reactions and significantly increase disposal costs. Therefore, a strict segregation protocol is mandatory.
Step-by-Step Collection Methodology:
-
Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. High-density polyethylene (HDPE) containers are generally suitable.[13] The container must be in good condition, with a secure, leak-proof lid.[14]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill it out completely, listing "this compound" and its concentration. Accurate characterization is a regulatory requirement.[15]
-
Segregate Waste Types:
-
Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and contaminated PPE (e.g., gloves, absorbent pads) in the designated solid waste container.[12]
-
Liquid Waste: If this compound is dissolved in a solvent, collect it in a separate, clearly labeled liquid waste container. Do not mix halogenated and non-halogenated solvent wastes, as their disposal methods and costs differ.[15]
-
-
Container Management: Keep the waste container closed at all times, except when adding waste.[13] Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[14]
-
Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and incompatible materials.[12]
Section 4: Spill Management - Immediate Response Protocols
Accidents can happen despite the best precautions. A clear, rehearsed spill response plan is essential. The response is dictated by the magnitude of the spill.
Minor Spill Response (Contained within a fume hood or a small, manageable area):
-
Alert Personnel: Immediately notify others in the vicinity.[16]
-
Ensure Ventilation: Keep the chemical fume hood running. Do not turn off laboratory ventilation systems.[16]
-
Don Appropriate PPE: If not already wearing it, don all PPE as outlined in Section 2.
-
Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow, working from the outside in to prevent spreading.[16][17]
-
Collect Residue: Carefully scoop the absorbent material and spilled solid into your designated hazardous waste container. Use non-sparking tools if the compound is in a flammable solvent.[16]
-
Decontaminate: Wipe the spill area with a suitable solvent (consult the SDS), followed by soap and water.[16] All cleaning materials (wipes, pads) must be disposed of as hazardous waste.[16]
-
Report: Inform your Principal Investigator and/or EHS office about the spill, even if minor.
Major Spill Response (Outside of a containment device, large quantity, or if you feel unsafe):
-
Evacuate: Immediately evacuate the laboratory, alerting others as you leave.[12][16]
-
Isolate: Close the laboratory doors to contain the spill.
-
Call for Help: Contact your institution's emergency number or 911. Provide the chemical name, location, and approximate quantity of the spill.[16]
-
Assist Emergency Responders: Meet the emergency response team and provide them with the Safety Data Sheet (SDS) for this compound.
Spill Response Decision Workflow
Caption: Decision workflow for responding to a this compound spill.
Section 5: Final Disposal Pathway
Once the waste has been collected and the container is ready for removal, the final disposal process is initiated. This must be done in coordination with your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Arrange for Pickup: Contact your EHS office to schedule a pickup of the hazardous waste container.[3][4] Do not allow waste to accumulate in the lab for extended periods.
-
Documentation: Ensure all paperwork, such as a hazardous waste manifest or internal tracking form, is completed accurately. This is a legal document that tracks the waste from "cradle to grave."
-
Professional Disposal: The licensed waste disposal company will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6] The most common disposal method for halogenated organic solids like this compound is high-temperature incineration in a specialized hazardous waste incinerator. This process ensures the complete destruction of the molecule, converting it into less harmful components like carbon dioxide, water, and inorganic acids, which are then scrubbed from the exhaust stream.
By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, responsibility, and scientific integrity. Proper chemical waste management is not an ancillary task but an integral part of professional scientific conduct.
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Angene Chemical. (2024, November 12). Safety Data Sheet: 4-Bromo-3-chloroaniline. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromo-6-chloroaniline
As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates like 2-Bromo-6-chloroaniline (CAS No. 59772-49-5) demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE) required for the safe handling of this compound, grounded in established safety principles for halogenated anilines.
Understanding the Hazard Profile: A Cautious Approach
Based on data from analogous compounds such as 2-bromo-6-chloro-4-nitroaniline, 2-bromo-4-chloroaniline, and other halogenated anilines, we can infer that this compound likely presents the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
-
Organ Toxicity: Potential for specific target organ toxicity with repeated exposure.[2][6]
-
Aquatic Toxicity: Likely to be very toxic to aquatic life with long-lasting effects.[2]
Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to ensure personnel safety and environmental protection.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for working with this compound.
| Body Part | Recommended Protection | Specification/Standard | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166[2][7] | Protects against splashes and airborne particles that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face. |
| Skin | Chemical-resistant gloves (Nitrile rubber recommended) | Inspect gloves for integrity before each use[7][8] | Prevents skin contact, which can lead to irritation and absorption of the harmful substance.[1][4] |
| Body | Long-sleeved laboratory coat | Worn over personal clothing | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory | NIOSH/MSHA-approved respirator | Required when handling outside of a fume hood or if dust/aerosols may be generated. Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1][2] | Protects against the inhalation of harmful dust or vapors, which can cause respiratory irritation and systemic toxicity. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.
Preparation
-
Work Area Setup: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[6]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.
-
PPE Inspection: Before commencing work, thoroughly inspect all PPE for any signs of damage, degradation, or contamination.
-
Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily available.
Handling
-
Donning PPE: Don PPE in the following order: lab coat, respirator (if required), safety goggles, face shield, and finally, gloves.
-
Weighing and Transfer: When weighing or transferring the solid material, do so carefully to avoid the formation of dust.[7]
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent the release of vapors and contamination.[4]
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2][4]
Post-Handling and Disposal
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first using the proper technique, followed by the face shield, goggles, lab coat, and respirator (if used).
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after handling the chemical and removing PPE.[4][7]
-
Waste Disposal: Dispose of contaminated gloves and any other disposable materials in a designated hazardous waste container.[4]
-
Container Disposal: Dispose of the chemical container in accordance with all federal, state, and local regulations. Do not reuse empty containers.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
In Case of Exposure
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4]
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]
Ingestion: Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.[1]
By adhering to these stringent safety protocols and fostering a culture of safety consciousness, we can continue our vital research and development efforts while ensuring the well-being of all laboratory personnel.
References
-
Material Safety Data Sheet - 2-Bromo-4-chloro-6-fluoroaniline. Cole-Parmer. Available at: [Link]
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Safety Data Sheet - 2-Bromo-6-chloro-4-fluoroaniline. Angene Chemical. (2024-11-12). Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
